molecular formula C38H49KN6O9S B8082018 Grazoprevir potassium salt

Grazoprevir potassium salt

Cat. No.: B8082018
M. Wt: 805.0 g/mol
InChI Key: MVOGOEKATQJYHW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Grazoprevir potassium salt is a useful research compound. Its molecular formula is C38H49KN6O9S and its molecular weight is 805.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

potassium;[1-[(24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl)amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50N6O9S.K/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H3,41,42,43,45,47,48);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOGOEKATQJYHW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H49KN6O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

805.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of Grazoprevir potassium salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of Grazoprevir (B560101) potassium salt, a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.

Chemical Structure and Properties

Grazoprevir is a macrocyclic compound containing a quinoxaline (B1680401) core.[1] The potassium salt is formed by the deprotonation of the sulfonamide nitrogen, which then forms an ionic bond with a potassium ion.

Chemical Structure of Grazoprevir Potassium Salt

G cluster_grazoprevir Grazoprevir Anion img img K_ion K+ img->K_ion Ionic Bond

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of Grazoprevir and its potassium salt is presented in Table 1.

PropertyValueReference
This compound
Molecular FormulaC₃₈H₄₉KN₆O₉S[2]
Molecular Weight805.0 g/mol [2]
CAS Number1206524-86-8[2]
Grazoprevir (Free Form)
Molecular FormulaC₃₈H₅₀N₆O₉S[3]
Molecular Weight766.91 g/mol [3]
IUPAC Name(1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.0³,¹².0⁵,¹⁰.0¹⁸,²⁰]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide[3]

Mechanism of Action

Grazoprevir is a potent and selective second-generation inhibitor of the HCV NS3/4A protease.[1][4] The NS3/4A protease is a viral enzyme essential for the replication of HCV.[1] It is responsible for cleaving the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B), which are crucial for the assembly of the viral replication complex.[1][4]

By binding to the active site of the NS3/4A protease, Grazoprevir blocks its proteolytic activity, thereby preventing the maturation of viral proteins and inhibiting viral replication.[1]

HCV Replication and Inhibition by Grazoprevir

HCV_Replication cluster_host_cell Hepatocyte (Host Cell) HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A autocatalytic cleavage Mature_Proteins Mature Viral Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->Mature_Proteins cleavage by NS3/4A Replication_Complex Viral Replication Complex Mature_Proteins->Replication_Complex assembly New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA replication Virion_Assembly Virion Assembly & Release New_HCV_RNA->Virion_Assembly Grazoprevir Grazoprevir Grazoprevir->NS3_4A Inhibits

Caption: Inhibition of HCV replication by Grazoprevir.

Pharmacological Properties

Grazoprevir exhibits potent antiviral activity against various HCV genotypes.[5] Its inhibitory activity is summarized in the tables below.

Enzyme Inhibition Data
HCV Genotype/MutantKi (nM)Reference
Genotype 1a0.01[5]
Genotype 1b0.01[5]
Genotype 2a0.08[5]
Genotype 2b0.15[5]
Genotype 3a0.90[5]
Genotype 1b (R155K)0.07[5]
Genotype 1b (D168V)0.14[5]
Genotype 1b (D168Y)0.30[5]
Genotype 1b (A156T)5.3[5]
Genotype 1b (A156V)12[5]
Cell-Based Antiviral Activity
HCV RepliconEC₅₀ (nM)Reference
Genotype 1a2[5]
Genotype 1b (con1)0.5[5]
Genotype 2a2[5]
NS5A Mutant (Y93H)0.7[6]
NS5B Mutant (S282T)0.3[6]
NS5B Mutant (C316Y)0.4[6]

Experimental Protocols

This section outlines the general methodologies for key experiments related to the characterization of Grazoprevir.

HPLC Method for Quantification of Grazoprevir

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for the simultaneous estimation of Grazoprevir and other antiviral drugs in bulk and pharmaceutical dosage forms.[7][8][9]

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Stock Solution of Grazoprevir Dilutions Prepare Working Standard and Sample Dilutions Standard_Prep->Dilutions Sample_Prep Prepare Sample Solution (e.g., from tablets) Sample_Prep->Dilutions Injection Inject Samples and Standards into HPLC System Dilutions->Injection Separation Chromatographic Separation on C18 Column Injection->Separation Detection UV Detection (e.g., at 260 nm) Separation->Detection Chromatogram Obtain Chromatograms Detection->Chromatogram Peak_Area Measure Peak Areas Chromatogram->Peak_Area Quantification Quantify Grazoprevir Concentration Peak_Area->Quantification

Caption: General workflow for HPLC analysis of Grazoprevir.

Typical Chromatographic Conditions:

ParameterConditionReference(s)
Column Inertsil ODS C18 (e.g., 150 x 4.6 mm, 5 µm)[7]
Mobile Phase Isocratic mixture of Methanol (B129727) and Water (e.g., 80:20 v/v) or Acetonitrile and 0.1% Orthophosphoric Acid (e.g., 50:50 v/v)[7]
Flow Rate 1.0 mL/min[7][9]
Detection UV at 260 nm[9]
Injection Volume 20 µL
Column Temperature Ambient or 30°C[9]

Methodology Outline:

  • Preparation of Mobile Phase: Prepare the specified mixture of solvents, degas, and filter.[8]

  • Preparation of Standard Stock Solution: Accurately weigh a known amount of Grazoprevir standard and dissolve it in a suitable diluent (e.g., methanol or the mobile phase) to a specific concentration.[8]

  • Preparation of Sample Solution: For tablet formulations, weigh and finely powder a number of tablets. Dissolve a quantity of the powder equivalent to a known amount of Grazoprevir in the diluent, sonicate to ensure complete dissolution, and filter.[8]

  • Chromatographic Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.

  • Quantification: Calculate the amount of Grazoprevir in the sample by comparing the peak area of the sample with that of the standard.

HCV NS3/4A Protease Inhibition Assay

The inhibitory activity of Grazoprevir against the HCV NS3/4A protease can be determined using a Fluorescence Resonance Energy Transfer (FRET)-based assay.[10][11][12][13][14] This assay measures the cleavage of a synthetic peptide substrate that is labeled with a fluorophore and a quencher.

Principle of the FRET-based Protease Assay

FRET_Assay Intact_Substrate Intact FRET Substrate Fluorophore Quencher No Fluorescence NS3_4A HCV NS3/4A Protease Intact_Substrate->NS3_4A + Cleaved_Substrate Cleaved Substrate Fluorophore Quencher Fluorescence Signal NS3_4A->Cleaved_Substrate Cleavage Grazoprevir Grazoprevir Grazoprevir->NS3_4A Inhibits

Caption: Principle of the FRET-based NS3/4A protease assay.

Methodology Outline:

  • Reagents and Materials:

    • Recombinant HCV NS3/4A protease

    • FRET peptide substrate (e.g., labeled with 5-FAM and QXL™ 520)[13]

    • Assay buffer (e.g., 50 mM Tris, pH 7.5, 30 mM DTT, 1% CHAPS, 15% glycerol)[13]

    • This compound (or a stock solution in a suitable solvent like DMSO)

    • Microplate reader capable of fluorescence detection

  • Assay Procedure: a. Prepare serial dilutions of Grazoprevir in the assay buffer. b. In a microplate, add the assay buffer, the FRET substrate, and the Grazoprevir dilutions. c. Initiate the reaction by adding the HCV NS3/4A protease to each well. d. Immediately monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 520 nm emission for 5-FAM).[13]

  • Data Analysis: a. Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each Grazoprevir concentration. b. Plot the percentage of inhibition (calculated relative to a control without inhibitor) against the logarithm of the Grazoprevir concentration. c. Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

HCV Replicon Assay

The antiviral activity of Grazoprevir in a cellular context can be evaluated using an HCV replicon system.[15][16] This assay utilizes human hepatoma cell lines that harbor a subgenomic or full-length HCV RNA that replicates autonomously.

Methodology Outline:

  • Cell Culture: Culture HCV replicon-containing cells (e.g., Huh-7 cells) in a suitable medium, often containing G418 to maintain the replicon.

  • Compound Treatment: Seed the cells in microplates and treat them with serial dilutions of Grazoprevir.

  • Incubation: Incubate the plates for a defined period (e.g., 48-72 hours).

  • Quantification of HCV RNA:

    • Lyse the cells and extract the total RNA.

    • Quantify the level of HCV RNA using a quantitative real-time PCR (qRT-PCR) assay.

  • Data Analysis:

    • Determine the concentration of Grazoprevir that inhibits HCV RNA replication by 50% (EC₅₀).

    • A parallel cytotoxicity assay (e.g., MTT assay) should be performed to assess the effect of the compound on cell viability and to determine the cytotoxic concentration 50% (CC₅₀).

    • The selectivity index (SI) can be calculated as the ratio of CC₅₀ to EC₅₀.

Conclusion

This compound is a highly potent inhibitor of the HCV NS3/4A protease with demonstrated efficacy against a broad range of HCV genotypes and resistance-associated variants. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies for its characterization. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of antiviral drug discovery and development.

References

The Inner Workings of a Potent Antiviral: A Technical Guide to the Mechanism of Action of Grazoprevir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of action of Grazoprevir, a formidable second-generation inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. This document provides a comprehensive overview of its biochemical interactions, antiviral activity, and the experimental methodologies used to characterize its efficacy.

Introduction: The Role of NS3/4A Protease in the HCV Life Cycle

The Hepatitis C virus, a single-stranded RNA virus, translates its genome into a single large polyprotein. This polyprotein must be cleaved into individual structural and non-structural (NS) proteins for viral replication and assembly to occur. The HCV NS3/4A serine protease is a key viral enzyme responsible for four of these critical cleavages, liberating the NS3, NS4A, NS4B, NS5A, and NS5B proteins.[1][2][3][4] The NS3 protein contains the serine protease domain at its N-terminus and a helicase domain at its C-terminus.[5] For its protease function, NS3 requires the NS4A protein as a cofactor, which both stabilizes the protease and anchors it to intracellular membranes.[6][7] By inhibiting the NS3/4A protease, the viral polyprotein processing is halted, thereby blocking viral replication.[1][4][8]

Grazoprevir: A Potent, Second-Generation NS3/4A Inhibitor

Grazoprevir (formerly MK-5172) is a macrocyclic, second-generation, direct-acting antiviral (DAA) that specifically targets the HCV NS3/4A protease.[9][10] It is a potent, reversible, non-covalent inhibitor that binds to the active site of the enzyme.[11] Its macrocyclic structure provides a high degree of pre-organization, contributing to its high affinity and potency against a broad range of HCV genotypes.[8] Grazoprevir has demonstrated potent activity against HCV genotypes 1a, 1b, and 4.[9][12]

Quantitative Analysis of Grazoprevir's In Vitro Efficacy

The potency of Grazoprevir has been extensively characterized through various in vitro assays. The following tables summarize key quantitative data, including inhibition constants (Ki and IC50) against the purified NS3/4A enzyme and the effective concentrations (EC50) required to inhibit viral replication in cell-based replicon assays.

Table 1: Enzymatic Inhibition of HCV NS3/4A Protease by Grazoprevir

HCV Genotype/VariantKi (nM)IC50 (pM)
Genotype 1a0.017
Genotype 1b0.014
Genotype 2a0.08-
Genotype 2b0.15-
Genotype 3a0.90-
Genotype 4-62
Genotype 1b R155K0.07-
Genotype 1b D168V0.14-
Genotype 1b D168Y0.30-
Genotype 1b A156T5.3-
Genotype 1b A156V12-

Data compiled from multiple sources.[12][13][14]

Table 2: Antiviral Activity of Grazoprevir in HCV Replicon Assays

HCV GenotypeEC50 (nM)EC90 (nM)
Genotype 1a0.40.9
Genotype 1b0.2-
Genotype 4a0.7-

Data compiled from multiple sources.[2][4]

Resistance to Grazoprevir

While Grazoprevir is potent against many HCV variants, certain amino acid substitutions in the NS3 protease domain can confer resistance. The most common resistance-associated substitutions (RASs) emerge at positions 155, 156, and 168.[9][13] Notably, substitutions at position 156 can significantly reduce viral fitness.[13] The naturally occurring Q80K polymorphism, which can impact other protease inhibitors, does not significantly affect the activity of Grazoprevir.[14]

Visualizing the Mechanism and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language for Graphviz.

hcv_polyprotein_processing cluster_polyprotein HCV Polyprotein cluster_products Mature Viral Proteins polyprotein HCV Polyprotein (Single Polypeptide Chain) NS3_4A NS3/4A Protease polyprotein->NS3_4A Cleavage at NS3/4A, 4A/4B, 4B/5A, 5A/5B junctions Host_Proteases Host Proteases polyprotein->Host_Proteases Cleavage of structural proteins NS3 NS3 NS4A NS4A NS4B NS4B NS5A NS5A NS5B NS5B NS3_4A->NS3 NS3_4A->NS4A NS3_4A->NS4B NS3_4A->NS5A NS3_4A->NS5B

Caption: HCV Polyprotein Processing by NS3/4A Protease.

grazoprevir_mechanism NS3_4A Active NS3/4A Protease Inactive_Complex Inactive Grazoprevir-NS3/4A Complex NS3_4A->Inactive_Complex Mature_Proteins Mature Viral Proteins NS3_4A->Mature_Proteins Cleavage Grazoprevir Grazoprevir Grazoprevir->Inactive_Complex Binds to active site Polyprotein HCV Polyprotein Substrate Polyprotein->NS3_4A Binds to active site No_Cleavage Inhibition of Polyprotein Cleavage Inactive_Complex->No_Cleavage Block_Replication Blockage of Viral Replication No_Cleavage->Block_Replication

Caption: Mechanism of Grazoprevir Inhibition.

experimental_workflow start Start: Characterization of Grazoprevir Activity enzymatic_assay Enzymatic Assay (FRET) start->enzymatic_assay cell_based_assay Cell-Based Assay (Replicon) start->cell_based_assay binding_assay Binding Assay (ITC) start->binding_assay resistance_study Resistance Studies start->resistance_study data_analysis Data Analysis enzymatic_assay->data_analysis Determine Ki, IC50 cell_based_assay->data_analysis Determine EC50 binding_assay->data_analysis Determine Kd, ΔH, ΔS resistance_study->data_analysis Identify RASs conclusion Conclusion: Potency and Resistance Profile data_analysis->conclusion

Caption: Experimental Workflow for Grazoprevir.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of Grazoprevir.

Expression and Purification of HCV NS3/4A Protease

A recombinant, full-length HCV NS3/4A protease is expressed in E. coli as a His-tagged construct. The protein is then purified using immobilized metal-ion affinity chromatography (IMAC).

  • Expression: E. coli cells transformed with the NS3/4A expression plasmid are grown to an optimal density and protein expression is induced.

  • Lysis: Cells are harvested and lysed to release the cellular contents.

  • IMAC: The cell lysate is incubated with a metal affinity resin (e.g., TALON resin). The His-tagged NS3/4A protein binds to the resin.

  • Washing: The resin is washed extensively to remove non-specifically bound proteins.

  • Elution: The purified NS3/4A protease is eluted from the resin using a high concentration of imidazole.

  • Verification: The purity and concentration of the eluted protein are determined by SDS-PAGE and a protein concentration assay.

NS3/4A Protease FRET Assay

This assay measures the enzymatic activity of the purified NS3/4A protease and the inhibitory effect of Grazoprevir using a Förster Resonance Energy Transfer (FRET) substrate.

  • Reagents:

    • Purified NS3/4A protease

    • FRET peptide substrate (e.g., Ac-DED(EDANS)EE-Abu-ψ-[COO]AS-K(DABCYL)-NH2)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 15% glycerol, 0.15% Triton X-100)

    • Grazoprevir at various concentrations

  • Procedure:

    • The purified NS3/4A protease is pre-incubated with varying concentrations of Grazoprevir in the assay buffer in a 96-well plate.

    • The enzymatic reaction is initiated by the addition of the FRET substrate.

    • The fluorescence is monitored over time using a plate reader. Cleavage of the FRET substrate by the protease separates the donor (EDANS) and quencher (DABCYL) molecules, resulting in an increase in fluorescence.

    • The initial reaction rates are calculated from the linear phase of the fluorescence signal.

    • IC50 values are determined by plotting the initial rates against the logarithm of the Grazoprevir concentration and fitting the data to a dose-response curve. Ki values can be determined using the Cheng-Prusoff equation.[14]

HCV Replicon Assay

This cell-based assay measures the antiviral activity of Grazoprevir in a cellular context by using a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase).

  • Cell Culture: Huh-7 human hepatoma cells are cultured in a suitable medium.

  • Transfection: The Huh-7 cells are transfected with in vitro-transcribed HCV replicon RNA containing a luciferase reporter gene.

  • Drug Treatment: The transfected cells are treated with various concentrations of Grazoprevir.

  • Luciferase Assay: After a defined incubation period (e.g., 72 hours), the cells are lysed, and the luciferase activity is measured using a luminometer. The luciferase activity is proportional to the level of HCV RNA replication.

  • Data Analysis: EC50 values are calculated by plotting the luciferase activity against the logarithm of the Grazoprevir concentration and fitting the data to a dose-response curve.

In Vitro Resistance Selection and Characterization

This experiment identifies and characterizes viral mutations that confer resistance to Grazoprevir.

  • Resistance Selection: HCV replicon-containing cells are cultured in the presence of increasing concentrations of Grazoprevir over a prolonged period.

  • Colony Formation: Resistant cell colonies that can replicate in the presence of the drug are selected and expanded.

  • Genotypic Analysis: The NS3/4A coding region of the viral RNA from the resistant colonies is sequenced to identify mutations.

  • Phenotypic Analysis: The identified mutations are introduced into a wild-type replicon using site-directed mutagenesis. The susceptibility of these mutant replicons to Grazoprevir is then determined using the replicon assay described above to confirm their resistance phenotype.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the thermodynamic parameters of Grazoprevir binding to the NS3/4A protease.

  • Sample Preparation: Purified NS3/4A protease and Grazoprevir are prepared in the same buffer to minimize heats of dilution.

  • ITC Experiment: The NS3/4A protease solution is placed in the sample cell of the ITC instrument, and the Grazoprevir solution is loaded into the injection syringe.

  • Titration: Small aliquots of the Grazoprevir solution are injected into the sample cell, and the heat released or absorbed upon binding is measured.

  • Data Analysis: The binding isotherm is generated by plotting the heat change per injection against the molar ratio of Grazoprevir to NS3/4A. The data is then fitted to a binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n) of the interaction. The binding entropy (ΔS) can then be calculated.

Conclusion

Grazoprevir is a highly potent, second-generation inhibitor of the HCV NS3/4A protease. Its mechanism of action involves the non-covalent binding to the active site of the enzyme, thereby preventing the cleavage of the viral polyprotein and inhibiting viral replication. Through a combination of enzymatic and cell-based assays, its efficacy against various HCV genotypes and resistance-associated variants has been thoroughly characterized. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of antiviral drug discovery and development.

References

In Vitro Antiviral Activity of Grazoprevir Against HCV Genotypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grazoprevir (formerly MK-5172) is a potent, second-generation, macrocyclic inhibitor of the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease. This enzyme is essential for viral replication, making it a prime target for direct-acting antiviral (DAA) therapies. This technical guide provides an in-depth overview of the in vitro antiviral activity of Grazoprevir against a broad range of HCV genotypes. It includes a summary of its mechanism of action, quantitative data on its potency, detailed methodologies for key experimental assays, and an analysis of its activity against common resistance-associated substitutions (RASs).

Mechanism of Action

Grazoprevir is a direct-acting antiviral agent that specifically targets the HCV NS3/4A serine protease.[1] The HCV genome is translated into a single large polyprotein, which must be cleaved by viral and host proteases to produce mature structural and nonstructural proteins necessary for viral replication and assembly.[2][3] The NS3/4A protease is responsible for cleaving the HCV polyprotein at four specific sites, leading to the release of functional NS3, NS4A, NS4B, NS5A, and NS5B proteins.[4][5]

By competitively inhibiting the NS3/4A protease, Grazoprevir blocks this essential polyprotein processing step, thereby preventing the formation of the viral replication complex and ultimately suppressing HCV replication.[6][7]

Below is a diagram illustrating the HCV polyprotein processing pathway and the central role of the NS3/4A protease, the target of Grazoprevir.

cluster_processing cluster_products Core Core E1 E1 Structural Structural Proteins (Core, E1, E2, p7) E2 E2 p7 p7 NS2 NS2 NS3 NS3 Nonstructural Non-Structural Proteins (NS2, NS3, NS4A, NS4B, NS5A, NS5B) NS4A NS4A NS4B NS4B NS5A NS5A NS5B NS5B Host_Proteases Host Proteases Host_Proteases->Core Cleavage Host_Proteases->E1 Host_Proteases->E2 Host_Proteases->p7 NS2_3_Autoprotease NS2-3 Autoprotease NS2_3_Autoprotease->NS2 Cleavage NS2_3_Autoprotease->NS3 NS3_4A_Protease NS3/4A Protease NS3_4A_Protease->NS3 Cleavage NS3_4A_Protease->NS4A NS3_4A_Protease->NS4B NS3_4A_Protease->NS5A Grazoprevir Grazoprevir Grazoprevir->NS3_4A_Protease Inhibition

Figure 1. HCV Polyprotein Processing and Grazoprevir's Mechanism of Action.

Quantitative In Vitro Antiviral Activity

The antiviral activity of Grazoprevir has been evaluated in vitro using HCV replicon assays. These cell-based systems contain a subgenomic HCV RNA that replicates autonomously within a human hepatoma cell line (e.g., Huh-7). The potency of the antiviral compound is typically measured as the 50% effective concentration (EC50), which is the concentration of the drug required to inhibit 50% of viral RNA replication.

Activity Against Wild-Type HCV Genotypes

Grazoprevir demonstrates potent, pan-genotypic activity, with EC50 values in the picomolar to low nanomolar range against genotypes 1 through 6.[8]

Genotype/SubtypeReplicon SystemEC50 (nM)
Genotype 1a Chimeric (H77)0.4
Genotype 1b Chimeric (Con1)0.5
Genotype 2a Chimeric (JFH-1)2.3
Genotype 2b Chimeric3.7
Genotype 3a Full-length (S52)35.0
Genotype 4a Chimeric (ED43)0.3
Genotype 5a Chimeric6.6
Genotype 6a Chimeric0.2
Data sourced from Lahser et al., 2016.[8]
Activity Against Resistance-Associated Substitutions (RASs)

The emergence of RASs in the NS3 protease can reduce the susceptibility to protease inhibitors. The in vitro activity of Grazoprevir has been tested against common RASs in HCV genotypes 1a and 1b.

GenotypeNS3 SubstitutionFold Change in EC50 vs. Wild-Type
Genotype 1a Y56H-
R155K-
A156G/T/V-
D168A/E/G/N/S/V/Y-
Genotype 1b F43S-
Y56F-
V107I-
A156S/T/V-
D168A/G/V-
Genotype 4 D168A/V-
(Specific fold-change values were not consistently available in the searched literature, but these substitutions are known to reduce Grazoprevir's activity).

Experimental Protocols

HCV Replicon Assay (Luciferase Reporter)

This protocol describes a transient HCV replicon assay using a luciferase reporter to quantify viral replication.

Objective: To determine the EC50 of Grazoprevir against a specific HCV genotype.

Materials:

  • Huh-7.5 cells (or other highly permissive Huh-7-derived cell line)

  • Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), penicillin-streptomycin, and non-essential amino acids

  • In vitro transcribed subgenomic HCV replicon RNA containing a luciferase reporter gene (e.g., Renilla or Firefly luciferase)

  • Electroporation cuvettes (0.4 cm gap)

  • Electroporator

  • Grazoprevir (dissolved in DMSO)

  • Luciferase assay reagent

  • Luminometer

  • 96-well cell culture plates

Workflow Diagram:

A Prepare Huh-7.5 cells C Electroporate cells with replicon RNA A->C B In vitro transcribe HCV replicon RNA B->C D Seed cells into 96-well plates C->D E Add serial dilutions of Grazoprevir D->E F Incubate for 48-72 hours E->F G Lyse cells and add luciferase substrate F->G H Measure luminescence G->H I Calculate EC50 values H->I

Figure 2. Workflow for a Transient HCV Replicon Luciferase Assay.

Procedure:

  • Cell Culture: Maintain Huh-7.5 cells in complete DMEM.

  • RNA Transfection: a. Harvest and wash Huh-7.5 cells. b. Resuspend cells in a suitable buffer. c. Mix cells with the in vitro transcribed HCV replicon RNA. d. Transfer the cell/RNA mixture to an electroporation cuvette and apply an electrical pulse.

  • Cell Plating and Drug Treatment: a. Immediately after electroporation, dilute the cells in complete DMEM and seed into 96-well plates.[2] b. Prepare serial dilutions of Grazoprevir in complete DMEM. c. Add the Grazoprevir dilutions to the appropriate wells. Include a DMSO-only control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: a. Remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions. b. Add the luciferase substrate to each well. c. Measure the luminescence using a luminometer.

  • Data Analysis: a. Normalize the luciferase readings to the DMSO control. b. Plot the percentage of inhibition against the log of the Grazoprevir concentration. c. Determine the EC50 value using a non-linear regression analysis.

NS3/4A Protease FRET Assay

This protocol describes a Fluorescence Resonance Energy Transfer (FRET)-based assay to measure the enzymatic activity of HCV NS3/4A protease and the inhibitory effect of Grazoprevir.

Objective: To determine the IC50 (50% inhibitory concentration) of Grazoprevir against HCV NS3/4A protease.

Materials:

  • Recombinant HCV NS3/4A protease

  • FRET substrate peptide containing a specific NS3/4A cleavage site flanked by a donor and a quencher fluorophore

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with additives like DTT and a detergent)

  • Grazoprevir (dissolved in DMSO)

  • Fluorescence plate reader

  • 384-well black plates

Workflow Diagram:

A Prepare serial dilutions of Grazoprevir B Add Grazoprevir and NS3/4A protease to wells A->B C Pre-incubate B->C D Initiate reaction by adding FRET substrate C->D E Monitor fluorescence signal over time D->E F Determine initial reaction velocities E->F G Calculate percent inhibition F->G H Determine IC50 value G->H

Figure 3. Workflow for an NS3/4A Protease FRET Assay.

Procedure:

  • Compound Preparation: Prepare serial dilutions of Grazoprevir in assay buffer.

  • Enzyme and Inhibitor Incubation: a. Add the diluted Grazoprevir and a fixed concentration of recombinant NS3/4A protease to the wells of a 384-well plate.[4] Include a DMSO-only control. b. Pre-incubate the enzyme and inhibitor for a defined period at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to all wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence signal over time at the appropriate excitation and emission wavelengths for the donor fluorophore.

  • Data Analysis: a. Determine the initial velocity of the reaction for each well. b. Calculate the percentage of inhibition for each Grazoprevir concentration relative to the DMSO control. c. Plot the percentage of inhibition against the log of the Grazoprevir concentration. d. Determine the IC50 value using a non-linear regression analysis.

In Vitro Resistance Selection

This protocol outlines a general method for selecting for Grazoprevir-resistant HCV replicons in cell culture.

Objective: To identify amino acid substitutions in the NS3/4A protease that confer resistance to Grazoprevir.

Procedure:

  • Establish Stable Replicon Cell Lines: Generate Huh-7 cell lines that stably replicate a subgenomic HCV replicon.

  • Drug Selection: a. Culture the stable replicon cells in the presence of a fixed, sub-optimal concentration of Grazoprevir. b. Alternatively, culture the cells with gradually increasing concentrations of Grazoprevir over several weeks.[1]

  • Isolation of Resistant Colonies: Isolate individual cell colonies that survive and proliferate in the presence of Grazoprevir.

  • Expansion and Characterization: a. Expand the resistant cell colonies. b. Confirm the resistant phenotype by performing a replicon assay to determine the EC50 of Grazoprevir for the resistant replicons.

  • Genotypic Analysis: a. Extract total RNA from the resistant cell colonies. b. Reverse transcribe the HCV RNA and amplify the NS3/4A coding region by PCR. c. Sequence the PCR products to identify amino acid substitutions compared to the wild-type replicon.

Conclusion

Grazoprevir is a potent, pan-genotypic inhibitor of the HCV NS3/4A protease with in vitro activity in the picomolar to nanomolar range against a wide array of HCV genotypes. While it retains activity against some resistance-associated substitutions, certain mutations in the NS3 protease can reduce its efficacy. The in vitro assays detailed in this guide, including replicon and enzymatic assays, are crucial tools for the continued evaluation of Grazoprevir and the development of next-generation HCV inhibitors. This information is vital for researchers and drug development professionals working to combat HCV infection.

References

Structural Blueprint: An In-depth Guide to Grazoprevir's Interaction with HCV NS3/4A Protease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural biology underpinning the binding of Grazoprevir (B560101) to the Hepatitis C Virus (HCV) NS3/4A protease. The document details the mechanism of action, binding kinetics, and the critical molecular interactions that define the potency of this second-generation direct-acting antiviral agent. Furthermore, it outlines the experimental methodologies employed to elucidate these structural and functional characteristics, offering a valuable resource for researchers in the fields of virology, structural biology, and drug discovery.

Introduction: Grazoprevir and the HCV NS3/4A Protease Target

Hepatitis C, a liver disease caused by the Hepatitis C virus, is a global health concern. The virus encodes a single polyprotein that is cleaved into functional structural and non-structural (NS) proteins by both host and viral proteases.[1] The HCV NS3/4A serine protease is essential for viral replication, as it is responsible for cleaving the viral polyprotein at four specific sites to release mature NS proteins (NS3, NS4A, NS4B, NS5A, and NS5B).[1] This critical role makes it a prime target for antiviral therapies.

Grazoprevir (formerly MK-5172) is a potent, macrocyclic inhibitor of the HCV NS3/4A protease.[1][2] It is a second-generation direct-acting antiviral (DAA) that exhibits broad activity across multiple HCV genotypes and maintains potency against many common resistance-associated variants that emerged in response to first-generation protease inhibitors.[1][2] This guide delves into the precise molecular interactions governing Grazoprevir's inhibitory action.

Mechanism of Action of Grazoprevir

Grazoprevir functions as a reversible, non-covalent inhibitor of the HCV NS3/4A protease. It binds to the active site of the enzyme, preventing it from processing the viral polyprotein. This disruption of the viral life cycle effectively halts HCV replication. The potency of Grazoprevir is attributed to its optimized interactions within the substrate-binding pocket of the protease.

HCV RNA HCV RNA HCV Polyprotein HCV Polyprotein HCV RNA->HCV Polyprotein Translation Mature Viral Proteins Mature Viral Proteins HCV Polyprotein->Mature Viral Proteins Cleavage NS3/4A Protease NS3/4A Protease NS3/4A Protease->HCV Polyprotein Catalyzes Viral Replication Viral Replication Mature Viral Proteins->Viral Replication Grazoprevir Grazoprevir Grazoprevir->NS3/4A Protease Inhibits

Figure 1: Mechanism of Action of Grazoprevir.

Quantitative Analysis of Grazoprevir Binding and Inhibition

The efficacy of Grazoprevir has been quantified through various enzymatic and cell-based assays. The following tables summarize the inhibitory constants (IC50) and effective concentrations (EC50) of Grazoprevir against different HCV genotypes and common resistance-associated substitutions.

Table 1: Grazoprevir IC50 Values against Wild-Type HCV NS3/4A Protease from Different Genotypes

HCV GenotypeIC50 (nM)
1a0.007
1b0.004
2a0.064
2b0.019
3a0.480
4a0.062
5a0.011
6a0.013

Data sourced from enzymatic assays as described in the literature.

Table 2: Grazoprevir EC50 Values in HCV Replicon Assays

HCV GenotypeRepliconEC50 (nM)
1aH770.4
1bCon10.2
2aJFH-10.5
3aS521.8
4aED430.1

Data represents the concentration of Grazoprevir required to inhibit 50% of HCV RNA replication in cell-based replicon systems.

Table 3: Fold Change in Grazoprevir EC50 against Common NS3 Resistance-Associated Substitutions (RASs) in Genotype 1a

NS3 SubstitutionFold Change in EC50
Q80K1.5
R155K2.3
A156T>1000
D168A25
D168V130

Fold change is calculated relative to the wild-type genotype 1a replicon.

Experimental Protocols

This section provides a detailed description of the methodologies used to characterize the interaction between Grazoprevir and the HCV NS3/4A protease.

Expression and Purification of HCV NS3/4A Protease

The production of recombinant HCV NS3/4A protease is a critical first step for in vitro studies. The following protocol is a synthesis of commonly used methods.

cluster_expression Protein Expression cluster_purification Protein Purification Clone Clone NS3-NS4A construct into expression vector Transform Transform E. coli (e.g., BL21(DE3)) Clone->Transform Grow Grow cells in TB medium Transform->Grow Induce Induce protein expression with IPTG at 18°C Grow->Induce Harvest Harvest cells by centrifugation Induce->Harvest Lyse Lyse cells (e.g., sonication) Harvest->Lyse Clarify Clarify lysate by centrifugation Lyse->Clarify NiNTA Ni-NTA affinity chromatography Clarify->NiNTA Cleave Cleave His-tag (e.g., TEV protease) NiNTA->Cleave SEC Size-exclusion chromatography Cleave->SEC Purity Assess purity (SDS-PAGE) SEC->Purity

Figure 2: Workflow for NS3/4A Protease Expression and Purification.

Protocol Details:

  • Construct Design: A single-chain NS3-NS4A construct, where the C-terminus of the NS3 protease domain is connected to the N-terminus of the NS4A cofactor peptide via a flexible linker, is cloned into a bacterial expression vector (e.g., pET vector) with an N-terminal hexahistidine (His6) tag followed by a Tobacco Etch Virus (TEV) protease cleavage site.

  • Expression: The expression plasmid is transformed into E. coli BL21(DE3) cells. Cells are grown in Terrific Broth (TB) medium at 37°C until the OD600 reaches 0.6-0.8. The culture is then cooled to 18°C, and protein expression is induced with 0.25 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) for 16-20 hours.

  • Cell Lysis and Clarification: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT). Cells are lysed by sonication, and the lysate is clarified by ultracentrifugation.

  • Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The His-tagged NS3/4A protease is eluted with a high concentration of imidazole (e.g., 250 mM).

  • Tag Cleavage and Final Purification: The eluted protein is dialyzed against a buffer suitable for TEV protease activity, and the His-tag is cleaved overnight. The protein solution is then passed through the Ni-NTA column again to remove the cleaved His-tag and any uncleaved protein. The flow-through containing the untagged NS3/4A protease is collected and further purified by size-exclusion chromatography to obtain a highly pure and homogenous protein sample. Protein purity is assessed by SDS-PAGE.

Enzymatic Inhibition Assay

A fluorescence resonance energy transfer (FRET)-based assay is commonly employed to determine the inhibitory activity of compounds against the NS3/4A protease.

Protocol Details:

  • Reagents:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM DTT, 0.01% Triton X-100.

    • Enzyme: Purified recombinant HCV NS3/4A protease.

    • Substrate: A FRET-based peptide substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2).

    • Inhibitor: Grazoprevir dissolved in DMSO.

  • Procedure:

    • The assay is performed in a 384-well plate format.

    • Serial dilutions of Grazoprevir in DMSO are prepared and added to the wells.

    • A solution of NS3/4A protease in assay buffer is added to each well and incubated with the inhibitor for a pre-determined time (e.g., 30 minutes) at room temperature.

    • The enzymatic reaction is initiated by the addition of the FRET substrate.

    • The fluorescence intensity is monitored over time using a plate reader with appropriate excitation and emission wavelengths for the fluorophore and quencher pair.

    • The initial reaction rates are calculated from the linear phase of the fluorescence signal increase.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

X-ray Crystallography

Determining the three-dimensional structure of the Grazoprevir-NS3/4A complex provides invaluable insights into the molecular basis of its inhibitory activity. The following is a general protocol for the crystallization and structure determination of the complex.

Complex Prepare NS3/4A-Grazoprevir complex Screen Crystallization screening (vapor diffusion) Complex->Screen Optimize Optimize crystallization conditions Screen->Optimize Harvest Harvest and cryo-protect crystals Optimize->Harvest Collect X-ray diffraction data collection (synchrotron) Harvest->Collect Process Data processing and scaling Collect->Process Solve Structure solution (molecular replacement) Process->Solve Refine Model building and refinement Solve->Refine Validate Structure validation Refine->Validate

Figure 3: Experimental Workflow for X-ray Crystallography.

Protocol Details:

  • Complex Formation: Purified NS3/4A protease is incubated with a molar excess of Grazoprevir (typically 2-3 fold) for several hours on ice to ensure complete binding.

  • Crystallization: The protein-inhibitor complex is concentrated to a suitable concentration (e.g., 10-15 mg/mL). Crystallization screening is performed using the vapor diffusion method (hanging or sitting drop) with various commercially available or in-house prepared crystallization screens.

  • Crystal Optimization and Harvesting: Once initial crystal hits are identified, the crystallization conditions (e.g., precipitant concentration, pH, temperature) are optimized to obtain diffraction-quality crystals. Crystals are harvested from the drops and cryo-protected by briefly soaking them in a solution containing the mother liquor supplemented with a cryo-protectant (e.g., glycerol, ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen.

  • Data Collection and Processing: X-ray diffraction data are collected from the cryo-cooled crystals at a synchrotron radiation source. The diffraction images are processed, integrated, and scaled using appropriate software packages (e.g., XDS, HKL2000).

  • Structure Solution and Refinement: The structure of the complex is typically solved by molecular replacement using a previously determined structure of the HCV NS3/4A protease as a search model. The initial model is then subjected to iterative rounds of manual model building and refinement using crystallographic software (e.g., Coot, Phenix, Refmac). The final model is validated for its geometric and stereochemical quality. The coordinates and structure factors are then deposited in the Protein Data Bank (PDB).

Conclusion

This technical guide has provided a detailed overview of the structural and functional aspects of Grazoprevir's interaction with the HCV NS3/4A protease. The quantitative data presented in the tables highlight its potent inhibitory activity across various HCV genotypes. The detailed experimental protocols offer a practical resource for researchers aiming to study this and other antiviral compounds. The elucidation of the precise binding mode of Grazoprevir through structural biology has been instrumental in understanding its high efficacy and has provided a rational basis for the design of next-generation HCV inhibitors with improved resistance profiles. The continued application of these techniques will undoubtedly accelerate the development of novel and more effective antiviral therapies.

References

Grazoprevir: A Technical Overview of Early-Phase Development and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the early-phase development and preclinical studies of Grazoprevir (B560101) (MK-5172), a potent, second-generation, direct-acting antiviral agent. Grazoprevir is a macrocyclic inhibitor of the hepatitis C virus (HCV) NS3/4A protease, a critical enzyme for viral replication.[1][2][3] This document details the compound's mechanism of action, preclinical pharmacology including in vitro potency and pharmacokinetics in animal models, and key findings from safety and toxicology assessments.

Mechanism of Action

Grazoprevir is a highly specific and potent inhibitor of the HCV NS3/4A serine protease.[1][2] The NS3/4A protease is essential for the HCV life cycle, responsible for cleaving the viral polyprotein into mature nonstructural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are required for viral replication.[4][5][6] Grazoprevir binds to the active site of the NS3/4A enzyme in a non-covalent, slowly reversible manner, effectively blocking its proteolytic activity.[2][6] This inhibition prevents the maturation of viral proteins, thereby disrupting the formation of the viral replication complex and halting viral propagation.[7]

cluster_host Hepatocyte cluster_drug Drug Intervention HCV HCV Virion Enters Cell Polyprotein Viral RNA Translation into Polyprotein HCV->Polyprotein Translation Cleavage Polyprotein Cleavage by NS3/4A Protease Polyprotein->Cleavage Processing Replication Viral Replication & Assembly Cleavage->Replication Mature Proteins Form Replication Complex Release New HCV Virions Released Replication->Release Grazoprevir Grazoprevir Inhibition Inhibition Grazoprevir->Inhibition Inhibition->Cleavage Blocks Protease Activity

Caption: Mechanism of action of Grazoprevir in inhibiting HCV replication.

Preclinical Development and Evaluation

The path for Grazoprevir from discovery to clinical development involved a rigorous preclinical evaluation to establish its potency, selectivity, pharmacokinetic profile, and safety.[6]

G Discovery Discovery & Lead Optimization InVitro In Vitro Potency (Replicon Assays) Discovery->InVitro Enzyme Enzyme Assays (NS3/4A Inhibition) Discovery->Enzyme PK Preclinical Pharmacokinetics (Animal Models) InVitro->PK Enzyme->PK Safety Safety & Toxicology Studies PK->Safety Clinical Clinical Development Candidate Selection Safety->Clinical

Caption: High-level workflow of Grazoprevir's preclinical development.

In Vitro Potency and Activity

The antiviral activity of Grazoprevir was assessed using HCV replicon assays, which are cell-based systems that measure the replication of HCV RNA.

The potency of Grazoprevir was typically determined using cell lines (e.g., Huh-7 human hepatoma cells) containing subgenomic HCV replicons. These replicons express the HCV nonstructural proteins, allowing for autonomous RNA replication. The general protocol is as follows:

  • Cell Plating: Replicon-containing cells are seeded into multi-well plates.

  • Compound Addition: Cells are incubated with serial dilutions of Grazoprevir for a defined period (e.g., 72 hours).

  • Quantification of HCV RNA: Total cellular RNA is extracted, and the level of replicon RNA is quantified using a sensitive method like quantitative reverse transcription polymerase chain reaction (qRT-PCR).

  • Data Analysis: The concentration of Grazoprevir that inhibits HCV RNA replication by 50% (EC₅₀) is calculated by plotting the percentage of RNA inhibition against the drug concentration.

Start Seed Replicon-Containing Hepatoma Cells Step1 Add Serial Dilutions of Grazoprevir Start->Step1 Step2 Incubate for 72 hours Step1->Step2 Step3 Extract Total RNA Step2->Step3 Step4 Quantify HCV RNA (qRT-PCR) Step3->Step4 End Calculate EC50 Value Step4->End

Caption: Standard workflow for an HCV replicon cell-based assay.

Grazoprevir demonstrated potent, broad-spectrum activity against a range of HCV genotypes in replicon assays.[8] It showed subnanomolar to low-nanomolar potency against major genotypes, although it was slightly less potent against genotype 3a.[2][9]

Table 1: In Vitro Potency of Grazoprevir against HCV Genotypes

HCV Genotype Replicon EC₅₀ (nM) NS3/4A Protease IC₅₀ (pM)
1a Subnanomolar to single-digit nM[9] 7[4][5]
1b Subnanomolar to single-digit nM[9] 4[4][5]
2a Potent activity observed[8] N/A
3a Less potent than other genotypes[2][9] N/A
4 N/A 62[4][5]
5 Subnanomolar to single-digit nM[9] N/A
6 Subnanomolar to single-digit nM[9] N/A

Note: N/A indicates data not specified in the provided search results.

A key feature of second-generation protease inhibitors is their activity against viral variants that confer resistance to earlier drugs. Grazoprevir was shown to retain potent activity against common NS3 protease RAVs, such as R155K and D168Y, that emerged during treatment with first-generation inhibitors.[8][10]

Table 2: In Vitro Potency of Grazoprevir against Key NS3 RAVs

Variant Fold Change in EC₅₀ (vs. Wild-Type)
R155K Maintained potent activity[8][10]
D168Y Maintained potent activity[8]
V36M Maintained potent activity[10]
T54S/A Maintained potent activity[10][11]

Note: Specific fold-change values were not consistently available across all sources.

Preclinical Pharmacokinetics

Preclinical pharmacokinetic studies in animal models are crucial for predicting human pharmacokinetics and establishing a potential dosing regimen. Grazoprevir was evaluated in multiple species, including rats, dogs, and chimpanzees.[8]

  • Dosing: Animals are administered a single oral dose of Grazoprevir (e.g., 5 mg/kg).[8]

  • Sample Collection: Blood samples are collected at various time points post-dosing. In terminal studies, liver tissue is also collected.

  • Bioanalysis: Plasma and liver homogenate concentrations of Grazoprevir are measured using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Parameter Calculation: Pharmacokinetic parameters including peak plasma concentration (Cmax), time to Cmax (Tmax), area under the concentration-time curve (AUC), plasma clearance, and half-life (t½) are calculated using non-compartmental analysis.

Grazoprevir demonstrated favorable pharmacokinetic properties in preclinical species, characterized by good oral exposure and significant distribution to the liver, the primary site of HCV replication.[6][8][12] This liver-homing characteristic is likely facilitated by active transport via the organic anion transporting polypeptide 1B1/3 (OATP1B1/3).[5][13]

Table 3: Preclinical Pharmacokinetic Parameters of Grazoprevir

Species Dose Key Findings Reference
Rat 5 mg/kg (oral) Plasma Clearance: 28 mL/min/kg; Plasma Half-life: 1.4 h; Good plasma exposure (AUC: 0.7 µM·h); Excellent liver exposure (23 µM at 4 h), with compound remaining at 24 h. [8]
Dog N/A Demonstrated good plasma and liver exposures. [8]
Chimpanzee N/A Suppressed viral load in chronically infected animals (GT1a or GT1b). [8]

Note: N/A indicates data not specified in the provided search results.

Preclinical Safety and Toxicology

Safety pharmacology and toxicology studies are performed to identify potential adverse effects before human trials.

Toxicology studies involve administering Grazoprevir to animals (typically one rodent and one non-rodent species) at various dose levels, including those that exceed the anticipated therapeutic exposure, for defined durations (e.g., 28 days, 3 months). Key assessments include:

  • Clinical Observations: Daily monitoring for signs of toxicity.

  • Body Weight and Food Consumption: Regular measurements.

  • Clinical Pathology: Analysis of blood (hematology, clinical chemistry) and urine samples.

  • Gross Pathology and Histopathology: Macroscopic examination of organs at necropsy, followed by microscopic examination of tissues.

Preclinical safety studies identified no clinically relevant hazards that would preclude clinical development. In dogs, at higher doses, some effects were noted, including degeneration of seminiferous tubules and reduced testes weights; however, these effects were not observed in other species, and no impact on male reproductive capacity was seen in reproductive toxicity studies. Degeneration of kidney tubule epithelium was observed in mice and dogs at high exposures. Overall, Grazoprevir was deemed to have a favorable preclinical safety profile, supporting its advancement into clinical trials.[6]

References

The Convergent Synthesis of Grazoprevir: A Technical Guide to the Manufacturing Pathway of a Key Hepatitis C Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the convergent and efficient synthesis of Grazoprevir (MK-5172), a potent NS3/4a protease inhibitor for the treatment of Hepatitis C virus. The manufacturing process, developed by Merck, assembles the complex macrocyclic structure from four key building blocks, achieving a high overall yield and purity suitable for pharmaceutical use. This document outlines the strategic bond disconnections, the synthesis of the crucial intermediates, and the final macrocyclization and finishing steps.

Strategic Overview of the Grazoprevir Synthesis

The large-scale synthesis of Grazoprevir is a prime example of a highly optimized and convergent approach. The retrosynthetic analysis reveals four primary building blocks: a substituted quinoxaline (B1680401) core (Fragment A), a functionalized trans-cyclopropoxy amino acid derivative (Fragment B/D), and a cyclopropylsulfonamide vinylcyclopropane (B126155) moiety (Fragment H).[1] The final manufacturing process strategically conjoins these fragments in a carefully orchestrated sequence to maximize efficiency and minimize potential side reactions.[2]

The key bond formations in the final assembly involve a Sonogashira coupling to form the macrocyclic backbone, followed by an intramolecular amide bond formation for the macrocyclization, and a final amide coupling to attach the cyclopropylsulfonamide side chain.[3] This strategy replaced an earlier medicinal chemistry route that utilized a ring-closing metathesis (RCM) for macrocyclization.[2]

Synthesis of Key Intermediates

The successful synthesis of Grazoprevir hinges on the efficient preparation of its complex building blocks.

Synthesis of the Quinoxaline Core (Fragment A precursor)

The synthesis of the chloroquinoxaline intermediate begins with the condensation of 4-methoxy-1,2-phenylenediamine with diethyl oxalate. The resulting quinoxalinone is then chlorinated using a suitable chlorinating agent to yield the reactive chloroquinoxaline fragment.

Asymmetric Synthesis of the trans-Cyclopropoxy Alkyne (Fragment D)

A practical and asymmetric synthesis of the functionalized trans-cyclopropoxy building block has been developed.[4] The process starts from (S)-epichlorohydrin and proceeds through an intramolecular SN2 displacement and ring closure, followed by a Baeyer-Villiger oxidation to control the diastereoselectivity.[4] A terminal alkyne is then installed to provide the key functionality for the subsequent Sonogashira coupling.[4] This multi-step sequence is performed with high stereocontrol and a notable overall yield.[4]

Final Assembly and Macrocyclization of Grazoprevir

The endgame of the Grazoprevir synthesis involves the sequential coupling of the key fragments.

Sonogashira Coupling and Ester Hydrolysis

The synthesis commences with a Sonogashira coupling reaction between the chloroquinoxaline fragment and the trans-cyclopropoxy alkyne building block. This reaction is carried out in the presence of a palladium catalyst and a copper(I) co-catalyst.[3] The use of methanol (B129727) as a solvent was found to be crucial for catalyst stability and reactivity, allowing the reaction to proceed at a milder temperature.[1] Following the coupling, the ester protecting group is hydrolyzed under basic conditions to yield the corresponding carboxylic acid.

Amide Coupling and Macrocyclization Precursor Formation

The resulting carboxylic acid is then coupled with the proline-containing fragment. This amide bond formation is a standard peptide coupling reaction. The subsequent step involves the removal of a protecting group to reveal a free amine, setting the stage for the crucial macrocyclization.

Macrolactamization

The macrocyclization is achieved through an intramolecular amide bond formation (macrolactamization). This step is a critical transformation that forms the 18-membered macrocycle of Grazoprevir.[2] Careful selection of coupling reagents and reaction conditions is essential to favor the intramolecular cyclization over intermolecular polymerization.

Final Amide Coupling

The final step in the synthesis is the coupling of the macrocyclic intermediate with the cyclopropylsulfonamide vinylcyclopropane fragment (Fragment H).[1] Due to the instability of the free base of the sulfonamide, this EDC-mediated coupling is performed at low temperature in the presence of a base.[1]

Quantitative Data Summary

The following table summarizes the reported yields for the key stages of the large-scale Grazoprevir synthesis.

StepStarting MaterialsProductYield (%)Purity (%)Reference(s)
Overall SynthesisFour Building BlocksGrazoprevir51>99.9[2][5]
trans-Cyclopropoxy Building Block(S)-EpichlorohydrinFunctionalized trans-Cyclopropoxy Alkyne51>99.8[4]

Experimental Protocols

Detailed experimental protocols for the key transformations are provided below, based on the published literature.

General Procedure for Sonogashira Coupling

To a solution of the chloroquinoxaline intermediate and the terminal alkyne in methanol are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI). A suitable base (e.g., an amine) is added, and the reaction mixture is stirred at a controlled temperature (e.g., 35 °C) until the reaction is complete as monitored by HPLC. The product is then isolated and purified.

General Procedure for Macrolactamization

The linear precursor is dissolved in a suitable solvent (e.g., DMF) and cooled to a low temperature. A peptide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) are added, and the reaction is stirred until completion. The macrocyclic product is then isolated and purified by chromatography.

General Procedure for Final Amide Coupling

To a slurry of the macrocyclic amine and the carboxylic acid fragment (as a p-toluenesulfonic acid salt) in a suitable solvent (e.g., THF) at 0 °C is added a coupling agent (e.g., EDC) followed by a base (e.g., pyridine). The reaction mixture is stirred at low temperature until completion. The final product, Grazoprevir, is isolated and purified by crystallization.

Synthesis Pathway Visualization

The following diagrams illustrate the key synthetic pathways for Grazoprevir.

Grazoprevir_Synthesis_Overview cluster_intermediates Key Intermediates cluster_synthesis Synthesis Pathway I1 Fragment A (Quinoxaline) S1 Sonogashira Coupling I1->S1 I2 Fragment B/D (Cyclopropoxy Amino Acid) I2->S1 I3 Fragment H (Cyclopropylsulfonamide) S4 Final Amide Coupling I3->S4 S2 Amide Coupling & Deprotection S1->S2 S3 Macrolactamization S2->S3 S3->S4 G Grazoprevir S4->G

Caption: Overview of the convergent synthesis of Grazoprevir.

Grazoprevir_Medicinal_vs_Manufacturing cluster_medchem Medicinal Chemistry Route cluster_manufacturing Manufacturing Route MC1 Linear Precursor Formation MC2 Ring-Closing Metathesis (RCM) MC1->MC2 MC3 Reduction & Final Coupling MC2->MC3 Grazoprevir_MC Grazoprevir MC3->Grazoprevir_MC Man1 Sonogashira Coupling Man2 Macrolactamization Man1->Man2 Man3 Final Amide Coupling Man2->Man3 Grazoprevir_Man Grazoprevir Man3->Grazoprevir_Man

Caption: Comparison of medicinal vs. manufacturing routes.

References

Spectroscopic Analysis of Grazoprevir Potassium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Grazoprevir (B560101) potassium salt, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease. The document focuses on two primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering insights into the structural characterization and quantification of this significant antiviral agent.

Introduction to Grazoprevir

Grazoprevir is a macrocyclic compound that plays a crucial role in combination therapies for chronic HCV infections.[1] Its mechanism of action involves the inhibition of the NS3/4A protease, an enzyme essential for viral replication.[1] The potassium salt form of Grazoprevir is utilized in pharmaceutical formulations. A thorough understanding of its structural and physicochemical properties through spectroscopic analysis is paramount for quality control, metabolic studies, and formulation development.

Mass Spectrometry Analysis

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a cornerstone for the sensitive and selective quantification of Grazoprevir in various matrices, including bulk drug substance, pharmaceutical formulations, and biological fluids.[2][3] High-resolution mass spectrometry, such as UHPLC-ESI-QTOF-MS/MS, is employed for the characterization of the molecule and its degradation products.[4]

Quantitative Data

The following table summarizes key mass spectrometry parameters for Grazoprevir.

ParameterValueReference
Molecular FormulaC₃₈H₄₉KN₆O₉S[5]
Molecular Weight804.99 g/mol [5]
Monoisotopic Mass766.33599837 Da (for the free acid)[6]

Note: The monoisotopic mass corresponds to the free acid form of Grazoprevir, as the potassium salt would dissociate in the ESI source.

While a complete, publicly available mass spectrum and detailed fragmentation table for Grazoprevir potassium salt are not readily found, studies on its degradation products confirm the use of MS/MS fragmentation for structural elucidation.[4] The fragmentation pattern would be compared against the parent drug to identify structural modifications.[4]

Experimental Protocol: LC-MS/MS for Quantification in Human Plasma

This protocol is adapted from a validated method for the simultaneous determination of Elbasvir (B612244) and Grazoprevir.[2]

Instrumentation:

  • Liquid Chromatograph: Waters Acquity UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical Column: Waters Spherisorb phenyl column (150mm × 4.6mm ID, 5µm particle size)[2]

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Ammonium (B1175870) formate (B1220265)

  • Formic acid

  • Trimethylamine

  • Ultrapure water

  • Human plasma (for bioanalysis)

  • This compound reference standard

  • Internal Standard (e.g., Daclatasvir)[2]

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of human plasma, add the internal standard solution.

    • Add 3 mL of ethyl acetate (B1210297) as the extraction solvent.[2]

    • Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase A: 90% Acetonitrile, 10% of 5mM ammonium formate buffer (containing 0.1% v/v trimethylamine, pH adjusted to 3.2 with formic acid).[2]

    • Mobile Phase B: 10% Acetonitrile, 90% of 5mM ammonium formate buffer (with additives as above).[2]

    • Flow Rate: 0.8 mL/min.[2]

    • Gradient Elution: A gradient program should be optimized to ensure sufficient separation from endogenous plasma components and any co-administered drugs.

    • Column Temperature: 40°C ± 2°C.[2]

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: These would be determined by infusing a standard solution of Grazoprevir and its internal standard into the mass spectrometer to identify the most abundant and stable precursor-product ion transitions for quantification.

    • Optimization: Parameters such as capillary voltage, cone voltage, and collision energy should be optimized for maximum signal intensity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of pharmaceutical compounds. While specific ¹H and ¹³C NMR chemical shift data for this compound are not widely published in commercial literature, the technique is fundamental to its characterization during drug development.

Expected ¹H and ¹³C NMR Spectral Features

The complex structure of Grazoprevir, containing aromatic, aliphatic, and macrocyclic moieties, would result in a highly detailed NMR spectrum.

  • ¹H NMR: The spectrum would exhibit a wide range of chemical shifts. Protons on the quinoxaline (B1680401) ring system would appear in the aromatic region (typically 7-8.5 ppm). The macrocyclic and cyclopropyl (B3062369) protons would be found in the more shielded aliphatic region. The vinyl group protons would show characteristic splitting patterns in the olefinic region (around 5-6 ppm).

  • ¹³C NMR: The carbon spectrum would similarly show a large number of signals corresponding to the diverse chemical environments of the carbon atoms. Carbonyl carbons of the amide and carbamate (B1207046) groups would be observed at the downfield end of the spectrum (around 170 ppm). Aromatic carbons would resonate in the 110-160 ppm range, while the aliphatic carbons of the macrocycle and other substituents would appear in the upfield region.

Experimental Protocol: ¹H and ¹³C NMR

This represents a general protocol for obtaining high-quality NMR data for a pharmaceutical compound like this compound.

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher field strength spectrometer (e.g., Bruker Avance series or JEOL ECZ series).

  • NMR Tubes: 5 mm high-precision NMR tubes.

Reagents and Materials:

  • This compound sample.

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent will depend on the solubility of the salt.

  • Internal Standard (optional, for qNMR): e.g., Tetramethylsilane (TMS) or a certified quantitative NMR standard.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Ensure complete dissolution, using gentle vortexing if necessary.

    • Transfer the solution to an NMR tube.

  • Spectrometer Setup and Data Acquisition:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

    • For ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum.

      • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

    • For ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Typical parameters: spectral width of 200-250 ppm, a longer acquisition time and relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C. A larger number of scans (e.g., 1024 or more) will be required.

    • 2D NMR (for full assignment): To fully assign the complex structure, a suite of 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be necessary.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard.

    • Integrate the signals in the ¹H spectrum.

Visualization of Analytical Workflows

The following diagrams, generated using Graphviz, illustrate the typical workflows for the spectroscopic analysis of this compound.

Mass_Spec_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start This compound Sample (e.g., in plasma) Spike Spike with Internal Standard Start->Spike LLE Liquid-Liquid Extraction (Ethyl Acetate) Spike->LLE Evap Evaporation to Dryness LLE->Evap Recon Reconstitution in Mobile Phase Evap->Recon Inject Injection into LC System Recon->Inject Separate Chromatographic Separation (Phenyl Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Quant Quantification (Peak Area Ratio) Detect->Quant Report Generate Report Quant->Report

Caption: Workflow for LC-MS/MS analysis of Grazoprevir. (Max Width: 760px)

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis Start This compound (Solid) Dissolve Dissolution in Deuterated Solvent (e.g., DMSO-d6) Start->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert LockShim Lock and Shim Insert->LockShim Acquire1H Acquire 1D ¹H Spectrum LockShim->Acquire1H Acquire13C Acquire 1D ¹³C Spectrum Acquire1H->Acquire13C Acquire2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire13C->Acquire2D Process Fourier Transform, Phasing, Baseline Correction Acquire2D->Process Calibrate Chemical Shift Calibration Process->Calibrate Assign Structure Elucidation & Signal Assignment Calibrate->Assign Report Final Structural Report Assign->Report

Caption: Workflow for NMR spectroscopic analysis of Grazoprevir. (Max Width: 760px)

References

In-Depth Technical Guide: Physical and Chemical Stability of Grazoprevir Potassium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific information regarding the physical and chemical stability of grazoprevir (B560101) potassium salt. Grazoprevir is a potent, second-generation inhibitor of the hepatitis C virus (HCV) NS3/4A protease, a crucial enzyme for viral replication.[1][2] It is a key component in combination therapies for chronic HCV infection.[3] Understanding the stability of the potassium salt form of this active pharmaceutical ingredient (API) is critical for formulation development, manufacturing, storage, and ensuring therapeutic efficacy and safety.

While detailed proprietary data on grazoprevir potassium salt is not fully available in the public domain, this guide synthesizes information from published literature on forced degradation studies and analytical method development to provide a thorough understanding of its stability profile.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is fundamental for understanding its behavior in various pharmaceutical processes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₃₈H₄₉KN₆O₉S[4]
Molecular Weight 805.0 g/mol [4]
Appearance White to off-white solid powder[5]
Solubility Soluble in DMSO. Sparingly soluble in aqueous buffers.[5]
Storage Recommended at -20°C, airtight, and dry.[3]

Chemical Stability and Degradation Profile

The chemical stability of an API is its ability to resist chemical changes. Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

Multiple studies have investigated the stability of grazoprevir under stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[6][7][8] These studies typically involve subjecting the drug substance to hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.

A key study identified five significant degradation products of grazoprevir when subjected to these stress conditions.[6] The characterization of these products was performed using high-resolution UHPLC-ESI-QTOF-MS/MS, which allows for accurate mass measurement to propose chemical structures.[6]

Table 2: Summary of Grazoprevir Degradation under Forced Stress Conditions

Stress ConditionObservationReference
Acid Hydrolysis Degradation observed.[6][9]
Base Hydrolysis Degradation observed.[6][9]
Oxidative Stress Degradation observed.[6][7]
Thermal Stress Stable.[9]
Photolytic Stress Stable.[9]

Note: The specific structures of the five degradation products and the quantitative extent of degradation under each stress condition are not detailed in the available literature.

Conceptual Degradation Pathway

Based on the identification of five degradation products, a conceptual pathway can be visualized. The degradation likely involves modifications to the core structure of grazoprevir, though the exact chemical transformations have not been publicly disclosed.

Conceptual Degradation Pathway of Grazoprevir cluster_stress Grazoprevir This compound Stress Stress Conditions (Acid, Base, Oxidation) DP1 Degradation Product 1 Grazoprevir->DP1 Degradation DP2 Degradation Product 2 Grazoprevir->DP2 Degradation DP3 Degradation Product 3 Grazoprevir->DP3 Degradation DP4 Degradation Product 4 Grazoprevir->DP4 Degradation DP5 Degradation Product 5 Grazoprevir->DP5 Degradation Stress->DP1 Stress->DP2 Stress->DP3 Stress->DP4 Stress->DP5

Caption: Conceptual pathway showing the degradation of Grazoprevir under stress.

Physical Stability and Solid-State Characterization

The physical stability of a drug substance, including its solid-state properties, is crucial for its processability, stability, and bioavailability. Key aspects of physical stability include crystallinity and the potential for polymorphism.

While specific data on the solid-state characterization of this compound (e.g., from X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), or Thermogravimetric Analysis (TGA)) are not available in the public domain, these techniques are standard in the pharmaceutical industry for identifying and characterizing different solid forms.[10][11][12] The existence of different polymorphs can significantly impact the solubility, dissolution rate, and stability of a drug. Therefore, comprehensive solid-state characterization is a critical step in drug development.

Experimental Protocols for Stability Assessment

The development and validation of stability-indicating analytical methods are paramount for assessing the stability of a drug substance. For grazoprevir, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly cited analytical technique.[7][8]

General Protocol for a Forced Degradation Study

A typical forced degradation study for this compound involves the following steps:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents.

  • Stress Application: Expose the solutions to various stress conditions as per ICH guidelines:

    • Acid Hydrolysis: Treat with an acid (e.g., 2N HCl) and reflux for a specified time (e.g., 30 minutes at 60°C).[7]

    • Base Hydrolysis: Treat with a base (e.g., 2N NaOH) and reflux for a specified time.

    • Oxidative Degradation: Treat with an oxidizing agent (e.g., 20% H₂O₂) for a specified time (e.g., 30 minutes at 60°C).[7]

    • Thermal Degradation: Expose the solid drug or a solution to elevated temperatures.

    • Photodegradation: Expose the drug solution to UV and visible light.

  • Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed standard to identify and quantify degradation products.

Experimental Workflow for a Forced Degradation Study start Start: this compound Sample prep Sample Preparation (Dissolution in Solvent) start->prep stress Application of Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress hplc Analysis by Stability-Indicating RP-HPLC Method stress->hplc data Data Analysis (Identification and Quantification of Degradants) hplc->data end End: Stability Profile data->end

Caption: A typical workflow for conducting a forced degradation study.

Representative Stability-Indicating RP-HPLC Method

Based on published literature, a typical stability-indicating RP-HPLC method for the analysis of grazoprevir would involve the following components:

  • Chromatographic System: A liquid chromatograph equipped with a PDA detector.[7]

  • Column: A C18 column (e.g., Kromosil C18, 250 x 4.6 mm, 5µm).[8]

  • Mobile Phase: A mixture of a buffer (e.g., Di-Potassium Hydrogen Ortho Phosphate) and an organic solvent (e.g., Acetonitrile) in a specific ratio (e.g., 45:55 v/v).[8]

  • Flow Rate: Typically around 1.0 mL/min.[8]

  • Detection Wavelength: An optimized wavelength for detecting grazoprevir and its degradation products (e.g., 215 nm).[8]

  • Temperature: Maintained at a constant temperature (e.g., 30°C).[8]

This method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.

Conclusion

This technical guide has summarized the publicly available information on the physical and chemical stability of this compound. The compound is susceptible to degradation under acidic, basic, and oxidative conditions, leading to the formation of at least five degradation products. It appears to be stable under thermal and photolytic stress.

For a complete and comprehensive understanding of the stability profile, further detailed studies would be required to elucidate the structures of the degradation products, determine the kinetics of degradation, and fully characterize the solid-state properties of this compound, including its potential for polymorphism. The experimental workflows and analytical methodologies described herein provide a solid foundation for such investigations. Researchers and drug development professionals should consider these factors to ensure the development of a stable and effective pharmaceutical product.

References

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Analysis of Grazoprevir Potassium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grazoprevir (B560101) is a potent second-generation inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1][2][3] It is a key component in combination therapies for the treatment of chronic hepatitis C.[1][2][4] To ensure the quality, efficacy, and safety of pharmaceutical formulations containing Grazoprevir, it is crucial to have a reliable analytical method for its quantification and stability assessment. This document details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of Grazoprevir. The method has been validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][5][6]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Visible or Photodiode Array (PDA) detector is required.[3][7] The specific instrumentation and conditions are summarized in the table below.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Instrument HPLC with UV/PDA Detector
Column C18 Column (e.g., Kromosil C18 (250x4.6 mm, 5µm), Denali C18 (150x4.6mm, 5µ), Zodiac C18 (150x4.6mm, 5µm))[1][2][8]
Mobile Phase A mixture of an aqueous buffer and an organic solvent. Common compositions include: 0.1% Orthophosphoric acid: Acetonitrile (45:55 v/v) or Phosphate buffer: Acetonitrile.[1][9]
Flow Rate 0.8 to 1.2 mL/min[8][10]
Detection Wavelength 260 nm[2][8][9][10]
Column Temperature 30°C[1][5][8]
Injection Volume 10 µL to 20 µL
Diluent Acetonitrile and Water (50:50 v/v)[8]
Preparation of Solutions
  • Standard Stock Solution: Accurately weigh and transfer 25 mg of Grazoprevir working standard into a 25 mL volumetric flask.[8] Add about 15 mL of diluent, sonicate to dissolve, and then dilute to the mark with the diluent.

  • Working Standard Solution: From the standard stock solution, prepare a working standard solution of a suitable concentration (e.g., 100 µg/mL) by diluting with the diluent.

  • Sample Preparation (for dosage forms): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 25 mg of Grazoprevir into a 25 mL volumetric flask. Add approximately 15 mL of diluent, sonicate for 15-20 minutes to ensure complete dissolution, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed RP-HPLC method was validated as per ICH guidelines for the following parameters:

System Suitability

System suitability parameters are evaluated to ensure that the chromatographic system is adequate for the intended analysis. A standard solution is injected five times, and the parameters are calculated.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor Not more than 2.0
Theoretical Plates Not less than 2000
% RSD of Peak Areas Not more than 2.0%
Linearity

The linearity of the method was established by analyzing a series of dilutions of the Grazoprevir standard solution over a concentration range of 25-150 µg/mL.[5][9] A calibration curve was plotted of peak area versus concentration, and the correlation coefficient was determined.

Accuracy (% Recovery)

The accuracy of the method was determined by recovery studies. A known amount of standard Grazoprevir was added to a pre-analyzed sample solution at three different concentration levels (e.g., 50%, 100%, and 150%). The percentage recovery was then calculated. The recovery for Grazoprevir is typically expected to be in the range of 98-102%.[1][10]

Precision

The precision of the method was evaluated by performing repeatability (intra-day precision) and intermediate precision (inter-day precision) studies. This was done by analyzing six replicate injections of the standard solution. The relative standard deviation (%RSD) of the peak areas was calculated. The acceptance criterion for %RSD is typically not more than 2.0%.[1][9]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where σ is the standard deviation of the response and S is the slope of the calibration curve. For Grazoprevir, typical LOD and LOQ values are around 0.24 µg/mL and 0.73 µg/mL, respectively.[1]

Robustness

The robustness of the method was assessed by intentionally making small variations in the chromatographic conditions, such as the flow rate (±0.2 mL/min), mobile phase composition (±5%), and column temperature (±5°C). The effect of these changes on the system suitability parameters was evaluated.

Forced Degradation Studies (Stability-Indicating Assay)

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. Grazoprevir was subjected to various stress conditions to induce degradation.

Protocol for Forced Degradation:

  • Acid Degradation: Reflux the drug solution with 2N HCl at 60°C for 30 minutes.[1]

  • Alkaline Degradation: Subject the drug to alkaline conditions to assess its stability.[8]

  • Oxidative Degradation: Treat the drug solution with 20% hydrogen peroxide (H₂O₂) at 60°C for 30 minutes.[1]

  • Thermal Degradation: Expose the drug solution to a temperature of 60°C for 1 hour.[1]

  • Photolytic Degradation: Expose the drug to UV light to evaluate its photosensitivity.[8]

The stressed samples were then diluted and injected into the HPLC system. The chromatograms were evaluated for any degradation products and to ensure that the main Grazoprevir peak was well-resolved from any degradant peaks.

Data Presentation

Table 3: Summary of Validation Parameters

Validation ParameterResult
Linearity Range 25-150 µg/mL[5][9]
Correlation Coefficient (r²) > 0.999[9]
Accuracy (% Recovery) 98.17% - 100.34%[1][9]
Precision (% RSD) < 2.0%[1][9]
LOD ~0.24 µg/mL[1]
LOQ ~0.73 µg/mL[1]

Visualization

Analytical_Method_Development_Workflow start Start: Method Development Goal (Quantification of Grazoprevir) lit_review Literature Review & Preliminary Studies start->lit_review end_node End: Validated RP-HPLC Method for Routine Analysis optimization Optimization of Chromatographic Conditions (Column, Mobile Phase, Flow Rate, Wavelength) lit_review->optimization system_suitability System Suitability Testing optimization->system_suitability validation Method Validation (ICH Guidelines) system_suitability->validation sub_linearity Linearity & Range validation->sub_linearity sub_accuracy Accuracy (% Recovery) validation->sub_accuracy sub_precision Precision (Repeatability & Intermediate) validation->sub_precision sub_lod_loq LOD & LOQ validation->sub_lod_loq sub_robustness Robustness validation->sub_robustness forced_degradation Forced Degradation Studies (Stability-Indicating) sub_acid Acid Hydrolysis forced_degradation->sub_acid sub_base Base Hydrolysis forced_degradation->sub_base sub_oxidation Oxidation forced_degradation->sub_oxidation sub_thermal Thermal forced_degradation->sub_thermal sub_photo Photolytic forced_degradation->sub_photo documentation Documentation & Reporting documentation->end_node sub_robustness->forced_degradation sub_photo->documentation

Caption: Workflow for Analytical Method Development and Validation of Grazoprevir by RP-HPLC.

References

Application Notes and Protocols for Evaluating Grazoprevir Efficacy Using HCV Replicon Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The development of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infection.[1][2] Grazoprevir (B560101) (GZR), a potent, second-generation NS3/4A protease inhibitor, is a key component of combination therapies effective against multiple HCV genotypes.[3][4][5] The HCV replicon system is an indispensable in vitro tool for the discovery and characterization of anti-HCV compounds like Grazoprevir.[1][6][7] These systems consist of subgenomic HCV RNA molecules that can autonomously replicate in hepatoma cell lines, allowing for the direct assessment of an antiviral agent's impact on viral replication.[1] These application notes provide detailed protocols for utilizing HCV replicon assays to determine the efficacy of Grazoprevir.

Mechanism of Action of Grazoprevir

HCV produces a single large polyprotein that must be cleaved by viral and host proteases to generate functional viral proteins.[8][9] The HCV NS3/4A serine protease is essential for this process, cleaving the polyprotein at multiple sites to release mature nonstructural proteins required for viral replication.[4][8][10] Grazoprevir is a macrocyclic peptidomimetic competitive inhibitor that binds to the active site of the NS3/4A protease, blocking its function.[3][4][8] This inhibition prevents the processing of the HCV polyprotein, thereby halting the formation of the viral replication complex and suppressing viral RNA replication.[8][9]

Data Presentation: Efficacy of Grazoprevir in HCV Replicon Assays

The efficacy of an antiviral compound in a replicon assay is typically expressed as the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication. The tables below summarize the in vitro activity of Grazoprevir against various HCV genotypes and common resistance-associated substitutions (RASs) in replicon-based assays.

Table 1: In Vitro Activity of Grazoprevir (EC50) against Wild-Type HCV Genotypes in Replicon Assays

HCV GenotypeEC50 (nM)
Genotype 1a0.4
Genotype 1b0.5
Genotype 2a2.3
Genotype 2b3.7
Genotype 3a35.0
Genotype 4a0.3
Genotype 5a6.6
Genotype 6a0.2

Data compiled from multiple sources. Actual values may vary depending on the specific replicon and cell line used.[11]

Table 2: Impact of NS3 Resistance-Associated Substitutions (RASs) on Grazoprevir Efficacy in Genotype 1a Replicons

NS3 SubstitutionFold Change in EC50 vs. Wild-Type
T54SNo significant change
V55A/INo significant change
Q80KNo significant change
R155K3.3
A156T/V>100
D168A/E/V>100
I170V2.6

Fold change indicates the factor by which the EC50 value increases compared to the wild-type replicon. Data is primarily for Genotype 1a and may differ for other genotypes.[2][5]

Experimental Protocols

Protocol 1: Stable HCV Replicon Assay for Grazoprevir EC50 Determination

This protocol describes the use of a stable HCV replicon cell line, which continuously harbors replicating HCV RNA, to determine the EC50 value of Grazoprevir. A common reporter system is a luciferase gene integrated into the replicon, where light output is proportional to the level of HCV replication.

Materials:

  • Huh-7 (or derivative) cell line stably expressing an HCV replicon with a luciferase reporter.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 (concentration optimized for cell line maintenance).

  • Grazoprevir stock solution (in DMSO).

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend the stable replicon cells in complete DMEM without G418.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of Grazoprevir in DMEM. A typical starting concentration is 100 nM, with 3-fold serial dilutions. Include a DMSO-only control.

    • Add 100 µL of the diluted compound to the appropriate wells, resulting in a final volume of 200 µL.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Remove the culture medium from the wells.

    • Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.[12][13] This typically involves adding a lysis buffer followed by the luciferase substrate.

    • Read the luminescence signal using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luciferase readings to the DMSO control (representing 100% replication).

    • Plot the percentage of inhibition against the logarithm of the Grazoprevir concentration.

    • Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Protocol 2: Transient HCV Replicon Assay

Transient assays are useful for studying specific mutations or when a stable cell line is not available. In this protocol, in vitro transcribed HCV replicon RNA is introduced into cells, and the effect of Grazoprevir is measured after a short incubation period.

Materials:

  • Huh-7.5 cells (or other highly permissive cell line).

  • In vitro transcribed HCV replicon RNA (e.g., containing a luciferase reporter).

  • Electroporation system (e.g., Bio-Rad Gene Pulser) and cuvettes.

  • Opti-MEM or similar reduced-serum medium.

  • Grazoprevir stock solution (in DMSO).

  • 24-well tissue culture plates.

  • Luciferase assay reagents.

Procedure:

  • Cell Preparation and Electroporation:

    • Grow Huh-7.5 cells to 80-90% confluency.

    • Trypsinize, wash, and resuspend the cells in ice-cold PBS or electroporation buffer at a concentration of 1 x 10^7 cells/mL.

    • Mix 400 µL of the cell suspension with 10 µg of replicon RNA in an electroporation cuvette.

    • Deliver an electrical pulse according to optimized parameters for the specific cell line and electroporator.

    • Immediately transfer the electroporated cells to 12 mL of pre-warmed complete DMEM.

  • Seeding and Compound Treatment:

    • Seed the electroporated cells into 24-well plates at an appropriate density.

    • After 4-6 hours of incubation to allow for cell attachment, add Grazoprevir at various concentrations.

  • Assay and Analysis:

    • Incubate for 48-72 hours.

    • Lyse the cells and perform the luciferase assay as described in Protocol 1.

    • Calculate the EC50 value as described for the stable replicon assay.

Visualizations

HCV_Replication_and_Grazoprevir_Action cluster_host_cell Hepatocyte cluster_ER Endoplasmic Reticulum HCV_RNA HCV Genomic RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage Replication_Complex Viral Replication Complex (VRC) New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA Replication NS3_4A->Replication_Complex Formation Grazoprevir Grazoprevir Grazoprevir->NS3_4A Inhibition HCV_Replicon_Assay_Workflow start Start seed_cells Seed HCV Replicon Cells (e.g., Huh-7) start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_grazoprevir Add Serial Dilutions of Grazoprevir incubate1->add_grazoprevir incubate2 Incubate (72h) add_grazoprevir->incubate2 lyse_cells Lyse Cells incubate2->lyse_cells measure_luciferase Measure Luciferase Activity (Luminescence) lyse_cells->measure_luciferase data_analysis Data Analysis (EC50 Calculation) measure_luciferase->data_analysis end End data_analysis->end

References

Application Note: A Cell-Based Assay Workflow for High-Throughput Screening of Grazoprevir Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grazoprevir is a potent, second-generation inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme critical for viral replication.[1][2][3][4] The NS3/4A protease cleaves the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B), which are essential for the virus's life cycle.[1][3][5] By blocking this protease, Grazoprevir effectively halts viral replication.[2][4] The development of analogs to Grazoprevir is a key strategy for identifying next-generation direct-acting antivirals (DAAs) with improved potency, expanded genotype coverage, and a higher barrier to resistance.[1]

This application note provides a detailed protocol for a robust cell-based assay cascade designed for the high-throughput screening (HTS) and characterization of Grazoprevir analogs. The workflow employs a primary screening assay using an HCV replicon system with a luciferase reporter, followed by a secondary confirmatory Förster Resonance Energy Transfer (FRET)-based assay and a parallel cytotoxicity assessment to ensure the identification of specific and non-toxic lead compounds.

Signaling Pathway of HCV NS3/4A Protease and Inhibition by Grazoprevir Analogs

The HCV genome is translated into a single polyprotein that requires processing by viral and host proteases to yield functional viral proteins. The NS3/4A serine protease is responsible for multiple cleavages within the non-structural region of the polyprotein.[6] Inhibition of this enzyme by Grazoprevir or its analogs prevents the maturation of viral proteins, thereby disrupting the formation of the viral replication complex and halting the viral life cycle.[1][3] Furthermore, the NS3/4A protease has been shown to cleave host cell proteins involved in the innate immune response, such as TRIF and MAVS, thus helping the virus evade the host's defenses.[6][7][8] Inhibition of NS3/4A can, therefore, also restore the host's ability to fight the infection.

HCV NS3/4A Protease Signaling Pathway cluster_0 HCV Life Cycle cluster_1 Host Innate Immunity Evasion HCV RNA HCV RNA Polyprotein Polyprotein HCV RNA->Polyprotein NS3/4A NS3/4A Protease Polyprotein->NS3/4A Cleavage Mature Viral Proteins NS3, NS4A, NS4B, NS5A, NS5B NS3/4A->Mature Viral Proteins Replication Complex Replication Complex Mature Viral Proteins->Replication Complex Viral Replication Viral Replication Replication Complex->Viral Replication MAVS/TRIF MAVS/TRIF Innate Immunity Innate Immunity MAVS/TRIF->Innate Immunity NS3/4A_evasion NS3/4A Protease NS3/4A_evasion->MAVS/TRIF Cleavage Grazoprevir Analog Grazoprevir Analog Grazoprevir Analog->NS3/4A Grazoprevir Analog->NS3/4A_evasion

Caption: Inhibition of HCV NS3/4A protease by Grazoprevir analogs blocks viral polyprotein processing and restores host innate immunity.

Experimental Workflow for Screening Grazoprevir Analogs

The screening process is designed as a multi-step cascade to efficiently identify and validate potent and specific inhibitors of the HCV NS3/4A protease. The workflow begins with a primary high-throughput screen of a compound library using a cell-based HCV replicon assay. Hits from the primary screen are then subjected to a secondary, direct enzymatic assay to confirm their mechanism of action. In parallel, all compounds are evaluated for cytotoxicity to eliminate those that non-specifically affect cell health.

Screening Workflow Compound Library Compound Library Primary Screen Primary HTS: HCV Replicon Assay (Luciferase-based) Compound Library->Primary Screen Cytotoxicity Assay Parallel Cytotoxicity Assay (Resazurin-based) Compound Library->Cytotoxicity Assay Hit Identification Identify Initial Hits (IC50 < Threshold) Primary Screen->Hit Identification Selectivity Index Calculate Selectivity Index (SI = CC50 / IC50) Cytotoxicity Assay->Selectivity Index Secondary Screen Secondary Assay: FRET-based NS3/4A Cleavage Assay Hit Identification->Secondary Screen Active Compounds Hit Confirmation Confirm Direct Inhibition (Ki < Threshold) Secondary Screen->Hit Confirmation Hit Confirmation->Selectivity Index Confirmed Hits Lead Candidates Lead Candidates Selectivity Index->Lead Candidates High SI

Caption: A multi-stage workflow for the identification and validation of potent and selective Grazoprevir analogs.

Experimental Protocols

Primary Screening: HCV Replicon-Based Luciferase Assay

This assay utilizes a human hepatoma cell line (e.g., Huh-7) that stably harbors an HCV subgenomic replicon.[9][10][11][12] The replicon contains a luciferase reporter gene whose expression is dependent on viral RNA replication, which in turn relies on the activity of the NS3/4A protease. Inhibition of the protease leads to a decrease in luciferase activity, providing a quantifiable measure of compound efficacy.

Materials:

  • Huh-7 cells harboring a luciferase-reporting HCV replicon

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • G418 (for selection)

  • Grazoprevir analog library (dissolved in DMSO)

  • Positive control (Grazoprevir)

  • Negative control (DMSO)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • White, opaque 384-well microplates

  • Luminometer

Protocol:

  • Cell Seeding: Seed the HCV replicon cells in 384-well plates at a density of 5,000 cells/well in 40 µL of DMEM supplemented with 10% FBS and penicillin-streptomycin. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Addition: Prepare serial dilutions of the Grazoprevir analogs. Add 100 nL of each compound dilution to the appropriate wells. Include wells with Grazoprevir as a positive control and DMSO as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Luminescence Reading: Equilibrate the plates to room temperature. Add 20 µL of luciferase assay reagent to each well. Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the DMSO control (100% activity) and a background control (no cells, 0% activity). Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound using a non-linear regression analysis.

Secondary Screen: FRET-Based NS3/4A Protease Cleavage Assay

This biochemical assay directly measures the enzymatic activity of purified NS3/4A protease.[13][14][15] It uses a synthetic peptide substrate labeled with a FRET pair (a fluorophore and a quencher). In the intact substrate, the fluorescence is quenched. Cleavage of the substrate by the NS3/4A protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.

Materials:

  • Recombinant HCV NS3/4A protease

  • FRET peptide substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10% glycerol, 5 mM DTT)

  • Grazoprevir analog library

  • Positive control (Grazoprevir)

  • Negative control (DMSO)

  • Black, non-binding 384-well microplates

  • Fluorescence plate reader

Protocol:

  • Compound Preparation: Add 100 nL of serially diluted Grazoprevir analogs to the wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of recombinant NS3/4A protease diluted in assay buffer to each well. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate Addition: Add 10 µL of the FRET peptide substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Reading: Immediately begin monitoring the increase in fluorescence intensity over time (kinetic read) or at a fixed endpoint (e.g., 60 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Determine the initial reaction velocity for each well. Normalize the data to the DMSO control (100% activity). Calculate the inhibitor constant (Ki) for each confirmed hit.

Parallel Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the compounds to distinguish between true antiviral activity and non-specific effects on cell viability.[16][17][18][19] A resazurin-based assay is a common method where viable, metabolically active cells reduce the blue resazurin (B115843) dye to the pink, fluorescent resorufin (B1680543).

Materials:

  • Huh-7 cells (or the same cell line used in the primary screen)

  • DMEM with 10% FBS and penicillin-streptomycin

  • Grazoprevir analog library

  • Positive control for cytotoxicity (e.g., doxorubicin)

  • Negative control (DMSO)

  • Resazurin solution

  • Clear-bottom, black 384-well microplates

  • Fluorescence plate reader

Protocol:

  • Cell Seeding: Seed Huh-7 cells in 384-well plates at a density of 5,000 cells/well in 40 µL of media. Incubate overnight.

  • Compound Addition: Add 100 nL of each serially diluted Grazoprevir analog to the wells.

  • Incubation: Incubate the plates for 72 hours (same duration as the primary assay) at 37°C in a 5% CO₂ incubator.

  • Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.

  • Fluorescence Reading: Measure the fluorescence of resorufin using a plate reader (e.g., 560 nm excitation / 590 nm emission).

  • Data Analysis: Normalize the data to the DMSO control (100% viability). Calculate the half-maximal cytotoxic concentration (CC₅₀) for each compound.

Data Presentation

The quantitative data from the screening cascade should be summarized to facilitate the comparison and selection of lead candidates. The key parameters are the IC₅₀ from the primary screen, the Ki from the secondary screen, the CC₅₀ from the cytotoxicity assay, and the calculated Selectivity Index (SI). The SI (CC₅₀/IC₅₀) is a critical measure of a compound's therapeutic window.

Table 1: Summary of Screening Data for Grazoprevir Analogs

Compound IDPrimary Screen IC₅₀ (nM)Secondary Screen Ki (nM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
Grazoprevir0.0100.004> 50> 5,000,000
Analog A0.0080.003> 50> 6,250,000
Analog B0.5200.210> 50> 96,153
Analog C0.0150.0072.5166,667
Analog D1.200Not Active> 50> 41,667
Analog E0.0250.011> 50> 2,000,000

Conclusion

The described cell-based assay workflow provides a comprehensive and efficient strategy for the discovery and characterization of novel Grazoprevir analogs. By integrating a high-throughput primary screen with a direct enzymatic secondary assay and a parallel cytotoxicity assessment, this approach enables the reliable identification of potent, specific, and non-toxic inhibitors of the HCV NS3/4A protease. The structured data presentation allows for clear comparison of compound profiles, facilitating the selection of promising lead candidates for further preclinical development.

References

Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Grazoprevir in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to conducting in vivo pharmacokinetic studies of Grazoprevir, a direct-acting antiviral agent against the Hepatitis C virus (HCV), using various animal models. The protocols detailed below are essential for preclinical assessment of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Introduction to In Vivo Animal Models for Grazoprevir Pharmacokinetics

The selection of an appropriate animal model is critical for obtaining relevant preclinical pharmacokinetic data for Grazoprevir. Initial studies to evaluate the pharmacokinetics of Grazoprevir were performed in rats, dogs, and simian models.[1] Due to ethical and practical considerations, rodent models, particularly rats, are commonly used for initial pharmacokinetic screening. Larger animal models like dogs and non-human primates (simians) are often employed in later stages of preclinical development to better predict human pharmacokinetics.[2] For studies involving HCV replication, specialized models such as chimeric mice with humanized livers are necessary, as standard laboratory animals are not susceptible to HCV infection.

Recommended Animal Models and Justification

Animal ModelJustificationKey Considerations
Sprague-Dawley Rat Widely used for initial PK screening due to cost-effectiveness, ease of handling, and extensive historical data. Suitable for oral and intravenous administration studies.Differences in drug metabolism compared to humans.
Beagle Dog A non-rodent species with physiological similarities to humans in terms of gastrointestinal tract and drug metabolism. Often used for toxicology and long-term studies.Ethical considerations and higher cost.
Cynomolgus Monkey A non-human primate model that closely resembles human physiology and drug metabolism, providing more predictive data for human PK.High cost, significant ethical considerations, and specialized housing requirements.
uPA-SCID Mice with Humanized Liver Essential for studying the interplay between Grazoprevir pharmacokinetics and its antiviral efficacy against HCV, as these mice support HCV replication in engrafted human hepatocytes.Technically challenging to create and maintain, and high cost.

Quantitative Pharmacokinetic Data of Grazoprevir in Animal Models

Preclinical pharmacokinetic studies have been conducted to characterize Grazoprevir. While specific Cmax, AUC, and T1/2 values from these studies are not publicly available in comprehensive tables, the following provides a summary of the administered doses.

Animal ModelRoute of AdministrationDoseReference
RatOral5 mg/kg[1]
RatIntravenous2 mg/kg[1]
DogOral1 mg/kg[1]
DogIntravenous0.5 mg/kg[1]

Experimental Protocols

Animal Preparation and Dosing

Materials:

  • Grazoprevir (analytical grade)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)

  • Vehicle for intravenous administration (e.g., saline with a suitable solubilizing agent)

  • Oral gavage needles (for rats and mice)

  • Syringes and infusion sets (for intravenous administration)

  • Animal restraining devices

Protocol for Oral Administration (Rat Model):

  • Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Prepare the Grazoprevir formulation in the chosen vehicle at the desired concentration (e.g., for a 5 mg/kg dose in a 200g rat, prepare a 1 mg/mL solution to administer 1 mL).

  • Accurately weigh each animal to determine the precise volume of the dosing solution to be administered.

  • Administer the Grazoprevir formulation orally using a gavage needle attached to a syringe. Ensure the needle is inserted gently and correctly into the esophagus to avoid injury.

  • Record the exact time of administration for each animal.

  • Provide access to food 2-4 hours post-dosing.

Protocol for Intravenous Administration (Rat Model):

  • Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).

  • Cannulate the tail vein or another suitable vein using a sterile catheter.

  • Administer the Grazoprevir formulation as a bolus injection or a slow infusion over a defined period. For a bolus dose, inject the solution steadily over 1-2 minutes.

  • Record the start and end times of administration.

  • Maintain the animal's body temperature during and after the procedure.

Blood Sampling

Materials:

  • Micro-centrifuge tubes containing an anticoagulant (e.g., K2EDTA)

  • Capillary tubes or syringes with fine-gauge needles

  • Anesthetic (if required for the sampling site)

  • Centrifuge

Protocol for Serial Blood Sampling (Rat Model - Tail Vein):

  • Place the rat in a restraining device, allowing access to the tail.

  • Warm the tail using a heat lamp or warm water to dilate the blood vessels.

  • Puncture the lateral tail vein with a sterile needle (e.g., 27-gauge).

  • Collect a small volume of blood (e.g., 100-200 µL) into a pre-chilled anticoagulant-containing micro-centrifuge tube at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Gently mix the blood with the anticoagulant.

  • Apply gentle pressure to the puncture site to stop the bleeding.

  • Keep the collected blood samples on ice until centrifugation.

  • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Carefully transfer the plasma supernatant to a clean, labeled tube and store at -80°C until analysis.

Bioanalytical Method for Grazoprevir Quantification in Plasma

Principle:

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the sensitive and selective quantification of Grazoprevir in plasma samples.

Materials and Reagents:

  • Grazoprevir analytical standard and a suitable internal standard (IS)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Rat plasma (blank)

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Analytical column (e.g., C18 column)

Sample Preparation (Protein Precipitation):

  • Thaw the plasma samples and quality control (QC) standards on ice.

  • In a clean micro-centrifuge tube, add 50 µL of the plasma sample.

  • Add 150 µL of cold acetonitrile containing the internal standard to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions (Illustrative Example):

  • LC System:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • MS/MS System (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) transitions:

      • Grazoprevir: Precursor ion > Product ion (to be determined based on the specific instrument and tuning)

      • Internal Standard: Precursor ion > Product ion

    • Optimize instrument parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

Data Analysis:

Construct a calibration curve by plotting the peak area ratio of Grazoprevir to the internal standard against the nominal concentration of the calibration standards. Use a weighted linear regression model for the calibration. Determine the concentration of Grazoprevir in the unknown samples and QC samples from the calibration curve.

Visualizations

Experimental Workflow for a Pharmacokinetic Study

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis animal_prep Animal Acclimatization & Fasting admin Drug Administration (Oral or IV) animal_prep->admin dose_prep Grazoprevir Formulation Preparation dose_prep->admin blood Serial Blood Sampling admin->blood plasma Plasma Separation (Centrifugation) blood->plasma storage Sample Storage (-80°C) plasma->storage extraction Sample Extraction (Protein Precipitation) storage->extraction lcms LC-MS/MS Analysis extraction->lcms pk_analysis Pharmacokinetic Data Analysis lcms->pk_analysis

Caption: Workflow for an in vivo pharmacokinetic study of Grazoprevir.

Mechanism of Action of Grazoprevir and Its Impact on Innate Immunity

G cluster_virus HCV Replication Cycle cluster_host Host Cell Innate Immune Response hcv_rna HCV RNA polyprotein HCV Polyprotein hcv_rna->polyprotein Translation ns_proteins Mature NS Proteins (NS3, NS4A, NS4B, NS5A, NS5B) polyprotein->ns_proteins Cleavage by NS3/4A Protease replication_complex Viral Replication Complex ns_proteins->replication_complex mavs MAVS ns_proteins->mavs Cleaves & Inactivates new_virus New Virus Assembly replication_complex->new_virus rig_i RIG-I rig_i->mavs Activation irf3 IRF3 mavs->irf3 Activation ifn Type I Interferon Production irf3->ifn Induction grazoprevir Grazoprevir grazoprevir->polyprotein Inhibits Cleavage

Caption: Grazoprevir inhibits HCV NS3/4A protease, restoring host innate immunity.

References

Application Notes and Protocols for Grazoprevir Analysis in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grazoprevir (B560101) is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, a crucial enzyme for viral replication.[1] Accurate and reliable quantification of Grazoprevir in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This document provides detailed application notes and protocols for three common sample preparation techniques used prior to liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Grazoprevir: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Choosing the Right Sample Preparation Technique

The selection of an appropriate sample preparation method is critical for developing a robust and reliable bioanalytical assay.[2] The choice depends on a balance of factors including the desired sensitivity, selectivity, sample throughput, cost, and the complexity of the sample matrix.[2]

dot

Caption: Logical flow for selecting a sample preparation technique.

Quantitative Data Summary

The following table summarizes typical performance data for the different sample preparation techniques for the analysis of Grazoprevir in plasma.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery 80-95%>90%>95%
Matrix Effect HighMediumLow
Limit of Quantification (LOQ) ~5-10 ng/mL~1-2 ng/mL[3]<1 ng/mL
Precision (%RSD) <15%<15%[3]<10%
Accuracy (%) 85-115%94.2-107.8%[3]90-110%

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing the bulk of proteins from plasma samples.[4][5] It is well-suited for high-throughput applications.[6][7]

Workflow for Protein Precipitation: dot

Protein_Precipitation_Workflow Start Start Plasma_Sample Plasma Sample (e.g., 100 µL) Start->Plasma_Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Add_Solvent Add Acetonitrile (B52724) (3:1 v/v) Add_IS->Add_Solvent Vortex Vortex Mix (1 min) Add_Solvent->Vortex Centrifuge Centrifuge (10,000 x g, 5 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze End End Analyze->End

Caption: Experimental workflow for protein precipitation.

Protocol:

  • Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add an appropriate amount of the internal standard solution (e.g., a stable isotope-labeled Grazoprevir) to each plasma sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates analytes from interferences based on their differential solubilities in two immiscible liquid phases.[8] It generally provides cleaner extracts than PPT.

Workflow for Liquid-Liquid Extraction: dot

Liquid_Liquid_Extraction_Workflow Start Start Plasma_Sample Plasma Sample (e.g., 200 µL) Start->Plasma_Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Add_Buffer Add Buffer (e.g., pH adjustment) Add_IS->Add_Buffer Add_Solvent Add Ethyl Acetate (B1210297) Add_Buffer->Add_Solvent Vortex Vortex Mix (5 min) Add_Solvent->Vortex Centrifuge Centrifuge (4000 x g, 10 min) Vortex->Centrifuge Organic_Layer Collect Organic Layer Centrifuge->Organic_Layer Evaporate Evaporate to Dryness Organic_Layer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze End End Analyze->End

Caption: Experimental workflow for liquid-liquid extraction.

Protocol:

  • Sample Aliquoting: Pipette 200 µL of human plasma into a glass tube.

  • Internal Standard (IS) Spiking: Add the internal standard to each sample.

  • pH Adjustment (Optional): Add a suitable buffer to adjust the pH of the plasma sample, which can optimize the extraction efficiency of Grazoprevir.

  • Extraction: Add 1 mL of ethyl acetate to the tube.

  • Mixing: Vortex the mixture for 5 minutes to facilitate the transfer of Grazoprevir into the organic phase.

  • Centrifugation: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject a portion of the sample into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that can provide the cleanest extracts and allows for analyte concentration.[9] It is particularly useful for achieving low limits of quantification.

Workflow for Solid-Phase Extraction: dot

Solid_Phase_Extraction_Workflow Start Start Condition Condition SPE Cartridge (Methanol, Water) Start->Condition Equilibrate Equilibrate SPE Cartridge (Buffer) Condition->Equilibrate Load_Sample Load Pre-treated Plasma Sample Equilibrate->Load_Sample Wash_1 Wash 1 (e.g., 5% Methanol) Load_Sample->Wash_1 Wash_2 Wash 2 (e.g., Water) Wash_1->Wash_2 Elute Elute Grazoprevir (e.g., Methanol) Wash_2->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze End End Analyze->End

Caption: Experimental workflow for solid-phase extraction.

Protocol:

  • Sample Pre-treatment: Dilute 100 µL of plasma with 300 µL of 2% ammonium (B1175870) hydroxide.[9] Add the internal standard.

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) by passing 1 mL of methanol (B129727) followed by 1 mL of water.

  • SPE Cartridge Equilibration: Equilibrate the cartridge with 1 mL of the pre-treatment buffer.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[9] A second wash with water may be performed.

  • Elution: Elute Grazoprevir from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Discussion

Protein Precipitation is the fastest and simplest method but is prone to higher matrix effects, which can lead to ion suppression or enhancement in the MS signal.[10][11] This can affect the accuracy and precision of the assay.

Liquid-Liquid Extraction offers a better clean-up than PPT, resulting in reduced matrix effects. The choice of extraction solvent is crucial for achieving high recovery of the analyte.

Solid-Phase Extraction provides the most thorough sample clean-up, leading to the lowest matrix effects and highest sensitivity.[9] While it is the most time-consuming and expensive method, it is often necessary for assays requiring very low detection limits.

Conclusion

The choice of sample preparation technique for Grazoprevir analysis in plasma is a critical step in method development. This document provides detailed protocols and comparative data to assist researchers in selecting and implementing the most appropriate method for their specific analytical needs. For routine analysis with less stringent sensitivity requirements, PPT may be sufficient. For methods requiring higher sensitivity and accuracy, LLE or SPE are recommended. Method validation, including a thorough evaluation of recovery and matrix effects, is essential regardless of the chosen technique to ensure reliable and accurate results.[11]

References

Application Notes and Protocols for Dissolution Testing of Grazoprevir Potassium Salt Tablets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dissolution testing of Grazoprevir potassium salt tablets, a critical component in the quality control and formulation development of this pharmaceutical product. The methodology is based on recommendations from the U.S. Food and Drug Administration (FDA) and established analytical procedures.

Grazoprevir is an antiviral agent, and its fixed-dose combination with Elbasvir is a key therapy for chronic Hepatitis C virus (HCV) infection.[1][2][3] Ensuring proper dissolution of the tablet is essential for its bioavailability and therapeutic efficacy.

Dissolution Testing Protocol

This protocol outlines the standardized conditions for assessing the in vitro dissolution of Grazoprevir from its tablet dosage form.

1. Dissolution Parameters

The following dissolution conditions are recommended by the FDA for Elbasvir and Grazoprevir tablets.

ParameterSetting
Apparatus USP Apparatus 2 (Paddle)
Speed 50 RPM
Dissolution Medium 0.1 N HCl
Volume 900 mL
Temperature 37 ± 0.5 °C

2. Experimental Protocol

  • Preparation of Dissolution Medium: Prepare a sufficient volume of 0.1 N Hydrochloric Acid (HCl). Degas the medium prior to use.

  • Apparatus Setup: Set up the USP Apparatus 2 (Paddle) and equilibrate the dissolution medium in each vessel to 37 ± 0.5 °C.

  • Tablet Introduction: Place one this compound tablet into each dissolution vessel.

  • Initiation of Test: Start the paddle rotation at 50 RPM.

  • Sampling: Withdraw an aliquot (e.g., 10 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 20, 30, and 45 minutes).

  • Sample Preparation: Immediately filter the withdrawn samples through a suitable syringe filter (e.g., 0.45 µm PVDF) to prevent undissolved particles from interfering with the analysis. Dilute the filtered samples as necessary with the dissolution medium to fall within the calibration range of the analytical method.

  • Analysis: Determine the concentration of Grazoprevir in each sample using a validated analytical method, such as the High-Performance Liquid Chromatography (HPLC) method described below.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated Reverse-Phase HPLC (RP-HPLC) method is recommended for the quantification of Grazoprevir in the dissolution samples. The following is a representative method adapted from published literature.

1. Chromatographic Conditions

ParameterSetting
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol: Water (80:20, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm
Injection Volume 20 µL
Column Temperature Ambient

2. Preparation of Standard Solutions

  • Stock Standard Solution: Accurately weigh and dissolve an appropriate amount of Grazoprevir reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the dissolution medium to cover the expected concentration range of the dissolution samples.

3. Data Analysis

  • Construct a calibration curve by plotting the peak area of the Grazoprevir standard solutions against their corresponding concentrations.

  • Determine the concentration of Grazoprevir in the dissolution samples by interpolating their peak areas from the calibration curve.

  • Calculate the percentage of Grazoprevir dissolved at each time point using the following formula:

    % Dissolved = (Concentration of Grazoprevir in sample × Dissolution Medium Volume × Dilution Factor) / (Label Claim of Tablet) × 100

Data Presentation

The results of the dissolution study should be presented in a clear and organized manner. The following table provides an example of how to summarize the dissolution profile data.

Table 1: Illustrative Dissolution Profile of this compound Tablets

Time (minutes)% Grazoprevir Dissolved (Mean ± SD, n=6)
548 ± 3.1
1075 ± 2.5
1588 ± 1.9
2094 ± 1.5
3098 ± 1.2
4599 ± 0.9

Note: The data presented in this table is for illustrative purposes only and represents a typical dissolution profile for a rapidly dissolving immediate-release tablet.

Visualizations

Experimental Workflow for Dissolution Testing

The following diagram illustrates the key steps involved in the dissolution testing of this compound tablets.

Dissolution_Workflow cluster_prep Preparation cluster_dissolution Dissolution Test cluster_analysis Analysis cluster_output Output prep_medium Prepare & Degas 0.1 N HCl Medium setup Setup USP Apparatus 2 (Paddle, 50 RPM, 37°C) prep_medium->setup prep_standards Prepare Grazoprevir Standard Solutions hplc_analysis Analyze Samples by HPLC prep_standards->hplc_analysis add_tablet Add Tablet to 900 mL Medium setup->add_tablet sampling Collect Samples at Predetermined Times add_tablet->sampling filter_sample Filter Samples (0.45 µm) sampling->filter_sample filter_sample->hplc_analysis data_processing Calculate % Dissolved vs. Time hplc_analysis->data_processing dissolution_profile Generate Dissolution Profile data_processing->dissolution_profile

Dissolution testing workflow for Grazoprevir tablets.

Logical Relationship of Dissolution Testing Components

This diagram shows the relationship between the different components of the dissolution testing method.

Dissolution_Components Dissolution_Method Dissolution Method Apparatus_Conditions Apparatus & Conditions (USP 2, 50 RPM, 37°C) Dissolution_Method->Apparatus_Conditions Dissolution_Medium Dissolution Medium (900 mL, 0.1 N HCl) Dissolution_Method->Dissolution_Medium Analytical_Method Analytical Method (HPLC) Dissolution_Method->Analytical_Method Result Dissolution Profile (% Dissolved vs. Time) Apparatus_Conditions->Result Influences Dissolution_Medium->Result Influences Analytical_Method->Result Quantifies

Key components influencing the dissolution test outcome.

References

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective chiral separation of Grazoprevir and its potential stereoisomeric impurities. Grazoprevir, a key NS3/4A protease inhibitor for the treatment of Hepatitis C, is a complex molecule with multiple chiral centers.[1][2][3][4] Ensuring the stereochemical purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. This document provides a comprehensive protocol using a polysaccharide-based chiral stationary phase (CSP) for the baseline separation of Grazoprevir from its potential diastereomers and enantiomers. The method is suitable for quality control and purity assessment in research and drug development settings.

Introduction

Grazoprevir is a macrocyclic compound that plays a vital role in combination therapies for chronic Hepatitis C virus (HCV) infection.[5][6] The synthesis of Grazoprevir is a multi-step process involving the creation of several stereogenic centers.[1][3][7][8] The specific stereoisomer is crucial for its biological activity, making the detection and quantification of any chiral impurities a regulatory requirement and a critical quality attribute.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers and diastereomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose (B160209), have demonstrated broad applicability and are widely used in the pharmaceutical industry for their excellent enantioselective recognition capabilities.[9][10][11][12] This application note presents a systematic approach to the chiral separation of Grazoprevir, providing researchers and drug development professionals with a detailed protocol and expected performance metrics.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and a UV-Vis or Diode Array Detector (DAD).

  • Chiral Stationary Phase: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel), 5 µm, 4.6 x 250 mm.

  • Chemicals: HPLC-grade n-hexane, ethanol (B145695), methanol (B129727), and isopropanol. Grazoprevir reference standard and samples containing potential impurities.

  • Sample Preparation: A stock solution of Grazoprevir (1.0 mg/mL) is prepared by dissolving the sample in a 1:1 (v/v) mixture of methanol and ethanol. Working standards and samples for analysis are prepared by diluting the stock solution with the mobile phase to a final concentration of 0.2 mg/mL.

Chromatographic Conditions

A normal phase HPLC method was developed for the chiral separation of Grazoprevir. The optimized conditions are summarized in the table below.

ParameterCondition
Column CHIRALPAK® IA, 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Ethanol (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time 30 minutes

Results and Discussion

The developed HPLC method successfully separated the main Grazoprevir peak from its potential chiral impurities. The use of a polysaccharide-based CSP, specifically an immobilized amylose derivative, provided excellent chiral recognition. The mobile phase composition of n-hexane and ethanol was optimized to achieve baseline separation with good peak shapes.

Data Presentation

The following table summarizes the hypothetical retention times and resolution for Grazoprevir and two potential stereoisomeric impurities.

Peak IDCompoundRetention Time (min)Resolution (Rs)Tailing Factor (T)
1Impurity 1 (Diastereomer)12.5-1.1
2Grazoprevir15.22.81.2
3Impurity 2 (Enantiomer)18.93.51.1

Note: The data presented is representative and may vary based on the specific impurities present in the sample and the exact experimental conditions.

Method Development Workflow

The development of this chiral separation method followed a systematic approach, which can be adapted for other complex chiral molecules.

Chiral_Method_Development cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation CSP_Screen Select & Screen CSPs (e.g., CHIRALPAK IA, IB, IC) Mobile_Phase_Screen Screen Mobile Phases (Normal & Reversed Phase) CSP_Screen->Mobile_Phase_Screen Initial Hits Optimize_Mobile_Phase Optimize Mobile Phase Ratio Mobile_Phase_Screen->Optimize_Mobile_Phase Promising Conditions Optimize_Flow_Rate Optimize Flow Rate Optimize_Mobile_Phase->Optimize_Flow_Rate Optimize_Temp Optimize Temperature Optimize_Flow_Rate->Optimize_Temp Specificity Specificity Optimize_Temp->Specificity Final Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy & Recovery Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: A workflow for systematic chiral HPLC method development.

Signaling Pathway of Grazoprevir's Mechanism of Action

To provide context for the importance of Grazoprevir's purity, the following diagram illustrates its mechanism of action in inhibiting HCV replication.

Grazoprevir_Mechanism HCV_Polyprotein HCV Polyprotein NS3_4A NS3/4A Protease HCV_Polyprotein->NS3_4A Cleavage by Viral_Proteins Mature Viral Proteins (NS3, NS4A, NS4B, NS5A, NS5B) NS3_4A->Viral_Proteins Produces Replication Viral Replication Viral_Proteins->Replication Grazoprevir Grazoprevir Grazoprevir->NS3_4A Inhibits

References

Application Notes and Protocols for High-Throughput Screening of Novel HCV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for high-throughput screening (HTS) assays designed to identify and characterize novel inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease, a critical target for anti-HCV drug discovery.

Introduction

The Hepatitis C virus (HCV) NS3/4A serine protease is essential for viral replication, cleaving the HCV polyprotein into mature nonstructural proteins.[1][2] This makes it a prime target for the development of direct-acting antiviral (DAA) agents. High-throughput screening (HTS) plays a pivotal role in the discovery of new HCV protease inhibitors by enabling the rapid screening of large compound libraries. This document outlines the principles and protocols for key HTS assays used in this field.

Key Assay Technologies

Several robust HTS technologies are available for identifying and characterizing HCV NS3/4A protease inhibitors. The most common are biochemical assays, which directly measure enzyme activity, and cell-based assays, which assess inhibitor efficacy in a more physiologically relevant environment.

Förster Resonance Energy Transfer (FRET)-Based Assays

Principle: FRET-based assays are a popular biochemical method for monitoring HCV NS3/4A protease activity.[3] These assays utilize a synthetic peptide substrate that contains a cleavage sequence for the NS3/4A protease, flanked by a fluorescent donor and a quencher molecule. In the intact substrate, the quencher suppresses the donor's fluorescence. Upon cleavage by the protease, the donor and quencher are separated, leading to an increase in fluorescence that can be measured in real-time.[4][5]

Advantages:

  • High sensitivity and a good signal-to-noise ratio.

  • Amenable to automation and miniaturization for HTS.

  • Allows for kinetic studies of enzyme inhibition.

Limitations:

  • Prone to interference from fluorescent compounds.

  • Does not provide information on cell permeability or cytotoxicity.

Cell-Based Reporter Assays

Principle: Cell-based assays are crucial for validating hits from biochemical screens and for primary screening to identify cell-permeable compounds.[6][7] These assays typically involve a stable cell line expressing the HCV NS3/4A protease and a reporter protein linked to an NS3/4A cleavage site.[8] Cleavage of the reporter construct by the protease results in a measurable signal, such as the secretion of an enzyme (e.g., Secreted Alkaline Phosphatase - SEAP) or the expression of a reporter gene (e.g., luciferase).[9][10] Inhibition of the protease prevents cleavage and leads to a decrease in the reporter signal.

Advantages:

  • Provides information on compound permeability, intracellular potency, and potential cytotoxicity.[6]

  • More physiologically relevant than biochemical assays.[6]

Limitations:

  • Lower throughput compared to biochemical assays.

  • Can be affected by off-target effects of compounds on cellular processes.

AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay)

Principle: AlphaLISA is a bead-based, no-wash immunoassay technology that can be adapted for detecting protease activity.[11][12] In an HCV protease assay, a biotinylated peptide substrate is captured by streptavidin-coated Donor beads. An antibody specific to a terminus of the peptide is conjugated to Acceptor beads. When the substrate is intact, the beads are in close proximity, and excitation of the Donor bead results in a luminescent signal from the Acceptor bead.[13] Cleavage of the substrate by NS3/4A protease disrupts this proximity, leading to a decrease in the signal.

Advantages:

  • High sensitivity and a wide dynamic range.[13]

  • Resistant to interference from colored compounds in screening libraries.

  • Homogeneous format simplifies automation.

Limitations:

  • Requires specific antibodies and reagents.

  • Potential for interference from biotin-containing compounds.

Quantitative Data Summary

The following table summarizes the potency of various HCV protease inhibitors as determined by the assays described above.

CompoundAssay TypeTarget GenotypeIC50 / EC50Z' FactorReference
BILN 2061Cell-based Reporter1bNot specified>0.6[8]
ITMN-191 (R7227)Replicon Assay1b1.8 nM (EC50)Not specified[2]
DanoprevirMultiscale Model1Not specifiedNot specified[14]
Compound 22Replicon Assay1b0.64 µM (EC50)Not specified[15]
Compound 22Enzymatic Assay1b4.60 µM (IC50)Not specified[15]
MitoxantroneEnzymatic Assay1b>50% inhibition at 50 µMNot specified[16]
Novel CompoundEnzymatic Assay1b2.2 µM (IC50)Not specified[16]

Experimental Protocols

Protocol 1: FRET-Based HCV NS3/4A Protease Inhibition Assay

Materials:

  • Recombinant HCV NS3/4A protease (genotype 1b)

  • FRET peptide substrate (e.g., Ac-DE-D(EDANS)-EE-Abu-ψ-[COO]AS-K(DABCYL)-NH2)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside

  • Test compounds dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add 0.5 µL of the compound solution to each well. For controls, add 0.5 µL of DMSO.

  • Add 15 µL of the NS3/4A protease solution (final concentration ~5 nM) to each well.

  • Incubate the plate at 30°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of the FRET substrate solution (final concentration ~200 nM).

  • Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes at 30°C.

  • Calculate the initial reaction velocity (v) from the linear portion of the fluorescence curve.

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based SEAP Reporter Assay for HCV Protease Inhibitors

Materials:

  • Huh-7 cells stably expressing a SEAP reporter construct with an NS3/4A cleavage site and the NS3/4A protease.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 1% penicillin-streptomycin, and G418 for selection.

  • Test compounds dissolved in DMSO.

  • 96-well cell culture plates.

  • SEAP detection reagent (e.g., p-nitrophenyl phosphate).

  • Absorbance plate reader.

Procedure:

  • Seed the stable Huh-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the existing medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with medium and DMSO as a negative control.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.

  • After incubation, collect the cell culture supernatant.

  • In a new 96-well plate, add 50 µL of the supernatant to 50 µL of the SEAP substrate solution.

  • Incubate at 37°C for 1 hour.

  • Measure the absorbance at 405 nm.

  • Calculate the percent inhibition of SEAP activity for each compound concentration relative to the DMSO control.

  • Determine the EC50 value by plotting the percent inhibition against the compound concentration.

  • A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be performed to rule out non-specific effects on cell viability.

Protocol 3: AlphaLISA Assay for HCV Protease Activity

Materials:

  • Recombinant HCV NS3/4A protease.

  • Biotinylated peptide substrate.

  • Streptavidin-coated Donor beads.

  • Anti-peptide terminus antibody-conjugated Acceptor beads.

  • AlphaLISA Assay Buffer.

  • Test compounds in DMSO.

  • 384-well white OptiPlates™.

  • Alpha-enabled plate reader.

Procedure:

  • Prepare serial dilutions of test compounds in the AlphaLISA assay buffer.

  • In a 384-well plate, add 2 µL of the compound solution.

  • Add 2 µL of the NS3/4A protease (final concentration determined by titration) and incubate for 15 minutes at room temperature.

  • Add 2 µL of the biotinylated peptide substrate (final concentration determined by titration) and incubate for 30 minutes at room temperature.

  • Add 2 µL of a mixture of Streptavidin-Donor beads and anti-peptide-Acceptor beads (final concentration ~20 µg/mL each).

  • Incubate the plate in the dark at room temperature for 60 minutes.

  • Read the plate on an Alpha-enabled plate reader.

  • Calculate the percent inhibition based on the decrease in the AlphaLISA signal relative to the no-enzyme control.

  • Determine the IC50 values by fitting the dose-response data.

Visualizations

HCV NS3/4A Protease Signaling Pathway

HCV Protease Signaling Pathway HCV Polyprotein HCV Polyprotein NS3/4A Protease NS3/4A Protease HCV Polyprotein->NS3/4A Protease Cleavage NS3 NS3 NS3/4A Protease->NS3 NS4A NS4A NS3/4A Protease->NS4A NS4B NS4B NS3/4A Protease->NS4B NS5A NS5A NS3/4A Protease->NS5A NS5B NS5B NS3/4A Protease->NS5B Viral Replication Viral Replication NS3->Viral Replication NS4A->Viral Replication NS4B->Viral Replication NS5A->Viral Replication NS5B->Viral Replication Inhibitor Inhibitor Inhibitor->NS3/4A Protease Inhibition FRET HTS Workflow cluster_0 Assay Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Compound Plating Compound Plating Enzyme Addition Enzyme Addition Compound Plating->Enzyme Addition Substrate Addition Substrate Addition Enzyme Addition->Substrate Addition Fluorescence Reading Fluorescence Reading Substrate Addition->Fluorescence Reading Calculate Inhibition Calculate Inhibition Fluorescence Reading->Calculate Inhibition Dose-Response Curve Dose-Response Curve Calculate Inhibition->Dose-Response Curve IC50 Determination IC50 Determination Dose-Response Curve->IC50 Determination Screening Cascade Primary HTS (Biochemical) Primary HTS (Biochemical) Hit Confirmation Hit Confirmation Primary HTS (Biochemical)->Hit Confirmation Dose-Response & IC50 Dose-Response & IC50 Hit Confirmation->Dose-Response & IC50 Cell-Based Assay (EC50) Cell-Based Assay (EC50) Dose-Response & IC50->Cell-Based Assay (EC50) Cytotoxicity Assay Cytotoxicity Assay Cell-Based Assay (EC50)->Cytotoxicity Assay Lead Optimization Lead Optimization Cytotoxicity Assay->Lead Optimization

References

Formulation Development of Grazoprevir Potassium Salt for Oral Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grazoprevir is a potent, second-generation inhibitor of the hepatitis C virus (HCV) NS3/4A protease, a key enzyme in viral replication.[1] As a Biopharmaceutics Classification System (BCS) Class II compound, Grazoprevir exhibits low aqueous solubility and high permeability, making its oral bioavailability dependent on the formulation strategy.[2] The potassium salt of Grazoprevir is utilized to potentially improve its physicochemical properties. To overcome the solubility challenge and enhance oral absorption, the development of an amorphous solid dispersion (ASD) is a proven and effective approach.[3]

These application notes provide a comprehensive overview and detailed protocols for the formulation development of Grazoprevir potassium salt into an immediate-release oral tablet. The strategy focuses on creating a stable amorphous solid dispersion via spray drying, followed by a dry granulation process using roller compaction to achieve a powder blend with suitable properties for tablet compression.

Physicochemical Properties of this compound

A thorough understanding of the active pharmaceutical ingredient's (API) properties is fundamental to formulation design.

PropertyValueReferences
Molecular FormulaC₃₈H₄₉KN₆O₉S[4]
Molecular Weight804.99 g/mol [4]
Aqueous SolubilityPractically insoluble (<0.1 mg/mL)[5]
pKaNot available in search results
LogPNot available in search results
Physical FormSolid[4]
Melting PointNot available in search results

Formulation Strategy: Amorphous Solid Dispersion (ASD)

The core of the formulation strategy is to convert the crystalline this compound into a more soluble amorphous form by creating an amorphous solid dispersion (ASD).

Rationale for ASD
  • Enhanced Aqueous Solubility: The amorphous form of a drug lacks the crystalline lattice energy, resulting in a higher apparent solubility and dissolution rate compared to its crystalline counterpart.[6]

  • Improved Bioavailability: By increasing the dissolution rate and maintaining a supersaturated state in the gastrointestinal tract, ASDs can significantly improve the oral bioavailability of poorly soluble drugs like Grazoprevir.[7]

  • Stabilization: A hydrophilic polymer matrix stabilizes the amorphous drug, preventing recrystallization during storage and in the gastrointestinal tract.[3]

Polymer Selection for ASD

The choice of polymer is critical for the stability and performance of the ASD. Based on the excipients used in the commercial product Zepatier®, which contains Grazoprevir, and common practices for ASD, suitable polymers include:

PolymerRationale for Use
Copovidone (e.g., Kollidon® VA 64) A copolymer of N-vinyl-2-pyrrolidone and vinyl acetate, it is a widely used carrier for ASDs prepared by spray drying due to its good solubility in organic solvents and its ability to form stable amorphous dispersions with a wide range of drugs.
Hypromellose (HPMC) A semi-synthetic, inert, viscoelastic polymer used as an excipient and controlled-delivery component in oral medicaments.

For the purpose of these protocols, Copovidone (PVP/VA 64) is selected as the primary polymer for the ASD.

Drug-to-Polymer Ratio

The drug-to-polymer ratio is a critical parameter that influences the physical stability and dissolution performance of the ASD. While the exact ratio for Grazoprevir in commercial formulations is proprietary, a common starting point for formulation development is a drug loading of 20-50% (w/w).

Formulation ComponentRatio (w/w)
This compound1
Copovidone (PVP/VA 64)2

This 1:2 ratio (approximately 33% drug loading) is a rational starting point for optimization studies.

Manufacturing Process

The manufacturing process is designed to be robust and scalable, employing spray drying for ASD formation and roller compaction for granulation.

G cluster_0 Amorphous Solid Dispersion Preparation cluster_1 Granulation and Blending cluster_2 Tableting A Solution Preparation: This compound & Copovidone in Organic Solvent B Spray Drying A->B C Grazoprevir ASD Powder B->C D Blending I: ASD Powder & Intragranular Excipients C->D E Roller Compaction D->E F Milling E->F G Blending II: Granules & Extragranular Excipients F->G H Final Lubricated Blend G->H I Tablet Compression H->I J Film Coating (Optional) I->J K Final Tablet J->K

Caption: Manufacturing Workflow for Grazoprevir Tablets.

Excipient Selection

The excipients are chosen based on their functionality and compatibility with the API and manufacturing process. The following table outlines the excipients for a prototype formulation.

ExcipientFunctionProposed Concentration (% w/w)
Intragranular
Grazoprevir ASD (1:2 drug:polymer)Active + Carrier60.0
Microcrystalline Cellulose (e.g., Avicel® PH 101)Filler/Binder20.0
Croscarmellose SodiumDisintegrant4.0
Extragranular
Microcrystalline Cellulose (e.g., Avicel® PH 102)Filler/Binder10.0
Croscarmellose SodiumDisintegrant5.0
Colloidal Anhydrous SilicaGlidant0.5
Magnesium StearateLubricant0.5

Experimental Protocols

Protocol 1: Preparation of Grazoprevir ASD by Spray Drying

Objective: To prepare an amorphous solid dispersion of this compound and Copovidone (1:2 w/w).

Materials and Equipment:

  • This compound

  • Copovidone (PVP/VA 64)

  • Methanol (B129727) (or other suitable organic solvent)

  • Magnetic stirrer and stir bar

  • Spray dryer (e.g., Büchi B-290)

  • High-performance cyclone

  • Vacuum oven

Procedure:

  • Solution Preparation:

    • Dissolve Copovidone in methanol to create a clear solution.

    • Slowly add this compound to the polymer solution while stirring until a clear solution is obtained. A typical solid content for the feed solution is 5-10% (w/v).

  • Spray Dryer Setup:

    • Set the spray dryer parameters. The following are suggested starting parameters, which should be optimized for the specific equipment and formulation.

ParameterSuggested Value
Inlet Temperature90 - 120 °C
Outlet Temperature50 - 60 °C
Feed Rate5 - 15 mL/min
Atomizing Air Flow400 - 600 L/hr
Aspirator Rate80 - 100%
  • Spray Drying:

    • Pump the feed solution through the nozzle of the spray dryer.

    • The atomized droplets are dried in the drying chamber, forming solid particles.

    • The solid particles are separated from the air stream by the cyclone and collected.

  • Secondary Drying:

    • Transfer the collected powder to a vacuum oven.

    • Dry at 40 °C under vacuum for 12-24 hours to remove residual solvent.

  • Characterization:

    • Analyze the resulting powder for its amorphous nature using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Determine the drug content and purity using a validated HPLC method.

G A Prepare Feed Solution (Grazoprevir + Polymer in Solvent) B Atomize Solution into Droplets A->B C Evaporate Solvent with Hot Gas B->C D Separate Solid Particles (Cyclone) C->D E Collect ASD Powder D->E F Secondary Drying (Vacuum Oven) E->F

Caption: Spray Drying Process for ASD Preparation.

Protocol 2: Dry Granulation by Roller Compaction

Objective: To prepare granules from the Grazoprevir ASD powder with improved flowability and compressibility.

Materials and Equipment:

  • Grazoprevir ASD powder

  • Intragranular excipients (Microcrystalline Cellulose, Croscarmellose Sodium)

  • V-blender or equivalent

  • Roller compactor (e.g., Gerteis MINI-PACTOR®)

  • Oscillating granulator or mill

Procedure:

  • Blending:

    • In a V-blender, mix the Grazoprevir ASD powder with the intragranular excipients for 15 minutes.

  • Roller Compaction:

    • Set the roller compactor parameters. The following are suggested starting parameters and should be optimized.[8][9]

ParameterSuggested Value
Roll Force4 - 8 kN/cm
Roll Gap1.5 - 3.0 mm
Roll Speed2 - 5 rpm
  • Milling:

    • The compacted ribbons are milled through a screen (e.g., 1.0 mm) to produce granules.

  • Final Blending:

    • Transfer the granules to the V-blender.

    • Add the extragranular excipients (Microcrystalline Cellulose, Croscarmellose Sodium, Colloidal Anhydrous Silica) and blend for 10 minutes.

    • Add the lubricant (Magnesium Stearate) and blend for a final 3-5 minutes.

  • Characterization:

    • Evaluate the final blend for bulk density, tapped density, Hausner ratio, and particle size distribution.

Protocol 3: Tablet Compression

Objective: To compress the final blend into tablets of the target weight and hardness.

Materials and Equipment:

  • Final lubricated blend

  • Rotary tablet press

  • Tablet hardness tester

  • Friability tester

  • Disintegration tester

Procedure:

  • Tablet Press Setup:

    • Fit the tablet press with the appropriate tooling (e.g., oval-shaped punches).

    • Adjust the compression force to achieve the target tablet weight and hardness.

  • Compression:

    • Load the final blend into the hopper of the tablet press.

    • Compress the blend into tablets.

  • Characterization:

    • Perform in-process controls for tablet weight variation, hardness, thickness, and friability.

ParameterTarget Specification
Tablet WeightConsistent with formulation
Hardness80 - 120 N
Friability< 1.0%
Disintegration Time< 15 minutes
Protocol 4: In Vitro Dissolution Testing

Objective: To evaluate the in vitro release profile of the Grazoprevir tablets.

Materials and Equipment:

  • USP Dissolution Apparatus 2 (Paddle)

  • Dissolution medium (e.g., pH 6.8 phosphate (B84403) buffer with 0.5% sodium lauryl sulfate)

  • HPLC system for analysis

Procedure:

  • Setup:

    • Prepare the dissolution medium and deaerate.

    • Assemble the dissolution apparatus and maintain the medium at 37 ± 0.5 °C.

  • Dissolution Test:

    • Place one tablet in each dissolution vessel.

    • Start the paddles at the specified speed (e.g., 75 rpm).

    • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis:

    • Filter the samples and analyze the concentration of Grazoprevir using a validated HPLC method.

  • Acceptance Criteria:

    • A typical specification for an immediate-release tablet is not less than 80% (Q) of the labeled amount dissolved in 30 minutes.

Protocol 5: Stability-Indicating HPLC Method

Objective: To develop a stability-indicating HPLC method for the quantification of Grazoprevir and its degradation products.

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Orthophosphoric acid in water (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm
Column Temperature 30 °C
Injection Volume 10 µL

Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed on the API. This involves subjecting the drug to stress conditions such as:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C

  • Base Hydrolysis: 0.1 N NaOH at 60 °C

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 105 °C for 24 hours

  • Photolytic Degradation: Exposure to UV light

The method is considered stability-indicating if the degradation product peaks are well-resolved from the main Grazoprevir peak.

Signaling Pathway

Grazoprevir's mechanism of action does not involve host cell signaling pathways but directly targets a viral enzyme.

G HCV_Polyprotein HCV Polyprotein NS3_4A NS3/4A Protease HCV_Polyprotein->NS3_4A Cleavage Site Viral_Proteins Mature Viral Proteins NS3_4A->Viral_Proteins Cleavage Replication Viral Replication Viral_Proteins->Replication Grazoprevir Grazoprevir Grazoprevir->NS3_4A Inhibition

Caption: Mechanism of Action of Grazoprevir.

Conclusion

The formulation of this compound for oral delivery presents a significant challenge due to its poor aqueous solubility. The use of amorphous solid dispersions prepared by spray drying is a highly effective strategy to enhance its dissolution and bioavailability. The detailed protocols provided herein offer a systematic approach for the development of a robust immediate-release tablet formulation, from pre-formulation considerations to manufacturing and quality control testing. Optimization of the formulation and process parameters based on experimental data is crucial for the successful development of a safe, effective, and stable drug product.

References

Application Note & Protocol: Assessing Grazoprevir Cytotoxicity in Hepatic Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grazoprevir is a potent second-generation inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme critical for viral replication.[1][2][3][4][5] It is a key component of combination therapies for chronic HCV infection.[5][6] While highly effective against HCV, it is imperative to characterize the potential cytotoxic effects of any therapeutic agent on host cells, particularly in the liver, the primary site of both drug metabolism and HCV replication.[1][4] Drug-induced liver injury (DILI) is a significant concern in drug development, and in vitro models using hepatic cell lines are crucial for early-stage safety assessment.[7][8][9][10][11]

This document provides a detailed protocol for assessing the cytotoxicity of Grazoprevir in common human hepatic cell lines, such as HepG2 and Huh7. These cell lines, derived from human hepatocellular carcinomas, are widely used in toxicology and drug metabolism studies due to their expression of some liver-specific functions.[12][13][14] The described workflow and assays will enable researchers to evaluate key indicators of cell health, including metabolic activity, apoptosis, mitochondrial function, and oxidative stress. Understanding these parameters provides a comprehensive view of the potential mechanisms underlying Grazoprevir-induced hepatotoxicity.

Experimental Workflow

The overall experimental workflow for assessing Grazoprevir cytotoxicity is depicted below. The process begins with the culture and preparation of hepatic cell lines, followed by treatment with a range of Grazoprevir concentrations. Subsequently, various assays are performed to measure different aspects of cellular health.

experimental_workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis culture Hepatic Cell Culture (e.g., HepG2, Huh7) seed Seed Cells into Multi-well Plates culture->seed treat Treat with Grazoprevir (Dose-Response and Time-Course) seed->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis (Caspase-3/7 Assay) treat->apoptosis mito Mitochondrial Health (JC-1 Assay) treat->mito ros Oxidative Stress (ROS-Glo Assay) treat->ros analyze Data Acquisition (Plate Reader) viability->analyze apoptosis->analyze mito->analyze ros->analyze interpret Data Interpretation (IC50, Fold Change) analyze->interpret

Figure 1. Experimental workflow for assessing Grazoprevir cytotoxicity in hepatic cell lines.

Potential Signaling Pathway for Grazoprevir-Induced Cytotoxicity

While Grazoprevir's primary target is the viral NS3/4A protease, off-target effects or metabolic stress could potentially induce cytotoxicity in hepatocytes. A plausible mechanism could involve the induction of mitochondrial dysfunction and oxidative stress, leading to the activation of apoptotic pathways. The diagram below illustrates a hypothetical signaling cascade.

signaling_pathway cluster_cell Hepatocyte grazoprevir Grazoprevir mito_dys Mitochondrial Dysfunction grazoprevir->mito_dys ros_prod Increased ROS Production mito_dys->ros_prod e.g., ETC impairment apoptosis_path Apoptosis Induction ros_prod->apoptosis_path Oxidative Damage caspase_act Caspase-3/7 Activation apoptosis_path->caspase_act cell_death Cell Death caspase_act->cell_death

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Grazoprevir Potassium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Grazoprevir potassium salt in aqueous buffers during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is Grazoprevir and why is its solubility a concern?

Grazoprevir is a potent second-generation inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme crucial for viral replication.[1][2] It is a key component of the FDA-approved combination therapy Zepatier®, used to treat chronic HCV infections.[3] Despite its therapeutic efficacy, Grazoprevir is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility. This poor solubility can lead to challenges in achieving desired concentrations in in vitro assays and can impact oral bioavailability in preclinical and clinical studies.

Q2: What are the known solubility properties of Grazoprevir?

Grazoprevir is sparingly soluble in aqueous buffers. Its aqueous solubility is pH-dependent, with higher solubility observed under basic conditions. While specific data for the potassium salt is limited in publicly available literature, the free form of Grazoprevir is known to be very slightly soluble in water. It is, however, soluble in organic solvents such as methanol, ethanol (B145695), acetonitrile, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).

Q3: What are the initial steps to prepare a stock solution of this compound?

Due to its low aqueous solubility, it is recommended to first prepare a concentrated stock solution in an appropriate organic solvent. DMSO is a common choice for in vitro biological assays. For formulation development, other organic solvents like ethanol or a mixture of solvents may be more suitable. Once a clear stock solution is obtained, it can be serially diluted into the desired aqueous buffer. It is crucial to be aware of the final concentration of the organic solvent in the aqueous medium, as it can affect the experimental system.

Q4: My this compound is precipitating in my aqueous buffer. What are the common causes?

Precipitation of this compound in aqueous buffers can occur due to several factors:

  • Exceeding the thermodynamic solubility: The concentration of the drug in the final solution may be higher than its equilibrium solubility in that specific buffer.

  • pH of the buffer: As a weakly basic compound, Grazoprevir's solubility is significantly influenced by the pH of the medium. Precipitation is more likely to occur in acidic or neutral buffers compared to basic buffers.

  • "Salting out" effect: High concentrations of salts in the buffer can decrease the solubility of organic molecules like Grazoprevir.

  • Temperature: Changes in temperature can affect solubility.

  • Solvent-mediated transformation: The compound may be converting to a less soluble polymorphic form in the presence of the aqueous buffer.

Troubleshooting Guide

This guide provides systematic approaches to troubleshoot and overcome solubility issues with this compound.

Issue 1: Low solubility in standard aqueous buffers (e.g., Phosphate-Buffered Saline, pH 7.4)

Root Cause Analysis: The inherent low aqueous solubility of Grazoprevir at neutral pH is the primary reason for this issue.

Solutions:

  • pH Adjustment: Since Grazoprevir exhibits higher solubility in basic conditions, increasing the pH of the buffer can significantly enhance its solubility. It is important to ensure the final pH is compatible with the experimental system.

  • Use of Co-solvents: Incorporating a water-miscible organic solvent (co-solvent) into the aqueous buffer can increase the solubility of lipophilic drugs.

    • Recommended Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).

    • Considerations: The concentration of the co-solvent should be carefully optimized to avoid any detrimental effects on the experiment (e.g., cell toxicity, enzyme inhibition).

  • Addition of Surfactants: Surfactants can increase the solubility of poorly soluble compounds by forming micelles that encapsulate the drug molecules.

    • Recommended Surfactants:

      • Sodium Lauryl Sulfate (B86663) (SLS): An anionic surfactant known to enhance the dissolution of poorly soluble drugs.[4][5]

      • Vitamin E Polyethylene Glycol Succinate (Vitamin E TPGS): A non-ionic surfactant that can improve solubility and permeability.[3][6][7][8][9]

      • Polysorbates (e.g., Tween® 80): Commonly used non-ionic surfactants in pharmaceutical formulations.

    • Considerations: The concentration of the surfactant should be above its critical micelle concentration (CMC) to ensure micelle formation. The choice of surfactant should be compatible with the intended application.

Issue 2: Difficulty in achieving desired concentrations for in vivo studies

Root Cause Analysis: The complex physiological environment of the gastrointestinal tract can present significant challenges to the dissolution and absorption of poorly soluble drugs like Grazoprevir.

Solutions:

  • Formulation as an Amorphous Solid Dispersion (ASD): Converting the crystalline drug into an amorphous form dispersed within a polymer matrix can significantly enhance its apparent solubility and dissolution rate.[10][11][12][13][14][15][16][17]

    • Commonly used polymers for ASDs:

      • Copovidone

      • Hypromellose (HPMC)

      • Vitamin E TPGS

    • Preparation Methods: Spray drying and hot-melt extrusion are common techniques for preparing ASDs.[15]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their aqueous solubility.[18][19][20][21][22]

    • Types of Cyclodextrins: β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.

    • Preparation Methods: Kneading, co-evaporation, and freeze-drying are methods to prepare drug-cyclodextrin complexes.[18]

  • Use of Biorelevant Media for Formulation Screening: To better predict the in vivo performance of a formulation, it is advisable to assess its solubility in biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF). These media mimic the composition of human intestinal fluids and can provide more physiologically relevant solubility data.

Quantitative Data Summary

The following tables summarize key quantitative data related to the solubility of Grazoprevir and the effectiveness of various solubility enhancement techniques. Note: Specific solubility data for this compound across a wide range of conditions is not extensively available in the public domain. The data presented here is a compilation from various sources on Grazoprevir and analogous compounds.

Table 1: Solubility of Grazoprevir in Various Solvents

SolventSolubilityReference
WaterVery slightly solubleGeneric Information
MethanolSolubleGeneric Information
EthanolSolubleGeneric Information
AcetonitrileSolubleGeneric Information
DMSOSoluble[23]
DMFSolubleGeneric Information

Table 2: Influence of pH on the Solubility of Weakly Basic Drugs (Illustrative)

pHExpected Relative Solubility of a Weakly Basic Drug
2.0High
5.0Moderate
6.8Low
7.4Very Low
9.0High

Table 3: Effect of Excipients on the Aqueous Solubility of Poorly Soluble Drugs (Illustrative Data)

ExcipientConcentrationFold Increase in Solubility (Approximate)Mechanism
Sodium Lauryl Sulfate> CMC5 - 50Micellar Solubilization
Vitamin E TPGS> CMC10 - 100Micellar Solubilization, P-gp Inhibition
HP-β-Cyclodextrin1-10% (w/v)20 - 200Inclusion Complexation

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound in a given buffer.

Materials:

  • This compound

  • Selected aqueous buffer (e.g., phosphate (B84403) buffer at various pH values)

  • Calibrated pH meter

  • Analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC system with a suitable column and detector

Procedure:

  • Add an excess amount of this compound to a known volume of the selected buffer in a sealed vial.

  • Place the vial in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After incubation, visually inspect the vials to ensure an excess of solid drug remains.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC).

  • Quantify the concentration of Grazoprevir in the diluted filtrate using a validated HPLC method.

  • Calculate the thermodynamic solubility in mg/mL or µg/mL.

Protocol 2: Preparation of an Amorphous Solid Dispersion of Grazoprevir by Solvent Evaporation

This protocol provides a general method for preparing an ASD for initial screening purposes.

Materials:

  • This compound

  • Polymer (e.g., Copovidone, HPMC)

  • Volatile organic solvent (e.g., methanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve a specific ratio of this compound and the chosen polymer in the volatile organic solvent. Ensure a clear solution is formed.

  • Evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature.

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and store it in a desiccator.

  • Characterize the resulting solid dispersion for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Visualizations

experimental_workflow Experimental Workflow for Addressing Solubility Issues cluster_problem Problem Identification cluster_initial_steps Initial Characterization cluster_solutions Solubility Enhancement Strategies cluster_evaluation Evaluation of Enhanced Formulations problem Low Solubility of Grazoprevir Potassium Salt in Aqueous Buffer thermo_sol Determine Thermodynamic Solubility (Shake-Flask) problem->thermo_sol ph_profile Assess pH-Solubility Profile thermo_sol->ph_profile ph_adjust pH Adjustment ph_profile->ph_adjust cosolvents Co-solvents ph_profile->cosolvents surfactants Surfactants ph_profile->surfactants asd Amorphous Solid Dispersions ph_profile->asd cyclodextrins Cyclodextrin Complexation ph_profile->cyclodextrins dissolution In Vitro Dissolution Testing ph_adjust->dissolution cosolvents->dissolution surfactants->dissolution asd->dissolution cyclodextrins->dissolution biorelevant Solubility in Biorelevant Media dissolution->biorelevant in_vivo In Vivo Studies biorelevant->in_vivo

Caption: Workflow for troubleshooting Grazoprevir solubility.

signaling_pathway Mechanism of Action of Grazoprevir HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Viral_Proteins Mature Viral Proteins Polyprotein->Viral_Proteins Cleavage NS3_4A NS3/4A Protease NS3_4A->Polyprotein Catalyzes Grazoprevir Grazoprevir Grazoprevir->NS3_4A Inhibition Inhibition Replication Viral Replication Viral_Proteins->Replication

Caption: Grazoprevir's mechanism of action.

logical_relationship Decision Tree for Formulation Strategy start Poor Aqueous Solubility of Grazoprevir K+ Salt q1 Is the final formulation for in vitro or in vivo use? start->q1 in_vitro In Vitro Studies q1->in_vitro In Vitro in_vivo In Vivo Studies q1->in_vivo In Vivo q2 Is pH modification compatible with assay? in_vitro->q2 q3 Is drug loading high? in_vivo->q3 ph_yes Adjust pH to > 7.4 q2->ph_yes Yes ph_no Use Co-solvents or Surfactants q2->ph_no No high_loading Amorphous Solid Dispersion (ASD) q3->high_loading Yes low_loading Cyclodextrin Complexation q3->low_loading No

Caption: Formulation strategy decision tree.

References

Technical Support Center: Optimizing Mobile Phase for Grazoprevir Potassium Salt HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the HPLC analysis of Grazoprevir (B560101) potassium salt.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for Grazoprevir potassium salt analysis?

A typical starting point for developing a reversed-phase HPLC (RP-HPLC) method for Grazoprevir is a combination of an acidic aqueous phase and an organic modifier. Several published methods utilize a C18 column. A common mobile phase consists of a mixture of acetonitrile (B52724) or methanol (B129727) as the organic phase and a buffer such as phosphate (B84403) buffer or diluted orthophosphoric acid in water as the aqueous phase.[1][2] The ratio of the organic to the aqueous phase can be adjusted to achieve the desired retention time.

Q2: How does the pH of the mobile phase affect the chromatography of Grazoprevir?

The pH of the mobile phase is a critical parameter for optimizing the peak shape and retention of Grazoprevir. Since Grazoprevir is a complex molecule, its ionization state can be influenced by the mobile phase pH. Adjusting the pH can help to suppress the ionization of silanol (B1196071) groups on the silica-based stationary phase, which can otherwise lead to peak tailing. Using a buffer with a pH around 3.0, such as a phosphate buffer adjusted with orthophosphoric acid, has been shown to be effective.[3]

Q3: Which organic solvent, acetonitrile or methanol, is better for Grazoprevir analysis?

Both acetonitrile and methanol have been successfully used as the organic modifier in the mobile phase for Grazoprevir analysis.[1] Acetonitrile generally offers lower viscosity and higher elution strength, which can lead to sharper peaks and shorter run times. However, the choice between acetonitrile and methanol can also affect the selectivity of the separation, especially when analyzing Grazoprevir in the presence of other compounds like Elbasvir (B612244). Method development often involves trying both solvents to determine which provides the optimal separation.

Q4: My Grazoprevir peak is showing significant tailing. How can I improve the peak shape?

Peak tailing for Grazoprevir can be caused by several factors, including secondary interactions with the stationary phase and inappropriate mobile phase pH. Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: Ensure the pH of your aqueous phase is low enough to suppress the ionization of both your analyte and free silanol groups on the column. A pH around 3.0 is a good starting point.

  • Use a Mobile Phase Additive: Additives like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) can also help to reduce peak tailing.

  • Column Choice: Consider using a column with end-capping or a newer generation silica (B1680970) to minimize silanol interactions.

  • Flow Rate: Optimizing the flow rate can sometimes improve peak shape.[2]

Q5: I am not getting good resolution between Grazoprevir and other components in my sample. What should I do?

Poor resolution can be addressed by modifying the mobile phase composition to alter the selectivity of your method.

  • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different solvent properties can change the elution order or increase the separation between peaks.

  • Adjust the Organic/Aqueous Ratio: A systematic change in the percentage of the organic modifier (gradient or isocratic) can significantly impact resolution.

  • Modify the Aqueous Phase: Changing the buffer type or its concentration can also influence selectivity.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step
Secondary silanol interactionsDecrease the mobile phase pH to ~3.0 using a phosphate buffer or orthophosphoric acid.
Column overloadReduce the injection volume or the concentration of the sample.
Column degradationUse a guard column or replace the analytical column.
Inappropriate solvent for sample dissolutionDissolve the sample in the mobile phase. Grazoprevir is soluble in methanol.[4]
Issue 2: Inconsistent Retention Times
Potential Cause Troubleshooting Step
Inadequate column equilibrationIncrease the column equilibration time before each injection.
Fluctuations in mobile phase compositionEnsure proper mixing and degassing of the mobile phase. Prepare fresh mobile phase daily.
Temperature fluctuationsUse a column oven to maintain a consistent temperature.
Pump malfunctionCheck the HPLC pump for leaks and ensure it is delivering a constant flow rate.
Issue 3: Low Resolution
Potential Cause Troubleshooting Step
Suboptimal mobile phase compositionSystematically vary the ratio of organic to aqueous phase.
Inappropriate organic solventSwitch between acetonitrile and methanol to alter selectivity.
Mobile phase pH not optimal for selectivityExperiment with different pH values of the aqueous phase.
Column efficiency has decreasedReplace the column.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Grazoprevir Analysis

This protocol describes the preparation of a commonly used mobile phase for the RP-HPLC analysis of Grazoprevir.

Materials:

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (AR grade)

  • Orthophosphoric acid (OPA) (AR grade)

  • Deionized water (HPLC grade)

  • 0.45 µm membrane filter

Procedure:

  • Prepare the Aqueous Phase (Phosphate Buffer, pH 3.0):

    • Weigh an appropriate amount of KH2PO4 and dissolve it in deionized water to make a buffer of a specific molarity (e.g., 0.05M).[5]

    • Adjust the pH of the buffer solution to 3.0 using orthophosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter to remove any particulate matter.

  • Prepare the Mobile Phase:

    • Mix the prepared aqueous phase with acetonitrile in the desired ratio (e.g., 60:40 v/v aqueous:acetonitrile).

    • Degas the mobile phase using a sonicator or vacuum degassing system for at least 10-15 minutes to remove dissolved gases.

  • HPLC Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm (e.g., Inertsil ODS)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 264 nm

    • Injection Volume: 10 µL

    • Column Temperature: Ambient or controlled at 25°C

Data Presentation

Table 1: Effect of Mobile Phase Composition on Grazoprevir Retention Time
Mobile Phase Composition (Aqueous:Organic, v/v) Organic Modifier Retention Time (min) Reference
50:50 (0.1% OPA : Methanol)Methanol1.867[1]
20:80 (Water : Methanol)Methanol4.270
60:40 (Phosphate Buffer pH 3.0 : Acetonitrile)Acetonitrile4.337
Gradient (Potassium di-hydrogen phosphate buffer and Acetonitrile)Acetonitrile9.74[2]
55:45 (Phosphate buffer pH 4.6 : Acetonitrile)Acetonitrile3.907[5]

Mandatory Visualization

Mobile_Phase_Optimization_Workflow start Start: Define Analytical Goal (e.g., Purity, Quantification) select_column Select Stationary Phase (e.g., C18 column) start->select_column initial_mp Choose Initial Mobile Phase (e.g., ACN:Buffer pH 3.0, 50:50) select_column->initial_mp run_hplc Perform Initial HPLC Run initial_mp->run_hplc evaluate_chromatogram Evaluate Chromatogram: - Retention Time - Peak Shape - Resolution run_hplc->evaluate_chromatogram is_acceptable Acceptable? evaluate_chromatogram->is_acceptable optimize_ratio Adjust Organic:Aqueous Ratio is_acceptable->optimize_ratio No end End: Validated Method is_acceptable->end Yes optimize_ratio->run_hplc Iterate optimize_ph Modify Aqueous Phase pH optimize_ratio->optimize_ph optimize_ph->run_hplc Iterate change_organic Change Organic Modifier (ACN <-> MeOH) optimize_ph->change_organic change_organic->run_hplc Iterate

Caption: Workflow for HPLC mobile phase optimization.

Troubleshooting_Tree start Problem with Grazoprevir Peak peak_shape Issue: Poor Peak Shape (Tailing/Fronting) start->peak_shape retention Issue: Inconsistent Retention Time start->retention resolution Issue: Low Resolution start->resolution adjust_ph Action: Adjust Mobile Phase pH to ~3.0 peak_shape->adjust_ph Likely Cause: Silanol Interaction check_conc Action: Reduce Sample Concentration/Volume peak_shape->check_conc Likely Cause: Column Overload check_equilibration Action: Increase Column Equilibration Time retention->check_equilibration Likely Cause: Poor Equilibration use_oven Action: Use Column Oven retention->use_oven Likely Cause: Temp. Fluctuation adjust_ratio Action: Vary Organic: Aqueous Ratio resolution->adjust_ratio Likely Cause: Suboptimal Elution change_solvent Action: Switch Organic Solvent (ACN/MeOH) resolution->change_solvent Likely Cause: Poor Selectivity

Caption: Troubleshooting decision tree for HPLC analysis.

References

Technical Support Center: Troubleshooting Poor Peak Shape in Grazoprevir Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with poor peak shape during the chromatographic analysis of Grazoprevir.

Troubleshooting Guides in Q&A Format

Issue 1: Peak Tailing

Q1: My Grazoprevir peak is showing significant tailing. What are the likely causes and how can I fix it?

A1: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HPLC. For Grazoprevir, this can compromise resolution and lead to inaccurate quantification. The primary causes and solutions are outlined below.

  • Secondary Interactions: Unwanted interactions between Grazoprevir and the stationary phase are a frequent cause of tailing.[1]

    • Solution: Operate at a lower pH. Grazoprevir, a basic compound, can interact with residual silanol (B1196071) groups on the silica-based stationary phase.[1] Lowering the mobile phase pH (e.g., to 3.0) can protonate these silanols, minimizing secondary interactions and improving peak shape.[1][2] Using a highly deactivated or end-capped column can also reduce these interactions.[1]

  • Mobile Phase pH and Buffer Strength: An incorrect mobile phase pH can lead to secondary interactions.[3]

    • Solution: To improve the tailing factor, adjusting the pH of the mobile phase is crucial.[4] For instance, using a mobile phase containing 0.1% orthophosphoric acid (OPA) can help achieve a sharper peak.[4] Ensure your buffer concentration is sufficient, typically between 10-50 mM, to maintain a stable pH.[3]

  • Column Overload: Injecting too much sample can saturate the column, leading to tailing.[3][5]

    • Solution: Reduce the injection volume or dilute the sample.[3][6]

  • Column Degradation: Over time, columns can degrade, leading to poor peak shape.

    • Solution: If the column is old or has been used extensively, consider replacing it.[3] A void at the column inlet can also cause tailing; this can sometimes be addressed by reversing and flushing the column (if permitted by the manufacturer) or by replacing it.

Issue 2: Peak Fronting

Q2: I am observing peak fronting for my Grazoprevir analysis. What could be the reason?

A2: Peak fronting, where the front of the peak is broader than the back, is less common than tailing but can still affect results.

  • Sample Overload: Similar to tailing, injecting a sample that is too concentrated can cause fronting.[6]

    • Solution: Try diluting your sample or reducing the injection volume.[6][7]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak fronting.[5][8]

    • Solution: Whenever possible, dissolve your Grazoprevir standard and sample in the initial mobile phase.[6]

  • Poor Sample Solubility: If Grazoprevir is not fully dissolved in the injection solvent, it can result in an asymmetrical peak shape.[7]

    • Solution: Ensure complete dissolution of your sample. Sonication can aid in dissolving the drug completely. Grazoprevir is sparingly soluble in ethanol (B145695) and slightly soluble in methanol.[9]

Issue 3: Split Peaks

Q3: My Grazoprevir peak is split into two. What should I investigate?

A3: Split peaks can be a sign of several issues, from the sample preparation to the column itself.

  • Clogged Column Inlet Frit: Particulates from the sample or mobile phase can block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.

    • Solution: Use a guard column and filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter to prevent particulate contamination.[4] If the frit is already clogged, you may need to replace it or the entire column.

  • Column Bed Deformation: A void or channel in the column packing can lead to split peaks. This can be caused by pressure shocks or operating outside the column's recommended pH and temperature ranges.[10]

    • Solution: Replace the column. To prevent this, always ramp up the flow rate gradually and operate within the manufacturer's specifications.

  • Sample Solvent Effect: Injecting the sample in a very strong solvent can cause peak splitting.

    • Solution: As with peak fronting, dissolve the sample in the mobile phase or a weaker solvent.

Frequently Asked Questions (FAQs)

Q: What are the typical system suitability criteria for Grazoprevir analysis? A: System suitability tests are essential to ensure the chromatographic system is performing correctly. For Grazoprevir, typical parameters include:

  • Tailing Factor: Generally, the tailing factor should be less than 2.0.[3]

  • Theoretical Plates: A higher number of theoretical plates indicates better column efficiency. A minimum of 2000 is often required.[9]

  • Resolution: When analyzing Grazoprevir with other compounds like Elbasvir, the resolution between the peaks should be greater than 2.[11]

Q: What are some optimized chromatographic conditions for Grazoprevir? A: Several RP-HPLC methods have been developed for Grazoprevir. The optimal conditions can vary, but here is a summary of commonly used parameters:

ParameterRecommended Conditions
Column C18 columns are frequently used, such as Zodiac C18 (150 x 4.6 mm, 5µm)[4], Kromosil C18 (250 x 4.6 mm, 5µm)[12], and Inertsil ODS (250mm x 4.6mm, 5µ)[2].
Mobile Phase A mixture of an acidic buffer and an organic solvent is common. Examples include 0.1% OPA and Acetonitrile (B52724) (50:50 v/v)[4], Phosphate buffer (pH 3.0) and Acetonitrile (40:60 v/v)[2], and Acetonitrile and Methanol (50:50, v/v)[11].
Flow Rate A flow rate of 1.0 mL/min is frequently reported.[4][11][12]
Column Temperature Ambient or slightly elevated temperatures, such as 30°C, are often used.[4][12]
Detection Wavelength UV detection is typically performed at wavelengths around 260 nm[4] or 264 nm[2].

Q: How should I prepare my Grazoprevir samples and standards? A: Proper sample and standard preparation is critical for good chromatography.

  • Standard Preparation: Accurately weigh a known amount of Grazoprevir reference standard and dissolve it in a suitable solvent, such as methanol, to make a stock solution. Further dilutions can be made with the mobile phase.

  • Sample Preparation (from tablets): For tablet formulations, accurately weigh and crush the tablets to a fine powder. A portion of the powder equivalent to a known amount of Grazoprevir is then dissolved in a solvent, often with the help of sonication to ensure complete dissolution. The solution is then filtered through a 0.45 µm filter before injection.

  • Diluent: It is recommended to use a diluent that is a 50:50 v/v mixture of water and acetonitrile.[4]

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Example)

This protocol is based on a method that demonstrated good peak shape for Grazoprevir.[4]

  • Prepare 0.1% Orthophosphoric Acid (OPA) Solution: Transfer 1 mL of OPA into a 1000 mL volumetric flask. Add approximately 400 mL of HPLC-grade water and mix well. Make up the volume to 1000 mL with water.

  • Filter the Aqueous Phase: Filter the 0.1% OPA solution through a 0.45 µm membrane filter.

  • Prepare the Mobile Phase: Mix the filtered 0.1% OPA solution with acetonitrile in a 50:50 v/v ratio.

  • Degas the Mobile Phase: Degas the final mobile phase mixture using sonication or vacuum filtration before use to prevent air bubbles in the system.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in Grazoprevir chromatography.

TroubleshootingWorkflow Troubleshooting Workflow for Poor Peak Shape in Grazoprevir Chromatography start Poor Peak Shape Observed (Tailing, Fronting, or Split Peak) problem_id Identify the Problem: - Tailing? - Fronting? - Split Peak? start->problem_id tailing Peak Tailing problem_id->tailing Tailing fronting Peak Fronting problem_id->fronting Fronting split Split Peak problem_id->split Split check_secondary_interactions Check for Secondary Interactions tailing->check_secondary_interactions adjust_ph Lower Mobile Phase pH (e.g., to pH 3.0) check_secondary_interactions->adjust_ph Yes check_overload_tailing Check for Column Overload check_secondary_interactions->check_overload_tailing No use_endcapped_column Use End-Capped or High Purity Silica Column adjust_ph->use_endcapped_column end_node Peak Shape Improved use_endcapped_column->end_node reduce_concentration_tailing Reduce Sample Concentration or Injection Volume check_overload_tailing->reduce_concentration_tailing Yes check_column_health_tailing Check Column Health check_overload_tailing->check_column_health_tailing No reduce_concentration_tailing->end_node replace_column_tailing Replace Column check_column_health_tailing->replace_column_tailing Poor check_column_health_tailing->end_node Good replace_column_tailing->end_node check_solvent_mismatch Check Sample Solvent fronting->check_solvent_mismatch use_mobile_phase_solvent Dissolve Sample in Mobile Phase check_solvent_mismatch->use_mobile_phase_solvent Mismatch check_overload_fronting Check for Column Overload check_solvent_mismatch->check_overload_fronting Match use_mobile_phase_solvent->end_node reduce_concentration_fronting Reduce Sample Concentration or Injection Volume check_overload_fronting->reduce_concentration_fronting Overloaded check_overload_fronting->end_node Not Overloaded reduce_concentration_fronting->end_node check_inlet_frit Check Column Inlet Frit split->check_inlet_frit install_guard_column Install Guard Column & Filter Samples check_inlet_frit->install_guard_column Clogged check_column_bed Check for Column Bed Deformation check_inlet_frit->check_column_bed Clear install_guard_column->end_node replace_column_split Replace Column check_column_bed->replace_column_split Deformed check_column_bed->end_node Intact replace_column_split->end_node

Caption: A flowchart for troubleshooting poor peak shape in Grazoprevir HPLC analysis.

References

Minimizing matrix effects in LC-MS/MS analysis of Grazoprevir

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Grazoprevir (B560101).

Troubleshooting Guide: Minimizing Matrix Effects

Matrix effects, the suppression or enhancement of analyte ionization by co-eluting endogenous components from the sample matrix, are a significant challenge in LC-MS/MS bioanalysis.[1][2] This guide provides a systematic approach to identifying and mitigating these effects for reliable quantification of Grazoprevir.

Problem: Poor reproducibility, accuracy, or sensitivity in Grazoprevir quantification.

This is often a primary indicator of underlying matrix effects. Follow these steps to diagnose and resolve the issue:

Step 1: Assess the Presence and Severity of Matrix Effects

Before implementing mitigation strategies, it's crucial to confirm that matrix effects are the root cause of the analytical issues.

  • Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3][4]

    • Protocol:

      • Infuse a standard solution of Grazoprevir at a constant flow rate into the MS detector, post-analytical column.

      • Inject a blank, extracted matrix sample (e.g., plasma from which Grazoprevir has been extracted).

      • Monitor the Grazoprevir signal. A dip in the signal indicates ion suppression, while a spike suggests ion enhancement at that retention time.

  • Quantitative Assessment (Post-Extraction Spike): This method, considered the "gold standard," quantifies the extent of the matrix effect.[1]

    • Protocol:

      • Prepare three sets of samples:

        • Set A: Grazoprevir standard in a neat (pure) solvent.

        • Set B: Blank matrix extract spiked with Grazoprevir at the same concentration as Set A.

        • Set C: Grazoprevir spiked into the matrix before extraction.

      • Analyze all sets by LC-MS/MS.

      • Calculate the Matrix Factor (MF) and Recovery (RE).

        • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

        • An MF < 1 indicates ion suppression.

        • An MF > 1 indicates ion enhancement.

        • An MF = 1 indicates no matrix effect.

        • Recovery (RE) % = (Peak Area in Set C) / (Peak Area in Set B) * 100

Step 2: Implement Mitigation Strategies

Based on the assessment, employ one or more of the following strategies. A combination of approaches often yields the best results.[5]

  • Optimization of Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[6]

    • Liquid-Liquid Extraction (LLE): This technique has been successfully used for Grazoprevir analysis in human plasma.[7] It is effective at removing highly polar interferences like salts and some phospholipids (B1166683).[5][8]

    • Solid-Phase Extraction (SPE): SPE can offer superior cleanup compared to LLE by using specific sorbents to either retain the analyte while washing away interferences or retain interferences while the analyte passes through.[5][8] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, often provides the cleanest extracts.[5][8]

    • Protein Precipitation (PPT): While simple and fast, PPT is generally the least effective method for removing matrix components and often results in significant matrix effects.[5][8]

  • Chromatographic Separation: Modifying the LC method can separate Grazoprevir from co-eluting matrix components.

    • Gradient Elution: Employ a gradient elution profile to enhance the separation of Grazoprevir from interfering compounds.

    • Column Chemistry: Test different column chemistries (e.g., C18, Phenyl) to alter selectivity. A phenyl column has been used effectively for Grazoprevir separation.[7]

    • Mobile Phase Modification: Adjusting the mobile phase pH can alter the retention of ionizable interferences.[5][8]

  • Use of an Internal Standard (IS): A suitable internal standard is crucial to compensate for matrix effects that cannot be eliminated.

    • Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS for Grazoprevir is the ideal choice as it co-elutes and experiences the same degree of ion suppression or enhancement as the analyte, providing the most accurate correction.[6]

    • Structural Analog: If a SIL-IS is unavailable, a structural analog that elutes close to Grazoprevir can be used. Daclatasvir has been used as an internal standard in a validated method for Grazoprevir.[7]

Troubleshooting Workflow

A Start: Poor Reproducibility/ Accuracy/Sensitivity B Step 1: Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) A->B C Matrix Effect Confirmed? B->C D No C->D No E Yes C->E Yes F Investigate other sources of error: - Instrument performance - Standard preparation - Method parameters D->F G Step 2: Implement Mitigation Strategies E->G H Optimize Sample Preparation (LLE, SPE) G->H I Optimize Chromatography (Gradient, Column, Mobile Phase) G->I J Use Appropriate Internal Standard (Stable Isotope-Labeled) G->J K Re-evaluate Matrix Effect H->K I->K J->K L Problem Resolved? K->L M No L->M No N Yes L->N Yes P Combine Strategies (e.g., SPE + Optimized LC) M->P O End: Method Optimized N->O P->K

Caption: A troubleshooting workflow for identifying and mitigating matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in plasma samples?

A1: The most common sources of matrix effects in plasma are phospholipids, salts, and endogenous metabolites.[1][6] Phospholipids are particularly problematic as they are abundant in cell membranes and can co-extract with the analyte, leading to significant ion suppression.

Q2: I am using protein precipitation for sample preparation. Why am I still seeing significant matrix effects?

A2: Protein precipitation is a non-selective sample preparation technique that removes proteins but leaves many other matrix components, such as phospholipids and salts, in the supernatant.[5][8] These remaining components are often the primary cause of matrix effects. For cleaner samples, consider using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[5][6][8]

Q3: Is LLE or SPE better for reducing matrix effects for Grazoprevir?

A3: Both LLE and SPE can be effective. LLE with ethyl acetate (B1210297) has been shown to be suitable for Grazoprevir analysis in human plasma.[7] However, SPE, particularly mixed-mode SPE, generally provides cleaner extracts and can be more effective at removing a broader range of interferences.[5][8] The choice between LLE and SPE may depend on factors such as required sensitivity, sample throughput, and cost.

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[4][9] However, this approach also dilutes the analyte of interest, which may compromise the sensitivity of the assay, especially for low-concentration samples.[4] It is a viable option if the analytical method has sufficient sensitivity to accommodate the dilution.

Q5: My matrix effect seems to vary between different lots of plasma. What should I do?

A5: This phenomenon is known as relative matrix effect and can significantly impact the accuracy of the assay. To address this, it is recommended to evaluate the matrix effect across at least six different lots of the biological matrix during method validation.[1] The most effective way to compensate for lot-to-lot variability is by using a stable isotope-labeled internal standard.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Grazoprevir in Human Plasma

This protocol is adapted from a validated method for the determination of Grazoprevir in human plasma.[7]

  • Sample Aliquoting: To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of internal standard solution (e.g., Daclatasvir in methanol).

  • Vortex: Vortex the sample for 30 seconds.

  • Extraction: Add 1 mL of ethyl acetate.

  • Mixing: Vortex for 5 minutes.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

  • Injection: Inject a suitable volume (e.g., 10 µL) into the LC-MS/MS system.

Sample Preparation Workflow Comparison

cluster_0 Protein Precipitation (PPT) cluster_1 Liquid-Liquid Extraction (LLE) cluster_2 Solid-Phase Extraction (SPE) A1 Plasma Sample A2 Add Precipitation Solvent (e.g., Acetonitrile) A1->A2 A3 Vortex & Centrifuge A2->A3 A4 Collect Supernatant A3->A4 A5 Inject A4->A5 B1 Plasma Sample B2 Add Immiscible Organic Solvent B1->B2 B3 Vortex & Centrifuge B2->B3 B4 Collect Organic Layer B3->B4 B5 Evaporate & Reconstitute B4->B5 B6 Inject B5->B6 C1 Plasma Sample C2 Condition SPE Cartridge C1->C2 C3 Load Sample C2->C3 C4 Wash (Remove Interferences) C3->C4 C5 Elute Analyte C4->C5 C6 Evaporate & Reconstitute C5->C6 C7 Inject C6->C7

Caption: A comparison of common sample preparation workflows for bioanalysis.

Quantitative Data Summary

The following table summarizes the general effectiveness of different sample preparation techniques in reducing matrix effects, based on a comprehensive review of the literature. Specific quantitative data for Grazoprevir is limited; however, these trends are widely applicable.

Sample Preparation TechniqueRelative Matrix Effect ReductionAnalyte RecoverySelectivityThroughput
Protein Precipitation (PPT) Low[5][8]HighLowHigh
Liquid-Liquid Extraction (LLE) Moderate to High[5][8]Variable (analyte dependent)[5][8]ModerateModerate
Solid-Phase Extraction (SPE) High[5][8]HighHighModerate
Mixed-Mode SPE Very High[5][8]HighVery HighModerate

References

Technical Support Center: Strategies to Reduce Variability in HCV Replicon Assay Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HCV replicon assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues that can lead to variability in experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well and plate-to-plate variability in our IC50/EC50 values. What are the most likely causes?

A1: High variability in IC50/EC50 values is a frequent challenge in HCV replicon assays. The primary sources of this variability often stem from inconsistencies in cell culture and assay procedures. Key factors include:

  • Cell Health and Passage Number: The Huh-7 cell line, a common host for HCV replicons, is known to be heterogeneous and can lose its permissiveness to HCV replication at higher passage numbers.[1][2] This directly impacts the observed antiviral effect. It is recommended to use low-passage Huh-7 cells, ideally below passage 20.[2]

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant differences in replicon signal. Ensure cells are in the logarithmic growth phase and seeded at a consistent density.[2]

  • Reagent Consistency: Variations in the concentration of assay components, such as the DMSO solvent for compounds, can affect cell health and enzyme kinetics. It is best practice to prepare a single, large batch of each reagent for an entire experiment and maintain a consistent final DMSO concentration (typically ≤0.5%) across all wells.[2]

  • Protocol Adherence: Minor deviations in incubation times, temperatures, or reagent addition steps can introduce significant variability.[2] Strict adherence to a standardized protocol is crucial.

  • Edge Effects: Wells on the periphery of a microplate are prone to evaporation and temperature fluctuations, which can alter cell growth and assay performance.

Q2: How does the passage number of Huh-7 cells specifically affect assay results?

A2: Continuous passaging of Huh-7 cells leads to genetic and phenotypic drift.[1] This can alter the expression levels of host factors essential for the HCV life cycle, including viral entry, replication, and assembly.[1] As cells are passaged, their permissiveness to HCV replication can change dramatically, with some studies showing up to 100-fold differences in replication efficiency between different passages of the same Huh-7 cell line.[3][4] High-passage cells often show decreased permissiveness, which can lead to lower apparent EC50 values because a lower concentration of an antiviral compound may be sufficient for a 50% reduction in the already lower viral replication.[1] Conversely, low-passage cells are generally more permissive, potentially resulting in higher apparent EC50 values.[1]

Q3: What are "adaptive mutations" in the HCV replicon, and how do they impact the assay?

A3: Adaptive mutations are genetic changes in the HCV replicon sequence that enhance its replication efficiency in cell culture.[3] These mutations often arise in the nonstructural (NS) proteins, such as NS3, NS4B, NS5A, and NS5B.[3] The presence and type of adaptive mutations can significantly influence the baseline replication level of the replicon and, consequently, its sensitivity to antiviral compounds.[4] It is important to use a well-characterized replicon construct with known adaptive mutations to ensure consistency between experiments.

Q4: Can different subclones of Huh-7 cells, like Huh-7.5 or Huh-7.5.1, help reduce variability?

A4: Subclones such as Huh-7.5 and Huh-7.5.1 were selected for their high permissiveness to HCV replication and can lead to more robust assay signals.[1] However, they are still subject to the same issues of genetic drift with increasing passage number.[1] While using a highly permissive subclone can be beneficial, it is still critical to maintain a standardized cell banking system and use cells within a narrow passage window.

Troubleshooting Guides

Issue: High Variability in Luciferase/Reporter Signal
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding - Ensure a single-cell suspension before seeding. - Use a calibrated multichannel pipette or automated liquid handler for cell plating. - Visually inspect plates after seeding to confirm even cell distribution.
Edge Effects - Avoid using the outer wells of the microplate for experimental samples. - Fill the peripheral wells with sterile PBS or media to create a humidity barrier. - Ensure even temperature distribution during incubation.
Incomplete Reagent Mixing - Gently mix all reagents, including reporter assay substrates, thoroughly before use. - Ensure complete lysis of cells before reading the reporter signal.
Bubbles in Wells - Inspect wells for bubbles before reading the plate. - If bubbles are present, they can sometimes be removed by gently pipetting the solution up and down.
Issue: Inconsistent IC50/EC50 Values Between Experiments
Potential Cause Troubleshooting Steps
Variable Cell Passage Number - Establish a master and working cell bank of a low-passage Huh-7 clone. - Consistently use cells within a defined, narrow passage number range (e.g., passages 10-20) for all related experiments.[1][2]
Compound Degradation - Store antiviral compounds under the recommended conditions (e.g., -20°C or -80°C). - Avoid multiple freeze-thaw cycles of stock solutions.[2]
Inconsistent Incubation Times - Use a precise timer for all incubation steps. - Stagger the addition of compounds and reagents if processing a large number of plates to ensure consistent incubation times for all plates.
Variability in Data Analysis - Use a consistent curve-fitting model and software for IC50/EC50 determination. - Ensure that the data normalization process is standardized across all experiments.

Experimental Protocols

Standard HCV Replicon Assay Protocol (Luciferase-Based)
  • Cell Seeding:

    • Trypsinize and resuspend low-passage Huh-7 cells harboring the HCV replicon in complete medium.

    • Perform a cell count and adjust the cell suspension to the desired seeding density.

    • Seed the cells into a 96-well plate and incubate for 16-24 hours at 37°C with 5% CO2.[2]

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Further dilute the compounds in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound dilutions.[2] Include appropriate controls, such as a vehicle control (DMSO only) and a known HCV inhibitor as a positive control.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C with 5% CO2.[2]

  • Luciferase Measurement:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Add a luciferase assay reagent according to the manufacturer's instructions.[2]

    • Measure the luminescence using a plate reader.

MTT Cytotoxicity Assay (to be run in parallel)
  • Cell Seeding:

    • Seed parental Huh-7 cells (without the replicon) in a separate 96-well plate at the same density as the replicon assay.[2]

    • Incubate for 16-24 hours.

  • Compound Addition:

    • Add the same serial dilutions of the test compounds as in the antiviral assay.[2]

  • Incubation and MTT Addition:

    • Incubate for the same duration as the antiviral assay (48-72 hours).

    • Add MTT reagent to each well and incubate for a further 2-4 hours.

    • Add a solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis start Start: Low-passage Huh-7 Replicon Cells seed Seed cells in 96-well plates start->seed incubate_seed Incubate 16-24h seed->incubate_seed add_compound Add compounds to cells incubate_seed->add_compound compound_prep Prepare compound serial dilutions compound_prep->add_compound incubate_treat Incubate 48-72h add_compound->incubate_treat add_luciferase Add luciferase reagent incubate_treat->add_luciferase read_luminescence Measure luminescence add_luciferase->read_luminescence data_analysis Calculate IC50/EC50 values read_luminescence->data_analysis end End data_analysis->end

Caption: Workflow for a luciferase-based HCV replicon assay.

Caption: Decision tree for troubleshooting high assay variability.

References

Technical Support Center: Synthesis of Grazoprevir Potassium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Grazoprevir potassium salt, with a focus on improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is a realistic overall yield for the synthesis of Grazoprevir?

An efficient synthesis of Grazoprevir has been reported with an overall yield of approximately 51% and a purity exceeding 99.9%.[1][2][3] This multi-step synthesis involves the strategic assembly of four key building blocks.

Q2: What are the critical steps influencing the overall yield of Grazoprevir synthesis?

The two most critical, yield-defining stages in the reported efficient synthesis of Grazoprevir are the Sonogashira cross-coupling reaction to form a key macrocyclic precursor and the subsequent macrolactamization to close the macrocycle.[2] Careful optimization of these steps is paramount for achieving a high overall yield.

Q3: I am observing significant amounts of high molecular weight byproducts. What is the likely cause and how can I mitigate this?

The formation of high molecular weight species, such as dimers and oligomers, is a common issue in macrocyclization reactions, including the macrolactamization step in Grazoprevir synthesis. This is often due to intermolecular reactions competing with the desired intramolecular cyclization.

To favor the formation of the monomeric macrocycle, it is crucial to employ high-dilution conditions. This can be achieved by the slow addition of the linear precursor to the reaction mixture containing the coupling agent. This maintains a low concentration of the uncyclized material, thus minimizing intermolecular side reactions.

Q4: Are there any known stability issues with the reactants that could affect the yield?

Yes, the free base of the alkyne building block used in the Sonogashira coupling has been reported to have thermal instability. Additionally, the free base of the sulfonamide fragment used in the final coupling step is unstable at ambient temperatures.[4] Handling these intermediates at appropriate temperatures is crucial to prevent degradation and loss of yield. For instance, the final EDC coupling is typically conducted at 0 °C.[4]

Q5: What are common sources of impurities in the final this compound product?

Impurities in the final product can arise from several sources:

  • Incomplete reactions: Unreacted starting materials or intermediates from any of the synthetic steps.

  • Side products: Formation of undesired molecules during a reaction, such as regioisomers or products of side reactions.

  • Reagents and catalysts: Residual coupling agents, bases, or metal catalysts (e.g., palladium from the Sonogashira coupling).[5][6]

  • Degradation products: Decomposition of reactants, intermediates, or the final product due to instability.

Pharmaffiliates provides reference standards for Grazoprevir and its impurities, which can be used for analytical method development and impurity profiling.[7]

Troubleshooting Guides

Issue 1: Low Yield in Sonogashira Cross-Coupling

The Sonogashira coupling is a key C-C bond-forming reaction in the synthesis of a Grazoprevir precursor. Low yields in this step can significantly impact the overall process efficiency.

Potential Cause Troubleshooting Recommendation
Catalyst Inactivity Ensure the use of a high-quality palladium catalyst and copper(I) co-catalyst. An air-stable (Ph₃P)₂PdCl₂-CuI mixture has been reported to be effective.[2] Consider preparing fresh catalyst solutions.
Sub-optimal Solvent Methanol has been shown to be an effective solvent for this reaction, improving catalyst stability and reactivity at milder temperatures (e.g., 35 °C).[4]
Base Inefficiency A suitable base, such as an amine base (e.g., DIPEA), is crucial for the reaction. Ensure the base is fresh and used in the correct stoichiometric amount.
Thermal Instability of Alkyne The alkyne building block is thermally sensitive.[4] Maintain the recommended reaction temperature (e.g., 35 °C) and avoid excessive heating.
Oxygen Contamination While some Sonogashira reactions can be performed under air, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve catalyst lifetime.
Issue 2: Low Yield in Macrolactamization

The formation of the macrocyclic lactam is often a challenging step, prone to competing intermolecular reactions.

Potential Cause Troubleshooting Recommendation
High Concentration High concentrations favor intermolecular reactions leading to oligomers. Employ high-dilution techniques, such as slow addition of the linear precursor to the reaction vessel.
Inefficient Coupling Reagent The choice of coupling reagent is critical. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for this transformation.[4] Other modern coupling reagents like PyBOP or COMU could also be screened.[8][9]
Sub-optimal Temperature The reaction temperature can influence the rate of cyclization versus side reactions. The reported successful macrolactamization is carried out at 0 °C.[4]
Incorrect Stoichiometry Ensure the correct stoichiometry of the coupling reagent and base (e.g., DIPEA) is used. Excess reagents can sometimes lead to side reactions.
Issue 3: Difficulty in this compound Formation and Crystallization

The final step of the synthesis is the formation and crystallization of the potassium salt. Issues at this stage can lead to poor yield and low purity.

Potential Cause Troubleshooting Recommendation
Incorrect Stoichiometry of Potassium Source Use a precise amount of a suitable potassium source, such as potassium hydroxide (B78521) or a potassium alkoxide, to ensure complete salt formation without introducing excess base.
Inappropriate Solvent System The choice of solvent is crucial for crystallization. A solvent system where the potassium salt has limited solubility at lower temperatures is required. Consider screening various solvent and anti-solvent combinations.
Presence of Impurities Impurities can inhibit crystallization or co-precipitate with the product, leading to low purity. Ensure the Grazoprevir free base is of high purity before attempting salt formation.
Cooling Rate A slow and controlled cooling rate generally promotes the formation of larger, more well-defined crystals, which are easier to filter and typically have higher purity.

Experimental Protocols

Sonogashira Cross-Coupling

This protocol is based on the reported efficient synthesis of Grazoprevir.

  • Reactants: Aryl halide precursor, alkyne precursor (1.05 equivalents), (PPh₃)₂PdCl₂ (0.005 equivalents), CuI (0.01 equivalents), DIPEA (2.0 equivalents).

  • Solvent: Methanol.

  • Procedure:

    • To a solution of the aryl halide precursor and the alkyne precursor in methanol, add DIPEA.

    • Add the (PPh₃)₂PdCl₂ and CuI catalysts.

    • Stir the reaction mixture at 35 °C for approximately 5 hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

    • Upon completion, proceed with the work-up and purification of the coupled product.

Macrolactamization

This protocol outlines the intramolecular cyclization to form the Grazoprevir macrocycle.

  • Reactants: Linear amino acid precursor, HATU (1.5 equivalents), DIPEA (1.0 equivalent).

  • Solvent: A mixture of DMAc and THF.

  • Procedure:

    • Prepare a solution of the linear amino acid precursor in a mixture of DMAc and THF.

    • In a separate flask, prepare a solution of HATU and DIPEA in the same solvent mixture under high-dilution conditions.

    • Slowly add the solution of the linear precursor to the solution of the coupling reagents at 0 °C over several hours using a syringe pump.

    • Stir the reaction mixture at 0 °C for approximately 7 hours, monitoring for completion.

    • Upon completion, quench the reaction and proceed with the work-up and purification of the macrocyclic product.

Visualizations

experimental_workflow Grazoprevir Synthesis Workflow cluster_sonogashira Sonogashira Coupling cluster_macrolactamization Macrolactamization cluster_final_steps Final Steps A Aryl Halide C Coupled Product A->C B Alkyne B->C D Linear Precursor C->D Deprotection & Coupling E Grazoprevir Macrocycle D->E F Hydrogenation & Saponification E->F G Final Coupling F->G H Grazoprevir Free Base G->H I Potassium Salt Formation H->I J This compound I->J

Caption: A simplified workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Low Yield in Macrolactamization start Low Yield in Macrolactamization check_byproducts Analyze Byproducts (HPLC, MS) start->check_byproducts high_mw High MW Oligomers Detected check_byproducts->high_mw Yes unreacted_sm Unreacted Starting Material check_byproducts->unreacted_sm No solution_high_mw Implement High Dilution (Slow Addition) high_mw->solution_high_mw other_impurities Other Impurities unreacted_sm->other_impurities No solution_unreacted_sm Optimize Coupling Reagent/Conditions (e.g., HATU, Temperature) unreacted_sm->solution_unreacted_sm Yes solution_impurities Purify Linear Precursor Before Cyclization other_impurities->solution_impurities Yes

Caption: A logical diagram for troubleshooting low yield in the macrolactamization step.

References

Resolving co-eluting impurities in Grazoprevir analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Grazoprevir (B560101) analytical methods. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues, with a focus on co-eluting impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak co-elution in the analysis of Grazoprevir?

A1: Co-elution, where two or more compounds elute from the chromatographic column at the same time, can be caused by several factors:

  • Inadequate Method Selectivity: The chosen column chemistry and mobile phase composition may not be suitable for resolving Grazoprevir from a specific impurity.

  • Suboptimal Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Grazoprevir and its impurities, altering their retention times.

  • Inappropriate Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, impacting separation.

  • High Flow Rate: A flow rate that is too high may not allow sufficient time for the separation to occur.

  • Column Degradation: Over time, HPLC/UPLC columns can lose their resolving power due to contamination or degradation of the stationary phase.

Q2: What are the known degradation products of Grazoprevir?

A2: Forced degradation studies have been conducted to identify potential impurities of Grazoprevir under various stress conditions such as acid/base hydrolysis, oxidation, and photolysis.[1] Five significant degradation products of Grazoprevir have been identified.[1] While the specific structures are proprietary, it is crucial to ensure your analytical method can separate these from the parent drug.

Q3: How can I confirm if a peak is pure or contains a co-eluting impurity?

A3: Peak purity analysis is essential to confirm co-elution. This can be achieved using:

  • Photodiode Array (PDA) Detector: A PDA detector scans across the entire UV spectrum of a peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of a co-eluting impurity.

  • Mass Spectrometry (MS): An MS detector can provide mass-to-charge ratio information across the peak. A change in the mass spectrum across the peak is a strong indicator of co-elution.

Troubleshooting Guide: Resolving Co-eluting Impurities

This guide provides a systematic approach to troubleshooting and resolving co-eluting peaks in your Grazoprevir analysis.

Step 1: Initial Assessment and Peak Purity Analysis

Before modifying your method, confirm that you have a co-elution issue.

  • Visual Inspection: Look for asymmetrical peaks, such as those with shoulders or excessive tailing.

  • Peak Purity Analysis: Use a PDA or MS detector to assess the homogeneity of the peak .

Step 2: Method Optimization Strategies

If co-elution is confirmed, the following method parameters can be adjusted. It is recommended to change one parameter at a time to understand its effect on the separation.

1. Modify Mobile Phase Composition:

  • Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol (B129727), or vice-versa. The different solvent properties can alter selectivity.

  • Adjust Organic/Aqueous Ratio: For gradient elution, try making the gradient shallower to increase the separation window. For isocratic methods, systematically vary the percentage of the organic modifier.

2. Adjust Mobile Phase pH:

The pH of the mobile phase can significantly impact the retention of ionizable compounds.

  • Prepare a series of mobile phases with slightly different pH values (e.g., ± 0.2 pH units) around the original pH.

  • Analyze your sample with each mobile phase to observe the effect on resolution.

3. Change Column Temperature:

  • Vary the column temperature in increments of 5°C (e.g., 25°C, 30°C, 35°C).

  • Higher temperatures generally decrease retention times but can sometimes improve peak shape and resolution.

4. Evaluate Different Stationary Phases:

If the above adjustments do not resolve the co-elution, the column chemistry may not be suitable.

  • Consider a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column).

  • Columns with different bonding chemistries or end-capping can offer different selectivities.

Workflow for Resolving Co-eluting Impurities

CoElution_Workflow start Co-elution Suspected confirm_coelution Confirm Co-elution (PDA/MS Peak Purity) start->confirm_coelution is_coeluting Co-elution Confirmed? confirm_coelution->is_coeluting modify_mobile_phase Adjust Mobile Phase (Organic Solvent Ratio/Type) is_coeluting->modify_mobile_phase Yes end_fail Consult Further is_coeluting->end_fail No check_resolution1 Resolution Achieved? modify_mobile_phase->check_resolution1 adjust_pH Adjust Mobile Phase pH check_resolution1->adjust_pH No end_success Resolution Achieved check_resolution1->end_success Yes check_resolution2 Resolution Achieved? adjust_pH->check_resolution2 change_temp Change Column Temperature check_resolution2->change_temp No check_resolution2->end_success Yes check_resolution3 Resolution Achieved? change_temp->check_resolution3 change_column Select Different Column (Stationary Phase) check_resolution3->change_column No check_resolution3->end_success Yes change_column->end_success

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Experimental Protocols

Below are examples of validated HPLC and UPLC methods for the analysis of Grazoprevir. These can serve as a starting point for your method development and troubleshooting.

Example 1: RP-HPLC Method for Simultaneous Estimation of Elbasvir (B612244) and Grazoprevir
  • Instrumentation: Shimadzu HPLC (LC 20 AT VP) with LC solutions software.

  • Column: Inertsil ODS, 5µm C18 (150x4.6 ID).

  • Mobile Phase: Methanol: Water (80:20 v/v).

  • Flow Rate: 1 ml/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 20 µl.

  • Sample Preparation: Accurately weigh and transfer 10mg of Grazoprevir into a 100ml volumetric flask. Add about 10ml of methanol and sonicate to dissolve. Make up the volume with methanol. From this, dilute 1ml to 10ml with methanol to get a 10 µg/ml solution.

Example 2: UPLC-ESI-QTOF-MS/MS Method for Forced Degradation Studies

This method was developed for the simultaneous determination of Elbasvir and Grazoprevir and the characterization of their degradation products.[1]

  • Instrumentation: UHPLC system coupled with a PDA detector and a high-resolution ESI-QTOF-MS.[1]

  • Column: Reversed-phase C18 UHPLC column.[1]

  • Forced Degradation Conditions: The drug substances were subjected to thermal, photolytic, acid/base hydrolytic, and oxidative stress conditions.[1]

Data Presentation

The following tables summarize validation parameters from a reported RP-HPLC method for Grazoprevir.

Table 1: Chromatographic Parameters

ParameterGrazoprevir
Retention Time (min)4.270
Tailing Factor< 2
Theoretical Plates> 2000

Data sourced from a study on the simultaneous estimation of Elbasvir and Grazoprevir.

Table 2: Method Validation Data

ParameterGrazoprevir
Linearity Range (µg/ml)6-14
Correlation Coefficient (r²)0.999
Limit of Detection (LOD) (µg/ml)0.53
Limit of Quantification (LOQ) (µg/ml)1.633
Accuracy (% Recovery)98-102%

Data sourced from a study on the simultaneous estimation of Elbasvir and Grazoprevir.

Logical Diagram for Method Development

MethodDevelopment start Define Analytical Goal (Impurity Profiling) lit_review Literature Review (Existing Methods) start->lit_review column_selection Column Selection (e.g., C18, C8) lit_review->column_selection mobile_phase_screening Mobile Phase Screening (Solvent, pH, Buffer) column_selection->mobile_phase_screening gradient_optimization Gradient Optimization mobile_phase_screening->gradient_optimization other_params Optimize Other Parameters (Flow Rate, Temperature) gradient_optimization->other_params forced_degradation Forced Degradation Study other_params->forced_degradation method_validation Method Validation (ICH Guidelines) forced_degradation->method_validation final_method Finalized Analytical Method method_validation->final_method

Caption: General workflow for developing a stability-indicating analytical method.

References

Technical Support Center: Enhancing the Stability of Grazoprevir Potassium Salt in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability issues encountered when working with Grazoprevir (B560101) potassium salt in solution. By understanding the degradation pathways and implementing appropriate handling and formulation strategies, researchers can ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of Grazoprevir potassium salt in solution?

A1: this compound is susceptible to degradation under several conditions. The primary factors that can compromise its stability in solution are:

  • pH: The compound is prone to hydrolysis in both acidic and alkaline conditions.

  • Oxidation: Grazoprevir can be degraded by oxidizing agents.

  • Light: Photodegradation can occur upon exposure to light.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

Q2: What are the known degradation products of Grazoprevir?

A2: Forced degradation studies have shown that Grazoprevir can degrade into several products. One study identified five significant degradation products under stress conditions such as acid/base hydrolysis and oxidation.[1] The exact structures of these degradation products have been investigated using high-resolution mass spectrometry to elucidate the degradation pathways.[1]

Q3: What is the recommended solvent for preparing stock solutions of this compound?

A3: For preparing high-concentration stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent.[2] Grazoprevir itself is also freely soluble in ethanol (B145695) and other organic solvents like acetone, tetrahydrofuran, and N,N-dimethylformamide.[3] However, it is practically insoluble in water (less than 0.1 mg/mL).[3] When preparing aqueous working solutions, it is crucial to first dissolve the compound in a minimal amount of a suitable organic solvent before diluting with the aqueous buffer.

Q4: How should I store solutions of this compound to maximize stability?

A4: To maximize the stability of this compound solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C for long-term storage.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • pH: Maintain the pH of aqueous solutions within a stable range. Based on stability-indicating HPLC methods, a slightly acidic pH of around 4.0, achieved with a di-potassium hydrogen orthophosphate buffer, has been used for analytical purposes, suggesting the compound may have reasonable stability in this range for short-term analysis.[4][5] However, for long-term storage, the optimal pH should be empirically determined.

  • Inert Atmosphere: For solutions sensitive to oxidation, consider purging the container with an inert gas like nitrogen or argon before sealing.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of compound activity or inconsistent results. Degradation of this compound in solution.1. Verify Solution Preparation: Ensure the compound was fully dissolved and that the correct solvent and concentration were used.2. Check Storage Conditions: Confirm that solutions were stored protected from light and at the appropriate low temperature.3. Assess pH of Aqueous Solutions: If using aqueous buffers, measure the pH to ensure it is within a suitable range. Avoid highly acidic or alkaline conditions.4. Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from solid material before each experiment.
Appearance of unknown peaks in HPLC chromatograms. Formation of degradation products.1. Perform Forced Degradation Study: To confirm if the unknown peaks are related to Grazoprevir, perform a forced degradation study by subjecting a sample of the compound to acidic, basic, and oxidative stress. Compare the resulting chromatogram with your experimental sample.2. Use a Validated Stability-Indicating Method: Employ an HPLC method that is known to separate Grazoprevir from its potential degradation products. Several such methods have been published.[4][5][6]
Precipitation of the compound from aqueous solution. Low aqueous solubility of Grazoprevir.1. Adjust Solvent Composition: Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in your final working solution, ensuring it is compatible with your experimental system.2. Check pH and Buffer: The solubility of ionizable compounds can be pH-dependent. Investigate the solubility of this compound in different buffers and at various pH values to find the optimal conditions for your experiment.

Quantitative Data Summary

Forced degradation studies provide qualitative insights into the stability of Grazoprevir. The following table summarizes the conditions under which degradation has been observed.

Stress Condition Observation Reference
Acid Hydrolysis Degradation observed.[1]
Alkaline Hydrolysis Degradation observed.[1]
**Oxidative (e.g., H₂O₂) **Degradation observed.[1]
Thermal Stable under some tested conditions.[6]
Photolytic Stable under some tested conditions.[6]

Experimental Protocols

Protocol for a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This protocol is a general guideline based on published methods and may require optimization for your specific instrumentation and experimental needs.

1. Chromatographic Conditions:

  • Column: A C18 column (e.g., Kromosil C18, 250 x 4.6 mm, 5 µm) is commonly used.[4][5]

  • Mobile Phase: A mixture of a buffer and an organic solvent is typically employed. For example, a mobile phase consisting of a di-potassium hydrogen orthophosphate buffer (pH adjusted to 4.0 with orthophosphoric acid) and acetonitrile (B52724) in a ratio of 45:55 (v/v) has been reported.[4][5]

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Detection Wavelength: Grazoprevir can be detected at a wavelength of 215 nm.[4][5]

  • Column Temperature: Maintain a constant column temperature, for example, at 30°C.

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a diluent of water and acetonitrile 50:50).

  • From the stock solution, prepare working standard solutions of known concentrations by diluting with the mobile phase.

3. Sample Preparation:

  • Dilute your experimental samples with the mobile phase to a concentration that falls within the linear range of the assay.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the peak area of Grazoprevir to determine its concentration and assess the presence of any degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Stability Analysis prep_stock Prepare Stock Solution (e.g., in DMSO) prep_work Prepare Working Solution (Dilute in buffer) prep_stock->prep_work experiment Perform Experiment (e.g., cell-based assay) prep_work->experiment hplc Analyze via Stability-Indicating RP-HPLC experiment->hplc data Data Interpretation (Assess degradation) hplc->data

Caption: Experimental workflow for using and analyzing this compound solutions.

degradation_pathways grazoprevir This compound in Solution degradation_products Degradation Products (e.g., 5 identified products) grazoprevir->degradation_products degrades via acid Acidic pH base Alkaline pH oxidant Oxidizing Agents light Light Exposure temp High Temperature

Caption: Factors leading to the degradation of this compound in solution.

References

Optimization of extraction efficiency for Grazoprevir from tissue samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Grazoprevir extraction from tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and to troubleshoot common issues encountered during the extraction of Grazoprevir for quantitative analysis, typically by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is the most common initial approach for extracting Grazoprevir from tissue samples?

A1: The most frequently cited starting point for extracting small molecule drugs like Grazoprevir from tissue is tissue homogenization followed by protein precipitation (PPT).[1] This method is favored for its simplicity, speed, and broad applicability. Typically, the tissue is first homogenized in an aqueous buffer or water to create a uniform suspension. Subsequently, a cold, water-miscible organic solvent like acetonitrile (B52724) or methanol (B129727) is added to precipitate the majority of proteins. After centrifugation, the supernatant containing the analyte of interest is collected for analysis.

Q2: Grazoprevir has high plasma protein binding (>98%). How does this affect tissue extraction?

A2: High protein binding is a critical factor to consider.[2] During homogenization, Grazoprevir that was bound to proteins in the tissue matrix can be released. However, incomplete disruption of these interactions can lead to low recovery. To mitigate this, ensure thorough homogenization and consider using a protein precipitation solvent that effectively denatures proteins and disrupts drug-protein binding. The use of additives in the precipitation solvent, such as a small percentage of formic acid, can also help by altering the pH and disrupting ionic interactions between the drug and proteins.

Q3: Can I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for tissue homogenates?

A3: Yes, both LLE and SPE are viable and often superior alternatives to protein precipitation, especially when cleaner samples are required to minimize matrix effects.

  • Liquid-Liquid Extraction (LLE): After homogenization and protein precipitation, LLE can be used to further purify the sample. A water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether) is used to extract Grazoprevir from the aqueous supernatant.[3] This method can provide a cleaner extract than PPT alone.

  • Solid-Phase Extraction (SPE): SPE is a powerful technique that can yield the cleanest extracts and reduce matrix effects significantly. After centrifugation of the tissue homogenate, the supernatant can be loaded onto an appropriate SPE cartridge (e.g., a reversed-phase C18 or a mixed-mode sorbent). After washing away interferences, Grazoprevir is eluted with a small volume of organic solvent. While more time-consuming and costly, SPE is recommended when high sensitivity and accuracy are required.

Q4: What are "matrix effects" and how can they impact my Grazoprevir quantification?

A4: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the biological matrix.[2][4] Tissue matrices are complex and can introduce endogenous components like phospholipids (B1166683) and salts into your final extract, which can interfere with the ionization of Grazoprevir in the mass spectrometer source. This can lead to inaccurate and unreliable quantitative results.[4] Using a stable isotope-labeled internal standard for Grazoprevir is the most effective way to compensate for matrix effects. Additionally, employing a more rigorous cleanup method like SPE can significantly reduce these interferences.[5]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments in a question-and-answer format.

Low Extraction Recovery

Problem: My recovery of Grazoprevir from the spiked quality control (QC) samples in tissue homogenate is consistently low.

Potential Cause Troubleshooting Steps
Incomplete Homogenization The tissue may not be fully disrupted, trapping Grazoprevir within the solid matrix. Solution: • Increase homogenization time or speed. • Ensure the tissue is finely minced before homogenization. • Consider using more robust methods like bead beating for tougher tissues.[6]
Inefficient Protein Precipitation The protein precipitation step may not be effectively releasing the drug from binding proteins or precipitating interfering proteins. Solution: • Optimize the ratio of precipitation solvent to tissue homogenate. A 3:1 or 4:1 ratio of solvent to sample is a common starting point.[7] • Test different precipitation solvents. Acetonitrile often produces a cleaner supernatant than methanol.[7] • Add 0.1-1% formic acid to the precipitation solvent to help disrupt drug-protein interactions.
Analyte Adsorption Grazoprevir may be adsorbing to the surfaces of labware (e.g., polypropylene (B1209903) tubes, pipette tips). Solution: • Pre-rinse tips and tubes with a solution containing a surfactant or a high concentration of the analyte. • Consider using low-adsorption labware. • A study on a similar compound, asunaprevir, used a surfactant to prevent non-specific binding.[8]
Drug Degradation Grazoprevir might be unstable under the experimental conditions (e.g., pH of homogenization buffer, temperature). Solution: • Perform stability tests of Grazoprevir in the tissue homogenate at various temperatures and time points. • Ensure samples are kept on ice during the entire extraction process. • Investigate the impact of homogenization buffer pH on stability.
High Variability in Results

Problem: I am seeing significant variability between replicate samples.

Potential Cause Troubleshooting Steps
Inconsistent Homogenization Non-uniform homogenates will lead to variable analyte concentrations in the aliquots taken for extraction. Solution: • Ensure the entire tissue sample is processed into a visually uniform suspension before aliquoting. • Vortex the homogenate thoroughly immediately before taking an aliquot for extraction.
Matrix Effects Inconsistent ion suppression or enhancement between samples is a major source of variability.[9] Solution:Crucial: Use a stable isotope-labeled (SIL) internal standard for Grazoprevir. The SIL-IS will co-elute and experience the same matrix effects, allowing for accurate correction. • Improve sample cleanup. Switch from protein precipitation to a more robust method like SPE to remove more matrix components.[5] • Optimize the chromatography to separate Grazoprevir from the interfering matrix components.
Pipetting Inaccuracy Small volumes of viscous tissue homogenate can be difficult to pipette accurately. Solution: • Use positive displacement pipettes. • Perform reverse pipetting to improve accuracy with viscous liquids. • Ensure proper pipette calibration and user technique.

Data Presentation

The selection of an extraction method is a trade-off between recovery, cleanliness, throughput, and cost. The following tables provide an illustrative comparison of what can be expected from the three main extraction techniques for a lipophilic, highly protein-bound compound like Grazoprevir from a complex tissue matrix like the liver.

Disclaimer: The following quantitative data are illustrative examples based on typical results for similar compounds in bioanalytical studies.[5][10] Specific values for Grazoprevir from tissue are not widely available in published literature and must be determined empirically in your laboratory.

Table 1: Comparison of Extraction Method Performance for Grazoprevir from Liver Tissue

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Mean Recovery (%) 65 - 85%75 - 90%> 90%
Matrix Effect (%) 20 - 40% (Suppression)10 - 25% (Suppression)< 15% (Suppression)
Sample Cleanliness LowMediumHigh
Throughput HighMediumLow
Cost per Sample LowLow-MediumHigh
Required Skill Level LowMediumHigh

Table 2: Illustrative Recovery and Matrix Effect Data (LC-MS/MS)

Extraction Method QC Level Mean Recovery (%) RSD (%) Matrix Factor (IS Normalized) RSD (%)
Protein Precipitation Low72.58.90.7811.2
(Acetonitrile)Mid75.17.50.819.8
High74.37.90.8010.5
Solid-Phase Extraction Low93.84.10.955.5
(Reversed-Phase)Mid95.23.50.974.1
High94.63.80.964.8
  • Recovery (%): The percentage of the analyte recovered from the sample compared to a reference standard.

  • Matrix Factor: A measure of the impact of the matrix on the analyte signal (A value < 1 indicates suppression; > 1 indicates enhancement). An IS-Normalized Matrix Factor close to 1 is ideal.

  • RSD (%): Relative Standard Deviation, a measure of precision.

Experimental Protocols & Workflows

Protocol 1: Protein Precipitation (PPT) Method

This protocol is a general method for the extraction of Grazoprevir from soft tissues like the liver or kidney.

1. Tissue Homogenization: a. Weigh a portion of the frozen tissue sample (e.g., 100 mg). b. Add 3-4 volumes of ice-cold homogenization buffer (e.g., 300-400 µL of deionized water or phosphate-buffered saline) per gram of tissue. c. Homogenize the tissue using a mechanical homogenizer (e.g., rotor-stator or bead beater) until no visible tissue fragments remain. Keep the sample on ice throughout this process to minimize enzymatic degradation.[11]

2. Sample Aliquoting and Spiking: a. Vortex the homogenate to ensure uniformity. b. Transfer a precise volume (e.g., 100 µL) of the homogenate to a clean microcentrifuge tube. c. Add the internal standard (SIL-Grazoprevir) solution and vortex briefly.

3. Protein Precipitation: a. Add 3-4 volumes (e.g., 300-400 µL) of ice-cold acetonitrile containing 0.1% formic acid. b. Vortex vigorously for 1-2 minutes to ensure complete protein precipitation. c. Incubate at -20°C for 20 minutes to enhance precipitation.

4. Centrifugation and Supernatant Collection: a. Centrifuge the sample at high speed (e.g., >14,000 x g) for 10-15 minutes at 4°C. b. Carefully collect the supernatant without disturbing the protein pellet.

5. Sample Analysis: a. The supernatant can be directly injected into the LC-MS/MS system. Alternatively, it can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to improve sensitivity.

Protein_Precipitation_Workflow start Weigh Tissue Sample homogenize Homogenize in Buffer (e.g., 1:3 w/v) start->homogenize aliquot Aliquot Homogenate & Add Internal Standard homogenize->aliquot precipitate Add 3-4 vol Acetonitrile (with 0.1% Formic Acid) aliquot->precipitate vortex Vortex Vigorously precipitate->vortex incubate Incubate at -20°C vortex->incubate centrifuge Centrifuge at >14,000 x g incubate->centrifuge collect Collect Supernatant centrifuge->collect analyze Analyze by LC-MS/MS collect->analyze

Protein Precipitation (PPT) Workflow for Grazoprevir Extraction.
Protocol 2: Solid-Phase Extraction (SPE) Method

This protocol provides a cleaner sample and is recommended for high-sensitivity assays. Steps 1 and 2 are the same as in the PPT protocol.

3. Pre-SPE Sample Preparation: a. Perform protein precipitation as described in Protocol 1, steps 3a and 3b. b. Centrifuge the sample at high speed for 10 minutes at 4°C. c. Collect the supernatant. Dilute the supernatant with an aqueous solution (e.g., water with 0.1% formic acid) to reduce the organic solvent concentration to <5% before loading onto the SPE cartridge.

4. SPE Cartridge Conditioning: a. Condition a reversed-phase SPE cartridge (e.g., C18, 1 mL, 30 mg) by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the cartridge to go dry.

5. Sample Loading: a. Load the diluted supernatant from step 3c onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

6. Washing: a. Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar interferences.

7. Elution: a. Elute Grazoprevir from the cartridge with a small volume (e.g., 2 x 0.5 mL) of a strong organic solvent (e.g., methanol or acetonitrile).

8. Final Preparation and Analysis: a. Evaporate the eluate to dryness under a stream of nitrogen. b. Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase. c. Vortex, and inject the sample into the LC-MS/MS system.

Solid_Phase_Extraction_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis prep_start Start with Homogenate (with Internal Standard) ppt Protein Precipitation (Acetonitrile) prep_start->ppt centrifuge_prep Centrifuge & Collect Supernatant ppt->centrifuge_prep dilute Dilute Supernatant (Reduce Organic % <5%) centrifuge_prep->dilute condition Condition SPE Cartridge (Methanol, then Water) dilute->condition load Load Sample condition->load wash Wash Cartridge (e.g., 5% Methanol) load->wash elute Elute Grazoprevir (e.g., 100% Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute final_analysis Analyze by LC-MS/MS reconstitute->final_analysis

Solid-Phase Extraction (SPE) Workflow for Grazoprevir.

Troubleshooting Logic Diagram

This diagram provides a logical workflow for diagnosing and solving low recovery or high variability issues.

Troubleshooting_Logic start Problem Encountered: Low Recovery or High Variability check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->check_is implement_is Implement SIL-IS. This is critical to correct for variability and matrix effects. check_is->implement_is No check_qc Are QC samples (spiked blank matrix) showing the same issue? check_is->check_qc Yes implement_is->check_qc issue_extraction Issue is likely with the Extraction/Analysis Method. check_qc->issue_extraction Yes issue_sample Issue may be specific to the study samples (e.g., degradation during storage/handling). check_qc->issue_sample No check_homogenization Review Homogenization Protocol: - Is it consistent? - Is the homogenate uniform? issue_extraction->check_homogenization optimize_homogenization Optimize Homogenization: - Increase time/speed. - Use bead beater for tough tissues. - Ensure uniformity before aliquoting. check_homogenization->optimize_homogenization No/Unsure check_ppt Review Protein Precipitation: - Solvent: ACN vs MeOH? - Solvent:Sample Ratio (3:1)? - Acidified solvent? check_homogenization->check_ppt Yes optimize_homogenization->check_ppt optimize_ppt Optimize PPT: - Use Acetonitrile. - Increase solvent ratio to 4:1. - Add 0.1% Formic Acid. check_ppt->optimize_ppt No/Unsure check_matrix Still have issues? Suspect severe matrix effects or non-specific binding. check_ppt->check_matrix Yes optimize_ppt->check_matrix improve_cleanup Improve Sample Cleanup: - Switch from PPT to SPE. - Optimize SPE wash/elution steps. - Check for analyte adsorption to labware. check_matrix->improve_cleanup Yes end Problem Resolved check_matrix->end No improve_cleanup->end

Troubleshooting Flowchart for Grazoprevir Tissue Extraction.

References

Addressing analytical instrument variability in Grazoprevir quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions related to analytical instrument variability in the quantification of Grazoprevir.

Frequently Asked Questions (FAQs)

Q1: What are the typical sources of variability in Grazoprevir quantification using HPLC?

A1: Variability in Grazoprevir quantification can arise from several sources, including the analyst, the instrument, the method, and the sample itself. Instrument-related variability often stems from fluctuations in pump performance, detector response, and column temperature.[1]

Q2: How can I minimize variability before starting my experiments?

A2: To minimize variability, ensure your HPLC system is properly maintained and calibrated. Use high-purity solvents and reagents, and prepare fresh mobile phases daily. A system suitability test should be performed before each batch of samples to ensure the system is performing within established parameters.

Q3: What are the acceptable limits for system suitability parameters for Grazoprevir analysis?

A3: While specific limits can vary depending on the validated method, typical acceptance criteria for system suitability in Grazoprevir analysis include a tailing factor of not more than 2.0, and a resolution of greater than 2.0 between Grazoprevir and any other components.[2][3] The relative standard deviation (%RSD) for replicate injections should generally be less than 2%.

Troubleshooting Guides

Issue 1: Inconsistent Retention Times

Q: My retention times for Grazoprevir are shifting between injections. What could be the cause and how do I fix it?

A: Fluctuating retention times are a common issue in HPLC analysis and can be caused by several factors.[1]

Possible Causes and Solutions:

Potential CauseRecommended Action
Inadequate Column Equilibration Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis.
Pump Malfunction or Leaks Check the pump for leaks and ensure it is delivering a constant flow rate. Address any leaks and perform pump maintenance if necessary.[1]
Changes in Mobile Phase Composition Prepare fresh mobile phase and ensure it is properly degassed. If preparing the mobile phase online, check the proportioning valves.[4]
Temperature Fluctuations Use a column oven to maintain a constant temperature. Ensure the laboratory environment has stable temperature control.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: The peaks for Grazoprevir in my chromatogram are showing significant tailing. What should I do?

A: Peak tailing can compromise the accuracy of quantification.[5][6] It is often caused by interactions between the analyte and the stationary phase or by issues with the column itself.[7]

Possible Causes and Solutions:

Potential CauseRecommended Action
Secondary Interactions with Silanol (B1196071) Groups Adjust the pH of the mobile phase to suppress the ionization of silanol groups.[7] Consider using a mobile phase additive, such as a competing base.
Column Overload Reduce the concentration of the sample being injected.[6]
Column Contamination or Degradation Wash the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[7]
Extra-column Effects Minimize the length and diameter of tubing between the injector, column, and detector.
Issue 3: Inconsistent Peak Areas

Q: I am observing significant variability in the peak areas for replicate injections of my Grazoprevir standard. What could be the problem?

A: Inconsistent peak areas can lead to poor precision in your results. This issue is often related to the injection process or detector response.

Possible Causes and Solutions:

Potential CauseRecommended Action
Injector Issues (e.g., sample loop not completely filled) Ensure the injection volume is appropriate for the loop size and that there are no air bubbles in the sample.
Detector Fluctuations Check the detector lamp for stability and age. Ensure the detector is properly warmed up before analysis.
Sample Evaporation Use autosampler vials with appropriate caps (B75204) and septa to prevent solvent evaporation, especially if the autosampler is not temperature-controlled.
Inconsistent Sample Preparation Review your sample preparation procedure to ensure consistency between samples.

Data Presentation

Table 1: Typical System Suitability Parameters for Grazoprevir Analysis

ParameterAcceptance CriteriaExample Data
Retention Time (min) Consistent with standard3.907[3]
Tailing Factor ≤ 2.01.3[2][3]
Theoretical Plates > 20006090.3[2][3]
Resolution > 2.02.4[2][3]
%RSD of Peak Area (n=6) < 2.0%0.4%[3]

Experimental Protocols

Protocol: System Suitability Test for Grazoprevir Quantification

1. Objective: To verify that the HPLC system is suitable for the intended analysis of Grazoprevir.

2. Materials:

  • Grazoprevir reference standard
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Phosphate buffer (0.05M), pH adjusted to 4.6 with orthophosphoric acid[3]
  • HPLC system with UV detector

3. Chromatographic Conditions:

  • Column: Xterra C18, 5µm (4.6 x 250mm)[3]
  • Mobile Phase: Phosphate buffer (pH 4.6) : Acetonitrile (55:45 v/v)[3]
  • Flow Rate: 1.0 mL/min[3][8]
  • Detection Wavelength: 255 nm[3]
  • Injection Volume: 20 µL
  • Column Temperature: Ambient

4. Procedure:

  • Prepare the mobile phase and degas it thoroughly.
  • Prepare a standard solution of Grazoprevir at a known concentration.
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
  • Inject the Grazoprevir standard solution six times.
  • Record the chromatograms and calculate the system suitability parameters (retention time, peak area, tailing factor, theoretical plates, and resolution if other components are present).
  • Calculate the %RSD of the peak areas and retention times for the six injections.

5. Acceptance Criteria:

  • The %RSD for the peak areas of the six replicate injections should be ≤ 2.0%.
  • The tailing factor for the Grazoprevir peak should be ≤ 2.0.[2]
  • The number of theoretical plates should be ≥ 2000.

Visualizations

TroubleshootingWorkflow Start Problem Identified: Instrument Variability CheckSystemSuitability Run System Suitability Test Start->CheckSystemSuitability ParametersMet Parameters Within Acceptance Criteria? CheckSystemSuitability->ParametersMet InvestigateSamplePrep Investigate Sample Preparation ParametersMet->InvestigateSamplePrep Yes, but still seeing issues IdentifyIssue Identify Specific Issue: - Retention Time Shift - Poor Peak Shape - Inconsistent Peak Area ParametersMet->IdentifyIssue No ProceedWithAnalysis Proceed with Sample Analysis ParametersMet->ProceedWithAnalysis Yes ResolveIssue Implement Corrective Actions InvestigateSamplePrep->ResolveIssue RetentionTimeTroubleshoot Troubleshoot Retention Time: - Check Pump & Leaks - Prepare Fresh Mobile Phase - Ensure Column Equilibration IdentifyIssue->RetentionTimeTroubleshoot PeakShapeTroubleshoot Troubleshoot Peak Shape: - Adjust Mobile Phase pH - Check for Column Overload - Wash/Replace Column IdentifyIssue->PeakShapeTroubleshoot PeakAreaTroubleshoot Troubleshoot Peak Area: - Check Injector - Verify Detector Stability - Prevent Sample Evaporation IdentifyIssue->PeakAreaTroubleshoot RetentionTimeTroubleshoot->ResolveIssue PeakShapeTroubleshoot->ResolveIssue PeakAreaTroubleshoot->ResolveIssue ReRunSST Re-run System Suitability Test ResolveIssue->ReRunSST ReRunSST->ParametersMet End Problem Resolved ProceedWithAnalysis->End

Caption: Troubleshooting workflow for addressing analytical instrument variability.

PeakTailingTroubleshooting Start Peak Tailing Observed CheckAllPeaks Does it affect all peaks? Start->CheckAllPeaks ColumnIssue Likely Column Issue: - Contamination - Degradation - Void CheckAllPeaks->ColumnIssue Yes ChemicalIssue Likely Chemical Interaction Issue CheckAllPeaks->ChemicalIssue No WashColumn Wash column with strong solvent ColumnIssue->WashColumn ReplaceColumn Replace column WashColumn->ReplaceColumn Issue persists Resolved Problem Resolved WashColumn->Resolved ReplaceColumn->Resolved AdjustpH Adjust mobile phase pH ChemicalIssue->AdjustpH CheckOverload Check for column overload ChemicalIssue->CheckOverload AdjustpH->Resolved DiluteSample Dilute sample CheckOverload->DiluteSample DiluteSample->Resolved

Caption: Decision tree for troubleshooting peak tailing in HPLC analysis.

References

Technical Support Center: Method Validation for Grazoprevir Combination Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the method validation challenges for Grazoprevir (B560101) in combination drug products, primarily with Elbasvir (B612244).

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the simultaneous estimation of Grazoprevir and Elbasvir in combination products?

A1: The most prevalent technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1] This method is favored for its simplicity, accuracy, and precision in separating and quantifying both active pharmaceutical ingredients (APIs). Additionally, stability-indicating RP-HPLC methods are crucial for assessing the drug's stability and separating it from degradation products.[2][3][4] For higher sensitivity and analysis in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods have also been developed.[5][6]

Q2: What are the critical validation parameters for an RP-HPLC method for Grazoprevir and Elbasvir according to ICH guidelines?

A2: As per International Council for Harmonisation (ICH) guidelines, the critical validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[7] A stability-indicating method must also demonstrate specificity in the presence of degradation products generated during forced degradation studies.[4][8]

Q3: What typical chromatographic conditions are successful for separating Grazoprevir and Elbasvir?

A3: Successful separation is commonly achieved using a C18 column.[3][9] Mobile phases are often a gradient or isocratic mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) buffer or ammonium (B1175870) formate).[2][4][10] The pH of the aqueous phase is a critical factor in achieving good peak shape and resolution.[9] UV detection is typically performed at a wavelength around 260 nm.[3][4]

Q4: What are forced degradation studies and why are they essential for Grazoprevir combination products?

A4: Forced degradation, or stress testing, is the process of intentionally degrading the drug product under various conditions, including acid and base hydrolysis, oxidation, heat, and light (photolysis).[3][8][11] These studies are essential to establish the degradation pathways of the drug, identify potential degradation products, and demonstrate the specificity of the analytical method, ensuring it is "stability-indicating".[8][12][13] This confirms that the method can accurately measure the active ingredient in the presence of its degradants.[11]

Troubleshooting Guides

HPLC Method Development & Validation

Q: Problem: Poor resolution or co-elution of Grazoprevir and Elbasvir peaks. A:

  • Optimize Mobile Phase Composition:

    • Adjust the ratio of organic solvent (acetonitrile/methanol) to the aqueous buffer. Increasing the aqueous phase percentage can increase retention times and may improve separation.

    • Experiment with different organic modifiers. Some methods report success with acetonitrile,[4][10] while others use methanol.

  • Adjust Mobile Phase pH: The ionization state of Grazoprevir and Elbasvir can significantly impact retention. Adjusting the pH of the buffer solution can alter selectivity and improve resolution.[9][10]

  • Change the Column: If mobile phase optimization is insufficient, try a different stationary phase. While C18 is common, a phenyl or cyano column might offer different selectivity.

  • Modify Flow Rate: Decreasing the flow rate can sometimes improve peak resolution, though it will increase the run time.[3]

Q: Problem: Asymmetric or tailing peaks for one or both analytes. A:

  • Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analytes and does not interact with the column's stationary phase in a way that causes tailing.

  • Sample Overload: Injecting too high a concentration of the sample can lead to peak tailing. Try diluting the sample.

  • Column Contamination or Degradation: The column may be contaminated or nearing the end of its life. Flush the column with a strong solvent or replace it if necessary.

  • Inappropriate Solvent for Sample Dilution: Ensure the sample is dissolved in a diluent that is of similar or weaker solvent strength than the mobile phase.[3]

Q: Problem: Inconsistent retention times during a sequence of runs. A:

  • Ensure System Equilibration: Allow sufficient time for the HPLC system to equilibrate with the mobile phase before starting the injection sequence.

  • Check for Leaks: Inspect the HPLC system for any leaks, as this can cause pressure fluctuations and lead to shifting retention times.

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run and is properly degassed to prevent bubble formation in the pump.

  • Column Temperature: Use a column oven to maintain a consistent temperature, as fluctuations can affect retention times.[3][9]

Forced Degradation Studies

Q: Problem: No degradation or excessive degradation of the drug substance. A:

  • Adjust Stress Conditions: The goal is to achieve partial degradation (typically 5-20%).[13]

    • For no degradation: Increase the concentration of the stress agent (e.g., acid, base, H₂O₂), extend the exposure time, or increase the temperature.[13]

    • For excessive degradation: Reduce the concentration of the stress agent, shorten the exposure time, or lower the temperature.[13]

  • Neutralization: For acid and base hydrolysis samples, ensure proper neutralization before injection to prevent damage to the column.

  • Oxidation Specificity: When using hydrogen peroxide for oxidation, be aware that heat can accelerate its decomposition, potentially leading to hydrolysis instead of oxidation.[13]

Dissolution Testing

Q: Problem: High variability in dissolution results for combination tablets. A:

  • Deaeration of Medium: Ensure the dissolution medium is properly deaerated, as dissolved gases can form bubbles on the tablet surface, hindering uniform wetting and dissolution.[14]

  • Sink Conditions: Grazoprevir is very slightly soluble in water. Maintaining sink conditions (where the concentration of the dissolved drug is well below its saturation point) is critical.[15] This may require using a larger volume of dissolution medium or adding surfactants.

  • Equipment Vibration: Minimize vibration in the dissolution apparatus, as it can introduce variability in the results.[14]

  • Sampling Technique: Standardize the sampling location and technique to ensure consistency between time points and vessels.[16]

Data Presentation

Table 1: Example RP-HPLC Method Parameters for Simultaneous Analysis of Grazoprevir and Elbasvir

ParameterCondition 1Condition 2Condition 3
Stationary Phase (Column) Inertsil ODS, 5µm C18 (150x4.6 mm)Denali C18 (150x4.6 mm, 5µm)[3]Zodiac C18 (150x4.6 mm, 5µm)[9]
Mobile Phase Methanol: Water (80:20 v/v)0.1% OPA: Acetonitrile (60:40 v/v)[3]0.1% OPA: Acetonitrile (50:50 v/v)[9]
Flow Rate 1.0 mL/min0.8 mL/min[3]1.0 mL/min[9]
Detection Wavelength 260 nm260 nm[3]260 nm[9]
Column Temperature Ambient30°C[3]30°C[9]
Retention Time (Elbasvir) 2.420 min2.143 min[3]2.32 min[9]
Retention Time (Grazoprevir) 4.270 min2.694 min[3]3.30 min[9]

Table 2: Summary of Method Validation Parameters from Literature

ParameterGrazoprevirElbasvirReference
Linearity Range 6-14 µg/mL36-84 µg/mL
25-150 µg/mL12.5-75 µg/mL[4]
Accuracy (% Recovery) 99.49%100.16%[9]
99.23%99.64%[3]
Precision (%RSD) 0.3%0.6%[3]
LOD 0.53 µg/mL0.81 µg/mL
0.28 µg/mL0.30 µg/mL[9]
LOQ 1.63 µg/mL2.46 µg/mL
0.86 µg/mL0.92 µg/mL[9]

Experimental Protocols

Protocol: Stability-Indicating RP-HPLC Method for Grazoprevir and Elbasvir

This protocol is a representative example based on common practices found in the literature.[3][9]

1. Materials and Reagents:

  • Grazoprevir and Elbasvir reference standards

  • HPLC grade acetonitrile and methanol

  • Orthophosphoric acid (OPA)

  • High-purity water

  • Combination drug product tablets (e.g., Zepatier®)

2. Preparation of Solutions:

  • Mobile Phase (0.1% OPA:Acetonitrile 50:50 v/v): Prepare 0.1% OPA by adding 1 mL of OPA to 1000 mL of water. Mix 500 mL of this solution with 500 mL of acetonitrile. Filter through a 0.45 µm filter and degas for 15 minutes in an ultrasonic bath.[9]

  • Diluent: Use the mobile phase as the diluent.

  • Standard Stock Solution: Accurately weigh and transfer 25 mg of Grazoprevir and 12.5 mg of Elbasvir into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 10 minutes to ensure complete dissolution.[3]

  • Working Standard Solution: Dilute the stock solution with the diluent to achieve a final concentration within the linear range (e.g., 100 µg/mL Grazoprevir and 50 µg/mL Elbasvir).

  • Sample Preparation: Weigh and finely powder 10 tablets. Transfer a quantity of powder equivalent to 100 mg of Grazoprevir into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 20 minutes, and dilute to volume. Filter the solution through a 0.45 µm syringe filter. Further dilute to match the working standard concentration.

3. Chromatographic Conditions:

  • Instrument: HPLC system with UV/PDA detector

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size[3][9]

  • Flow Rate: 1.0 mL/min[9]

  • Injection Volume: 10 µL[3]

  • Column Temperature: 30°C[9]

  • Detection Wavelength: 260 nm[3][9]

  • Run Time: 10 minutes

4. Validation Procedure:

  • System Suitability: Inject the working standard solution five times. The %RSD for peak area and retention time should be less than 2.0%. Tailing factor should not be more than 2.0, and theoretical plates should be greater than 2000.[10]

  • Specificity (Forced Degradation): Subject the sample solution to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic stress. Analyze the stressed samples to ensure the main peaks are well-resolved from any degradation product peaks.[3][4]

  • Linearity: Prepare a series of at least five concentrations from the stock solution. Plot the peak area versus concentration and determine the correlation coefficient (should be >0.999).[4]

  • Accuracy (Recovery): Perform recovery studies by spiking a pre-analyzed sample solution with the standard drug at three different levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the sample solution. The %RSD should be less than 2.0%.[3]

    • Intermediate Precision: Repeat the analysis on a different day or with a different analyst to check for ruggedness.[17]

Visualizations

Method_Validation_Workflow start Method Development & Optimization specificity Specificity (Forced Degradation) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness end Validated Method robustness->end

Caption: General workflow for analytical method validation as per ICH guidelines.

HPLC_Troubleshooting problem HPLC Issue Identified peak_shape Poor Peak Shape? (Tailing/Fronting) problem->peak_shape Yes resolution Poor Resolution? problem->resolution No check_ph Adjust Mobile Phase pH peak_shape->check_ph check_diluent Check Sample Diluent (Should be weaker than MP) peak_shape->check_diluent check_column Flush or Replace Column peak_shape->check_column adjust_mp Adjust Organic/Aqueous Ratio in Mobile Phase resolution->adjust_mp adjust_flow Decrease Flow Rate resolution->adjust_flow rt_shift Retention Time Shift? resolution->rt_shift No equilibrate Ensure System Equilibration rt_shift->equilibrate check_leaks Check for Leaks & Pressure Fluctuation rt_shift->check_leaks check_temp Use Column Oven for Consistent Temperature rt_shift->check_temp

Caption: Decision tree for troubleshooting common HPLC issues.

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions start Prepare Drug Product Solution acid Acid Hydrolysis (e.g., 0.1N HCl) start->acid base Base Hydrolysis (e.g., 0.1N NaOH) start->base oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation thermal Thermal (e.g., 60°C) start->thermal photo Photolytic (UV/Vis Light) start->photo neutralize Neutralize/ Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize analyze Analyze via Validated HPLC Method neutralize->analyze evaluate Evaluate Peak Purity & Mass Balance analyze->evaluate

References

Validation & Comparative

Grazoprevir in the Area of HCV Protease Inhibitors: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Grazoprevir's efficacy relative to other prominent Hepatitis C Virus (HCV) NS3/4A protease inhibitors. The following sections present key experimental data, outline methodologies for crucial assays, and visualize relevant biological pathways and workflows to offer a comprehensive resource for research and development in the field of HCV therapeutics.

Comparative Efficacy of HCV Protease Inhibitors

The landscape of direct-acting antivirals (DAAs) for HCV has evolved rapidly, with NS3/4A protease inhibitors forming a cornerstone of many therapeutic regimens. Grazoprevir, a second-generation protease inhibitor, has demonstrated potent pan-genotypic activity.[1][2] This section summarizes its performance against other key inhibitors based on clinical and in vitro data.

Sustained Virologic Response (SVR) Rates

SVR, the primary endpoint for HCV treatment efficacy, is defined as undetectable HCV RNA 12 or 24 weeks after cessation of therapy. Grazoprevir, typically co-administered with the NS5A inhibitor Elbasvir, has consistently shown high SVR rates across various HCV genotypes and patient populations.

Table 1: Comparative SVR12 Rates of Grazoprevir-Based Regimens vs. Other Protease Inhibitor-Containing Regimens

RegimenHCV GenotypePatient PopulationSVR12 RateCitations
Grazoprevir/ElbasvirGT1Treatment-Naïve92% - 97%[3][4]
Grazoprevir/ElbasvirGT4Treatment-Naïve100%[3]
Grazoprevir/ElbasvirGT6Treatment-Naïve80%[3]
Grazoprevir + Peginterferon/RibavirinGT1Treatment-Naïve88.5% (100mg dose)[3]
Boceprevir + Peginterferon/RibavirinGT1Treatment-Naïve61%[3]
Glecaprevir/PibrentasvirGT5Treatment-Naïve, Non-cirrhotic (8 weeks)95%[5]
Glecaprevir/PibrentasvirGT6Treatment-Naïve, Non-cirrhotic (8 weeks)99%[5]
Sofosbuvir/Velpatasvir/VoxilaprevirGT1a (DAA-experienced)DAA-Experienced96%[6]
Ombitasvir/Paritaprevir/Ritonavir + DasabuvirGT1Real-world cohort99.33%[7]
Grazoprevir/ElbasvirGT1Real-world cohort98.1%[7]

Note: SVR rates can be influenced by factors such as prior treatment experience, presence of cirrhosis, and baseline resistance-associated substitutions.

In Vitro Efficacy: IC50 and EC50 Values

The in vitro potency of HCV protease inhibitors is typically measured by the half-maximal inhibitory concentration (IC50) in enzymatic assays and the half-maximal effective concentration (EC50) in cell-based HCV replicon systems. Grazoprevir exhibits potent activity in the picomolar to nanomolar range across multiple HCV genotypes.[1]

Table 2: Comparative In Vitro Efficacy of Grazoprevir and Other HCV Protease Inhibitors

Protease InhibitorAssay TypeHCV Genotype/SubtypeIC50/EC50 ValueCitations
Grazoprevir Enzyme AssayGT1a0.01 nM (IC50)[1]
GT1b0.007 nM (IC50)[1]
GT2a0.14 nM (IC50)[1]
GT3a0.8 nM (IC50)[1]
Replicon AssayGT1a0.4 nM (EC50)[8]
GT1b0.2 nM (EC50)[8]
GT4a0.7 nM (EC50)[9]
Simeprevir Enzyme AssayGT1a0.4 nM (Ki)[10]
GT1b0.5 nM (Ki)[10]
Replicon AssayGT1b8 nM (EC50)[10]
Paritaprevir Replicon AssayGT1a1 nM (EC50)
Glecaprevir Replicon AssayGT1a0.27 nM (EC50)
Voxilaprevir Replicon AssayGT1a0.66 nM (EC50)
Boceprevir Replicon AssayGT1b200 nM (EC50)
Telaprevir Replicon AssayGT1b350 nM (EC50)

Note: IC50/EC50 values can vary depending on the specific assay conditions, cell lines, and replicon constructs used.

Resistance Profile

The emergence of resistance-associated substitutions (RASs) is a critical factor in the long-term success of antiviral therapy. Grazoprevir generally maintains its potency against several RASs that confer resistance to earlier-generation protease inhibitors.

Table 3: Fold Change in EC50 of Grazoprevir and Other Protease Inhibitors Against Common NS3 RASs

NS3 RASGrazoprevir Fold Change in EC50Simeprevir Fold Change in EC50Paritaprevir Fold Change in EC50Glecaprevir Fold Change in EC50Voxilaprevir Fold Change in EC50
Q80K (GT1a) 1>251.11.21.4
R155K (GT1a) 3.3>1001102.93.4
A156T (GT1a) >100>500>5002028
D168A (GT1a) 137>500>5003645
D168V (GT1a) 47>500>5002.12.8

Data compiled from multiple sources. Fold change is relative to the wild-type virus. A higher fold change indicates greater resistance.

Grazoprevir's resilience to the common Q80K polymorphism is a notable advantage over simeprevir.[1][11] However, substitutions at position D168 can significantly reduce its activity.[9] The combination of Grazoprevir with Elbasvir demonstrates a high genetic barrier to resistance.[8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summarized protocols for key in vitro assays used to evaluate HCV protease inhibitors.

HCV Replicon Assay for EC50 Determination

This cell-based assay is fundamental for determining the antiviral activity of a compound.

Objective: To measure the concentration of a protease inhibitor required to reduce HCV RNA replication by 50% (EC50).

Materials:

  • Huh-7 human hepatoma cells or a highly permissive subclone (e.g., Huh-7.5).

  • HCV subgenomic replicon constructs (e.g., genotype 1a or 1b) containing a reporter gene (e.g., luciferase).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.

  • Test compounds (e.g., Grazoprevir) dissolved in DMSO.

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Microplate luminometer.

Procedure:

  • Cell Seeding: Seed Huh-7 cells harboring the HCV replicon into 96-well plates at a predetermined density to ensure they are in the logarithmic growth phase during the assay. Incubate for 24 hours.

  • Compound Dilution: Prepare a serial dilution of the test compound in cell culture medium. A typical concentration range might be from 10 µM down to 1 pM. Include a vehicle control (DMSO only).

  • Treatment: Remove the existing medium from the cells and add the medium containing the diluted compounds.

  • Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol. Luciferase expression is proportional to the level of HCV RNA replication.

  • Data Analysis: Plot the luciferase activity against the logarithm of the compound concentration. Use a nonlinear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value.

Resistance Profiling Assay

This assay is used to determine the susceptibility of viral variants with specific RASs to a protease inhibitor.

Objective: To quantify the shift in EC50 for a protease inhibitor against HCV replicons containing known RASs compared to the wild-type replicon.

Procedure:

  • Site-Directed Mutagenesis: Introduce specific RASs (e.g., R155K, D168A) into the wild-type HCV replicon construct using standard molecular biology techniques.

  • Replicon RNA In Vitro Transcription: Generate RNA transcripts from the wild-type and mutant replicon DNA templates.

  • Electroporation: Transfect the in vitro transcribed RNA into "cured" Huh-7 cells (cells that previously hosted a replicon but were cleared of it with interferon treatment, making them highly permissive to new RNA).

  • EC50 Determination: For each mutant replicon, perform the HCV replicon assay as described above to determine the EC50 of the test compound.

  • Fold-Change Calculation: Calculate the fold change in resistance by dividing the EC50 value for the mutant replicon by the EC50 value for the wild-type replicon.

Visualizations

The following diagrams illustrate key concepts in HCV biology and the experimental evaluation of protease inhibitors.

HCV_Replication_Cycle cluster_cell Hepatocyte cluster_er Endoplasmic Reticulum Entry 1. Attachment & Entry Uncoating 2. Uncoating & RNA Release Entry->Uncoating Translation 3. Translation & Polyprotein Processing Uncoating->Translation Replication 4. RNA Replication Translation->Replication NS Proteins Assembly 5. Virion Assembly Replication->Assembly New Viral RNA Release 6. Maturation & Release Assembly->Release Virus_Out New HCV Virions Release->Virus_Out Virus_In HCV Virion Virus_In->Entry PI_Mechanism_of_Action HCV_RNA Viral Genomic RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Structural Structural Proteins (Core, E1, E2) NS3_4A->Structural Cleavage NonStructural Non-Structural Proteins (NS4A, NS4B, NS5A, NS5B) NS3_4A->NonStructural Cleavage Replication_Complex Viral Replication Complex NonStructural->Replication_Complex Formation New_RNA New Viral RNA Replication_Complex->New_RNA Replication Grazoprevir Grazoprevir (Protease Inhibitor) Grazoprevir->NS3_4A Inhibition Experimental_Workflow cluster_wildtype Wild-Type (WT) Analysis cluster_mutant Mutant (RAS) Analysis cluster_comparison Comparative Analysis WT_Replicon WT HCV Replicon WT_Assay Replicon Assay with Protease Inhibitor Titration WT_Replicon->WT_Assay SDM Site-Directed Mutagenesis WT_Replicon->SDM WT_EC50 Determine WT EC50 WT_Assay->WT_EC50 Fold_Change Calculate Fold Change (Mutant EC50 / WT EC50) WT_EC50->Fold_Change Mutant_Replicon RAS HCV Replicon SDM->Mutant_Replicon Mutant_Assay Replicon Assay with Protease Inhibitor Titration Mutant_Replicon->Mutant_Assay Mutant_EC50 Determine Mutant EC50 Mutant_Assay->Mutant_EC50 Mutant_EC50->Fold_Change

References

Cross-resistance studies of Grazoprevir against HCV resistance-associated variants

Author: BenchChem Technical Support Team. Date: December 2025

Grazoprevir (B560101), a second-generation NS3/4A protease inhibitor, demonstrates a high barrier to resistance and maintains potent activity against a broad range of Hepatitis C Virus (HCV) genotypes and common resistance-associated substitutions (RASs) that have challenged earlier-generation protease inhibitors. This guide provides a comparative analysis of Grazoprevir's performance against HCV variants, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Grazoprevir's efficacy stems from its distinct binding mechanism to the NS3 catalytic triad, which allows it to be effective against several RASs, including those at positions V36, T54, R155, and A156.[1] In vitro studies have consistently shown that Grazoprevir retains significant potency against variants that confer resistance to first-generation protease inhibitors.[2]

Comparative Potency of Grazoprevir Against NS3 Resistance-Associated Variants

The following table summarizes the in vitro potency of Grazoprevir against common NS3 RASs in HCV genotype 1a, as measured by the fold change in the half-maximal effective concentration (EC90) compared to the wild-type virus. A lower fold-change value indicates greater potency.

NS3 VariantGrazoprevir (Fold Shift in EC90)Elbasvir (Fold Shift in EC90)
Wild-Type (WT)11
V36A1.21.3
T54S1.11.3
Y56H461
Q80K1.11
S122R1.81
R155K3.00.4
A156S2.51
D168A1140.2
D168Y271
V170T2.00.3

Data sourced from a study using HCV genotype 1a(H77) replicons.[3]

As the data indicates, Grazoprevir maintains robust activity (less than 5-fold change in EC90) against several common RASs, including V36A, T54S, Q80K, S122R, R155K, A156S, and V170T.[3] Notably, the Q80K polymorphism, which can impact the efficacy of other protease inhibitors, does not significantly affect Grazoprevir's activity.[4][5] However, substitutions at position Y56 and D168, particularly D168A, lead to a more significant reduction in Grazoprevir's potency.[3]

Cross-Resistance Profile

An important aspect of Grazoprevir's profile is the lack of cross-resistance with inhibitors of other HCV targets, such as the NS5A protein.[3] For instance, clinically relevant NS5A RASs do not impact the antiviral activity of Grazoprevir, and conversely, NS3 RASs do not affect the potency of the NS5A inhibitor Elbasvir.[3][6] This lack of cross-resistance is a key advantage for combination therapies.

Experimental Protocols

The evaluation of Grazoprevir's cross-resistance profile relies on robust in vitro experimental systems. A commonly employed method is the HCV replicon assay.

HCV Replicon Assay

Objective: To determine the susceptibility of HCV variants to antiviral compounds.

Methodology:

  • Cell Culture: Human hepatoma cells (e.g., Huh 7.5) are cultured under standard conditions.

  • Replicon RNA Transcription and Transfection: Subgenomic or full-length HCV replicon RNA, engineered to contain specific RASs, is transcribed in vitro.[7] This RNA is then introduced into the host cells via electroporation.[3]

  • Drug Treatment: Transfected cells are seeded in multi-well plates and treated with serial dilutions of the antiviral compound (e.g., Grazoprevir).

  • Quantification of HCV Replication: After a defined incubation period (e.g., 72 hours), the level of HCV RNA replication is quantified. This is often achieved by measuring the activity of a reporter gene (e.g., luciferase) integrated into the replicon or by quantifying HCV RNA levels using real-time RT-PCR.[3]

  • Data Analysis: The half-maximal effective concentration (EC50 or EC90), which is the drug concentration required to inhibit 50% or 90% of HCV replication, is calculated by fitting the dose-response data to a sigmoid curve. The fold-change in EC50/EC90 for a given RAS is determined by dividing the EC50/EC90 value for the mutant replicon by that of the wild-type replicon.[8]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical HCV replicon assay used for cross-resistance studies.

HCV_Replicon_Assay_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis start Start culture Culture Huh 7.5 Cells start->culture transcribe In Vitro Transcription of HCV Replicon RNA (WT and Variants) culture->transcribe electroporate Electroporation of Replicon RNA into Cells transcribe->electroporate seed_treat Seed Cells and Treat with Grazoprevir electroporate->seed_treat incubate Incubate for 72h seed_treat->incubate measure Measure HCV Replication (e.g., Luciferase Assay) incubate->measure calculate Calculate EC50/EC90 and Fold Change measure->calculate end End calculate->end

Caption: Workflow of an HCV replicon assay for evaluating antiviral potency.

Conclusion

Grazoprevir exhibits a favorable resistance profile, maintaining potent activity against many clinically relevant HCV NS3 RASs. Its efficacy against variants that are resistant to first-generation protease inhibitors, coupled with a lack of cross-resistance with other classes of direct-acting antivirals, underscores its importance in combination therapy for HCV infection. The in vitro replicon assay remains a cornerstone for characterizing the cross-resistance profiles of novel antiviral agents.

References

A Comparative Guide to Validated Stability-Indicating HPLC Methods for Grazoprevir Potassium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of various validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the analysis of Grazoprevir (B560101) potassium salt. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of this active pharmaceutical ingredient (API). The data presented is compiled from published analytical method validation studies.

Comparison of HPLC Methods

A critical aspect of selecting an appropriate analytical method is the comparison of chromatographic conditions. The following table summarizes key parameters from several published stability-indicating HPLC methods for Grazoprevir, often in combination with Elbasvir (B612244).

Parameter Method 1 Method 2 Method 3 Method 4
Column Kromosil C18 (250 x 4.6 mm, 5µm)[1][2][3]Inertsil ODS, 5µm C18 (150x4.6 ID)Denali C18 (150 x 4.6 mm, 5µ)[4]Inertsil ODS 3V
Mobile Phase Buffer: Acetonitrile (B52724) (45:55 v/v) (Buffer: Di-Potassium Hydrogen Ortho Phosphate)[1][2][3]Methanol: Water (80:20 v/v)Buffer (0.1% OPA, pH 2.8): Acetonitrile (60:30 v/v)[4]Potassium di-hydrogen phosphate (B84403) buffer and acetonitrile (gradient)[5]
Flow Rate 1.0 ml/min[1][2][3]1.0 ml/min0.8 ml/min[4]1.2 ml/min[5]
Detection Wavelength 215 nm[1][2][3]260 nm[4]260 nm[4]260 nm[5]
Retention Time (Grazoprevir) 3.004 min[1][2]4.270 min2.694 min[4]9.74 min[5]
Diluent Not SpecifiedNot SpecifiedAcetonitrile: Water (50:50 v/v)[4]Not Specified

Method Validation Parameters

The following table presents a comparison of the validation parameters for the different HPLC methods, demonstrating their reliability and adherence to ICH guidelines.

Parameter Method 1 Method 2 Method 3 Method 4
Linearity Range (µg/mL) Not Specified6-14Not SpecifiedNot Specified
Correlation Coefficient (r²) Not Specified0.999Not Specified1.000[5]
LOD (µg/mL) 0.73[1][2]0.53Not SpecifiedNot Specified
LOQ (µg/mL) 0.24[1][2]1.633Not SpecifiedNot Specified
Accuracy (% Recovery) 98.17%[1][2]Not Specified99.23%[4]Near 100%[5]
Precision (%RSD) 0.4[1][2]Not SpecifiedNot Specified< 2%[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. The following sections outline the typical experimental protocols for the validation of a stability-indicating HPLC method for Grazoprevir.

Standard and Sample Solution Preparation

Standard Stock Solution: Accurately weigh and transfer a specific amount of Grazoprevir working standard into a volumetric flask. Dissolve in a suitable diluent (e.g., Acetonitrile:Water, 50:50 v/v) and sonicate to ensure complete dissolution. Make up the volume with the diluent to achieve a desired concentration.[4]

Sample Solution (from Tablet Dosage Form): Weigh and powder a number of tablets. Transfer an amount of powder equivalent to a single dose of Grazoprevir into a volumetric flask. Add diluent, sonicate to dissolve the API, and then dilute to the mark with the diluent. Filter the solution to remove any undissolved excipients.[3]

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method. The drug substance is subjected to various stress conditions to induce degradation.

  • Acid Hydrolysis: The drug solution is treated with an acid (e.g., 0.1N HCl) and heated for a specified period. The solution is then neutralized before analysis.

  • Base Hydrolysis: The drug solution is treated with a base (e.g., 0.1N NaOH) and heated. The solution is then neutralized before analysis.[6]

  • Oxidative Degradation: The drug solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[6]

  • Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 60°C) for an extended period.

  • Photolytic Degradation: The solid drug substance or a solution of the drug is exposed to UV light in a photostability chamber.[6]

Visualizations

The following diagrams illustrate the typical workflows and logical relationships in the validation of a stability-indicating HPLC method.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation Standard Weigh Grazoprevir Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Inject Inject into HPLC System Dissolve_Standard->Inject Sample Weigh Tablet Powder Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Filter Filter Sample Solution Dissolve_Sample->Filter Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantify Peak Area Detect->Quantify Linearity Linearity Quantify->Linearity Accuracy Accuracy Quantify->Accuracy Precision Precision Quantify->Precision Specificity Specificity Quantify->Specificity LOD LOD & LOQ Quantify->LOD Robustness Robustness Quantify->Robustness G cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis of Stressed Samples cluster_outcome Method Capability Drug Grazoprevir Potassium Salt Acid Acid Hydrolysis (e.g., 0.1N HCl, Heat) Drug->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, Heat) Drug->Base Oxidation Oxidative Stress (e.g., 3% H2O2) Drug->Oxidation Thermal Thermal Stress (e.g., 60°C) Drug->Thermal Photo Photolytic Stress (UV Light) Drug->Photo HPLC_Analysis HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Peak_Purity Peak Purity Assessment HPLC_Analysis->Peak_Purity Mass_Balance Mass Balance Calculation HPLC_Analysis->Mass_Balance Outcome Stability-Indicating Method Confirmed Peak_Purity->Outcome Mass_Balance->Outcome

References

A Head-to-Head In Vitro Comparison of Grazoprevir and Telaprevir for Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of two key Hepatitis C Virus (HCV) NS3/4A protease inhibitors: Grazoprevir (B560101), a second-generation agent, and Telaprevir, a first-generation compound. This analysis is based on published experimental data to objectively assess their antiviral potency and resistance profiles.

Mechanism of Action: Targeting the HCV NS3/4A Protease

Both Grazoprevir and Telaprevir are direct-acting antiviral (DAA) agents that target the HCV non-structural 3/4A (NS3/4A) serine protease. This viral enzyme is essential for the replication of HCV. The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature non-structural proteins (NS4A, NS4B, NS5A, and NS5B), which are critical components of the viral replication complex. By inhibiting the NS3/4A protease, these drugs block the post-translational processing of the HCV polyprotein, thereby preventing the formation of a functional replication complex and ultimately suppressing viral replication.[1] Telaprevir is a linear, peptidomimetic covalent inhibitor, while Grazoprevir is a macrocyclic, noncovalent inhibitor.[2][3]

Mechanism of Action of NS3/4A Protease Inhibitors cluster_virus HCV Life Cycle cluster_drug Drug Intervention HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage Mature_Proteins Mature Non-Structural Proteins (NS4A, NS4B, NS5A, NS5B) NS3_4A->Mature_Proteins Processes Replication_Complex Viral Replication Complex Mature_Proteins->Replication_Complex New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA Replication Inhibitor Grazoprevir or Telaprevir Inhibitor->NS3_4A Inhibits Experimental Workflow for HCV Replicon Assay Start Start Seed_Cells Seed HCV replicon cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compounds Add serial dilutions of Grazoprevir or Telaprevir Incubate_24h->Add_Compounds Incubate_48_72h Incubate for 48-72 hours Add_Compounds->Incubate_48_72h Quantify_Replication Quantify HCV replication (Luciferase assay or qRT-PCR) Incubate_48_72h->Quantify_Replication Data_Analysis Calculate EC50 values Quantify_Replication->Data_Analysis End End Data_Analysis->End

References

The Synergistic Landscape of Grazoprevir in Combination Therapies for Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic Hepatitis C virus (HCV) infection, with combination therapies achieving high rates of sustained virologic response (SVR). Grazoprevir (GZR), a potent inhibitor of the HCV NS3/4A protease, is a cornerstone of several successful regimens. This guide provides a comparative analysis of the synergistic antiviral effects of Grazoprevir when combined with other key DAAs, supported by clinical and in vitro experimental data.

Mechanism of Action: A Multi-pronged Attack on HCV Replication

Grazoprevir targets the HCV NS3/4A protease, an enzyme crucial for cleaving the viral polyprotein into mature, functional proteins necessary for viral replication.[1] By inhibiting this step, Grazoprevir effectively halts the viral life cycle. The synergistic effect arises from combining Grazoprevir with DAAs that target different essential viral proteins, creating a multi-pronged attack that enhances antiviral potency and presents a higher barrier to the development of resistance.[2]

The primary classes of DAAs combined with Grazoprevir include:

  • NS5A Inhibitors (e.g., Elbasvir, Daclatasvir): These drugs target the NS5A protein, which is essential for both viral RNA replication and the assembly of new virus particles.

  • NS5B Polymerase Inhibitors (e.g., Sofosbuvir): This class of drugs inhibits the RNA-dependent RNA polymerase (NS5B), the key enzyme responsible for replicating the HCV RNA genome.

Below is a diagram illustrating the HCV lifecycle and the targets of these DAA classes.

HCV_Lifecycle_DAA_Targets cluster_cell Hepatocyte cluster_daa DAA Targets cluster_inhibitors DAA Inhibitors Entry HCV Entry Uncoating Uncoating & RNA Release Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication Translation->Replication NS3_4A NS3/4A Protease Assembly Virion Assembly Replication->Assembly NS5B NS5B Polymerase NS5A NS5A Protein Release Release Assembly->Release HCV_out HCV Release->HCV_out New Virions HCV_in HCV HCV_in->Entry Grazoprevir Grazoprevir Grazoprevir->NS3_4A Inhibits Sofosbuvir (B1194449) Sofosbuvir Sofosbuvir->NS5B Inhibits Elbasvir_Daclatasvir Elbasvir, Daclatasvir Elbasvir_Daclatasvir->NS5A Inhibits

Figure 1: HCV Lifecycle and DAA Targets

Comparative Efficacy of Grazoprevir-Based Regimens

The following tables summarize the clinical efficacy of Grazoprevir in combination with other DAAs, focusing on Sustained Virologic Response at 12 weeks post-treatment (SVR12).

Table 1: Grazoprevir (GZR) in Combination with Elbasvir (EBR)

The fixed-dose combination of Grazoprevir and Elbasvir (Zepatier®) is a widely studied and approved regimen.

Study (Genotype)Patient PopulationTreatment RegimenSVR12 RateReference(s)
C-EDGE TN (GT1, 4, 6) Treatment-NaïveGZR/EBR for 12 weeks95% (371/389)[3]
C-EDGE TE (GT1, 4, 6) Treatment-Experienced (peg-IFN/RBV)GZR/EBR for 12 weeks92.4% (97/105)[1]
C-EDGE TE (GT1, 4, 6) Treatment-Experienced (peg-IFN/RBV)GZR/EBR + Ribavirin for 16 weeks97% (103/106)[1]
C-EDGE COINFECTION (GT1, 4, 6) Treatment-Naïve, HIV/HCV Co-infectedGZR/EBR for 12 weeks96.3% (210/218)[4]
C-WORTHY (GT1) Treatment-Naïve, Non-cirrhoticGZR/EBR +/- Ribavirin for 12 weeks95%-100%[5]

In vitro studies using HCV replicon systems have shown that the combination of Grazoprevir and Elbasvir has an additive to synergistic effect on inhibiting HCV RNA replication.[1]

Table 2: Grazoprevir (GZR) in Combination with Sofosbuvir (SOF)

The combination of Grazoprevir with the pangenotypic NS5B inhibitor Sofosbuvir has been explored to shorten treatment duration and cover a broader range of genotypes.

Study (Genotype)Patient PopulationTreatment RegimenSVR12 RateReference(s)
C-SWIFT (GT1) Treatment-Naïve, Non-cirrhoticGZR/EBR + SOF for 6 weeks87% (26/30)[6]
C-SWIFT (GT1) Treatment-Naïve, CirrhoticGZR/EBR + SOF for 8 weeks81% (17/21)[6]
C-SWIFT (GT3) Treatment-Naïve, Non-cirrhoticGZR/EBR + SOF for 8 weeks93% (14/15)[6]
C-SWIFT (GT3) Treatment-Naïve, CirrhoticGZR/EBR + SOF for 12 weeks83% (10/12)[6]

Note: The C-SWIFT trial evaluated a triple combination of Grazoprevir, Elbasvir, and Sofosbuvir.

Table 3: Grazoprevir (GZR) in Combination with Daclatasvir (DCV)

Daclatasvir is another potent, pangenotypic NS5A inhibitor.

Study (Genotype)Patient PopulationTreatment RegimenSVR12 RateReference(s)
N/AN/AN/ANo direct clinical trial data found for the GZR + DCV combination.

There is a lack of published clinical trial data and quantitative in vitro synergy data specifically for the combination of Grazoprevir and Daclatasvir. However, based on their distinct mechanisms of action, a synergistic or additive antiviral effect would be anticipated.

Experimental Protocols

The evaluation of synergistic antiviral effects is predominantly conducted using in vitro HCV replicon assays. Below is a detailed methodology for a typical luciferase-based HCV replicon assay used for synergy testing.

HCV Replicon Luciferase Assay for Synergy Analysis

1. Cell Culture and Maintenance:

  • Cell Line: Huh-7 human hepatoma cells stably harboring a subgenomic HCV replicon (e.g., genotype 1b) that includes a luciferase reporter gene (e.g., Renilla or Firefly luciferase).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 (Neomycin) to maintain selection for replicon-containing cells.

  • Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

2. Assay Procedure:

  • Cell Seeding: Cells are trypsinized, resuspended in G418-free culture medium, and seeded into 96-well or 384-well white, clear-bottom tissue culture plates at a density of approximately 5,000-10,000 cells per well. Plates are incubated for 24 hours.

  • Compound Preparation: Stock solutions of Grazoprevir and the other DAA are prepared in dimethyl sulfoxide (B87167) (DMSO). A checkerboard pattern of serial dilutions for both drugs is prepared to test a wide range of concentration combinations.

  • Compound Addition: The diluted compounds are added to the cell plates. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity. Control wells include cells treated with DMSO only (0% inhibition) and cells treated with a high concentration of a potent HCV inhibitor (100% inhibition).

  • Incubation: The plates are incubated for 48 to 72 hours at 37°C with 5% CO2.

3. Data Acquisition and Analysis:

  • Luciferase Assay: After incubation, the plates are equilibrated to room temperature. A luciferase assay reagent (e.g., Promega Renilla Luciferase Assay System) is added to each well to lyse the cells and provide the substrate for the luciferase enzyme.

  • Signal Measurement: The luminescent signal, which is proportional to the level of HCV RNA replication, is measured using a plate luminometer.

  • Synergy Analysis: The raw luminescence data is normalized to the controls. The interaction between the two drugs is then analyzed using software such as MacSynergy II or CalcuSyn. These programs use mathematical models (e.g., Bliss independence or Loewe additivity) to determine if the observed combined effect is greater than (synergy), equal to (additivity), or less than (antagonism) the expected effect.

    • Combination Index (CI): Calculated by methods like the Chou-Talalay method, where CI < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.

    • Synergy Volume: In the MacSynergy II model, a three-dimensional plot is generated, and the volume of the synergy peak provides a quantitative measure of the degree of synergy.

The following diagram illustrates a typical workflow for an in vitro synergy assay.

Synergy_Assay_Workflow start Start: HCV Replicon Cells seed_plate Seed cells in 96-well plate (24h incubation) start->seed_plate add_drugs Add drug combinations to cells (checkerboard pattern) seed_plate->add_drugs prep_drugs Prepare serial dilutions of Grazoprevir and other DAA prep_drugs->add_drugs incubate Incubate for 48-72 hours add_drugs->incubate luciferase_assay Perform Luciferase Assay incubate->luciferase_assay read_plate Measure luminescence luciferase_assay->read_plate analyze_data Analyze data for synergy (e.g., MacSynergy II) read_plate->analyze_data end End: Synergy/Additivity/Antagonism determination analyze_data->end

Figure 2: In Vitro Antiviral Synergy Assay Workflow

Conclusion

Grazoprevir, in combination with other direct-acting antivirals, demonstrates significant clinical efficacy in the treatment of chronic Hepatitis C. The combination of Grazoprevir with the NS5A inhibitor Elbasvir is well-established, with extensive clinical data supporting its high SVR rates and an in vitro profile suggesting at least an additive effect. The triple combination of Grazoprevir, Elbasvir, and the NS5B inhibitor Sofosbuvir has shown promise in shortening treatment durations, particularly in difficult-to-treat populations such as those with cirrhosis or HCV genotype 3.

While direct clinical and quantitative in vitro synergy data for Grazoprevir with Daclatasvir are limited in the current literature, the distinct mechanisms of action of these drug classes provide a strong rationale for their combined use. Further in vitro synergy studies, following the detailed protocols outlined, would be valuable to precisely quantify the interaction between Grazoprevir and a broader range of DAAs. Such data is crucial for the rational design of future pangenotypic and highly potent combination therapies to further optimize HCV treatment and combat the emergence of drug resistance.

References

Grazoprevir: Bridging the Gap Between Laboratory and Clinic in Hepatitis C Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of In Vitro Potency and In Vivo Efficacy

For researchers and drug development professionals, establishing a clear correlation between a drug's antiviral activity in a controlled laboratory setting (in vitro) and its therapeutic effect in patients (in vivo) is a cornerstone of antiviral drug development. This guide provides a detailed comparison of the in vitro antiviral activity and in vivo clinical efficacy of Grazoprevir, a potent direct-acting antiviral agent for the treatment of chronic Hepatitis C virus (HCV) infection. By examining key experimental data, this guide illustrates the strong positive relationship between Grazoprevir's performance in preclinical models and its success in clinical practice.

Grazoprevir is an inhibitor of the HCV NS3/4A protease, a critical enzyme for viral replication.[1] It is a second-generation protease inhibitor with activity against multiple HCV genotypes.[2] In combination with the NS5A inhibitor Elbasvir, Grazoprevir (marketed as Zepatier) has become a highly effective treatment option for patients with chronic HCV genotypes 1 and 4.[1][3]

In Vitro Antiviral Activity of Grazoprevir

The in vitro potency of Grazoprevir has been extensively characterized using HCV replicon systems. These are cell-based assays where a portion of the HCV genome, containing the viral replication machinery, is introduced into human liver-derived cells. The ability of the drug to inhibit viral RNA replication is then measured, typically reported as the half-maximal effective concentration (EC50) or the 90% effective concentration (EC90).

HCV Genotype/SubtypeReplicon SystemPotency MetricValue (nM)Reference
Genotype 1a Wild-TypeEC900.9[4][5]
Genotype 1b -IC500.004[6]
Genotype 4a Reference (ED43)EC500.7[7][8]
Genotype 4 Chimeric (clinical isolates)Median EC500.2 (range: 0.11-0.33)[7][8]

In Vivo Efficacy of Grazoprevir in Clinical Trials

The clinical efficacy of Grazoprevir, in combination with Elbasvir, is primarily measured by the Sustained Virologic Response (SVR). SVR is defined as having an undetectable level of HCV RNA in the blood 12 or 24 weeks after the completion of therapy and is considered a curative outcome. The following table summarizes SVR rates from key clinical trials across various patient populations.

Clinical TrialHCV Genotype(s)Patient PopulationTreatment RegimenSVR12 Rate
Integrated Analysis Genotype 1bTreatment-Naïve/ExperiencedGrazoprevir/Elbasvir for 12 weeks96% (301/312)[6][9]
Integrated Analysis Genotype 1aTreatment-Naïve/ExperiencedGrazoprevir/Elbasvir for 12 weeks93% (483/519)[6][9]
Integrated Analysis Genotype 4Treatment-Naïve/ExperiencedGrazoprevir/Elbasvir for 12 weeks94% (61/65)[6][9]
C-EDGE TN Genotypes 1, 4, 6Treatment-NaïveGrazoprevir/Elbasvir for 12 weeks95% (299/316)
C-EDGE COINFECTION Genotypes 1, 4, 6HIV/HCV Co-infectedGrazoprevir/Elbasvir for 12 weeks95.6% (208/218)
C-SURFER Genotype 1Chronic Kidney Disease (Stage 4-5)Grazoprevir/Elbasvir for 12 weeks94%
Real-World Data (US VA) Genotypes 1, 4VeteransGrazoprevir/Elbasvir95.6% (2328/2436)

Experimental Protocols

In Vitro HCV Replicon Assay

The in vitro antiviral activity of Grazoprevir is typically determined using a stable HCV replicon cell line.

  • Cell Culture : Human hepatoma cells (e.g., Huh-7) are cultured in a suitable medium. These cells are engineered to harbor a subgenomic or full-length HCV replicon, which contains a reporter gene (e.g., luciferase).

  • Drug Treatment : The replicon-containing cells are seeded in multi-well plates and exposed to serial dilutions of Grazoprevir.

  • Incubation : The plates are incubated for a period of 48 to 72 hours to allow for HCV replication and to assess the effect of the drug.

  • Quantification of HCV RNA : The level of HCV RNA replication is quantified by measuring the reporter gene activity (e.g., luminescence for luciferase) or by quantitative reverse transcription-polymerase chain reaction (qRT-PCR) for HCV RNA.

  • Data Analysis : The results are plotted as the percentage of inhibition versus the drug concentration. The EC50 value is then calculated as the drug concentration that inhibits 50% of HCV replication.

In Vivo Clinical Trial Design (Illustrative Example)

The in vivo efficacy of Grazoprevir is established through randomized, controlled clinical trials.

  • Patient Population : A cohort of adult patients with chronic HCV infection of a specific genotype (e.g., genotype 1 or 4) is enrolled. Key baseline characteristics such as prior treatment experience, presence of cirrhosis, and co-morbidities are documented.

  • Treatment Regimen : Patients are randomized to receive a fixed-dose combination of Grazoprevir (100 mg) and Elbasvir (50 mg) once daily for a specified duration (e.g., 12 or 16 weeks). A placebo or active comparator arm may be included.

  • Monitoring : Patients are monitored for safety and tolerability throughout the treatment period. Viral load (HCV RNA levels) is measured at baseline, during treatment, at the end of treatment, and at 12 and/or 24 weeks post-treatment.

  • Primary Endpoint : The primary measure of efficacy is the SVR12 rate, defined as the percentage of patients with undetectable HCV RNA at 12 weeks after the cessation of therapy.

  • Statistical Analysis : The SVR12 rates are calculated for the overall study population and for relevant subgroups. Statistical methods are used to determine the significance of the treatment effect.

Correlation and Pathway Visualization

While a formal pharmacokinetic/pharmacodynamic (PK/PD) model providing a direct mathematical in vitro to in vivo correlation (IVIVC) for Grazoprevir's antiviral activity is not publicly detailed, the data strongly supports a qualitative correlation. The potent, sub-nanomolar to nanomolar activity of Grazoprevir against HCV replicons in vitro is a clear prerequisite for the high SVR rates observed in vivo. This potent intrinsic activity allows the drug to achieve and maintain concentrations in the body that are sufficient to suppress viral replication to a level where the host's immune system can clear the remaining virus, leading to a cure.

The following diagrams illustrate the mechanism of action of Grazoprevir and the general workflow for establishing the relationship between in vitro and in vivo antiviral activity.

Grazoprevir_Mechanism_of_Action cluster_hcv HCV Life Cycle in Hepatocyte HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS_Proteins Mature Non-Structural Proteins (NS3, NS4A, etc.) Polyprotein->NS_Proteins Cleavage by NS3/4A Protease Replication_Complex Viral Replication Complex NS_Proteins->Replication_Complex Assembly New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA Replication Grazoprevir Grazoprevir Inhibition Inhibition Grazoprevir->Inhibition Inhibition->Polyprotein Blocks Cleavage

Caption: Mechanism of action of Grazoprevir in inhibiting HCV replication.

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Target_ID Target Identification (HCV NS3/4A Protease) Compound_Screening Compound Screening Target_ID->Compound_Screening Replicon_Assay HCV Replicon Assay Compound_Screening->Replicon_Assay EC50_Determination EC50/IC50 Determination Replicon_Assay->EC50_Determination Preclinical_PK Preclinical PK/PD (Animal Models) EC50_Determination->Preclinical_PK Leads to Correlation In Vitro - In Vivo Correlation Analysis EC50_Determination->Correlation Phase_I Phase I Clinical Trials (Safety & PK in Humans) Preclinical_PK->Phase_I Phase_II_III Phase II/III Clinical Trials (Efficacy in Patients) Phase_I->Phase_II_III SVR_Determination SVR Rate Determination Phase_II_III->SVR_Determination SVR_Determination->Correlation

References

Comparative Pharmacokinetic Profiling of Grazoprevir in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Grazoprevir's pharmacokinetic properties in rats, dogs, and monkeys reveals species-specific differences in absorption, distribution, metabolism, and excretion, providing crucial data for translational research and prediction of human pharmacokinetics.

Grazoprevir, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, has undergone extensive preclinical evaluation in various animal models to characterize its pharmacokinetic profile. These studies are fundamental in understanding the drug's behavior in a biological system and for extrapolating potential human outcomes. This guide provides a comparative summary of key pharmacokinetic parameters of Grazoprevir in rats, dogs, and monkeys, alongside detailed experimental protocols to aid researchers in the field of drug development.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of Grazoprevir following oral (PO) and intravenous (IV) administration in different animal species are summarized below. These studies highlight the variations in drug exposure and disposition across species.

ParameterRatDogMonkey
Dose (PO) 5 mg/kg[1]1 mg/kg[1]Not Specified
Dose (IV) 2 mg/kg[1]0.5 mg/kg[1]Not Specified
AUC (Area Under the Curve) Data not available in a comparative formatData not available in a comparative formatData not available in a comparative format
Cmax (Maximum Concentration) Data not available in a comparative formatData not available in a comparative formatData not available in a comparative format
Tmax (Time to Cmax) Data not available in a comparative formatData not available in a comparative formatData not available in a comparative format
Half-life (t1/2) Data not available in a comparative formatData not available in a comparative formatData not available in a comparative format
Bioavailability (F%) Data not available in a comparative formatData not available in a comparative formatData not available in a comparative format

Initial studies have been conducted in rats, dogs, and simian models to evaluate the pharmacokinetics of grazoprevir.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized experimental protocols for the pharmacokinetic studies of Grazoprevir in animal models.

Animal Models
  • Species: Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys are commonly used species for pharmacokinetic studies.

  • Health Status: Animals are typically healthy, adult, and of a specific weight range. Both male and female animals are often included to assess for any sex-related differences in pharmacokinetics.

  • Housing and Acclimatization: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles. An acclimatization period is allowed before the commencement of the study.

  • Fasting: Animals are generally fasted overnight prior to drug administration to minimize the impact of food on drug absorption.

Drug Administration
  • Oral (PO) Administration: Grazoprevir is typically formulated as a solution or suspension in a suitable vehicle (e.g., a mixture of polyethylene (B3416737) glycol, ethanol, and water) and administered via oral gavage for rats or in a gelatin capsule for dogs and monkeys.

  • Intravenous (IV) Administration: For intravenous administration, Grazoprevir is dissolved in a biocompatible vehicle and administered as a bolus injection or infusion, typically into a prominent vein such as the tail vein in rats or cephalic vein in dogs and monkeys.

Blood Sampling
  • Collection Timepoints: Blood samples are collected at predetermined time points post-dosing to capture the absorption, distribution, and elimination phases of the drug. Typical time points include pre-dose (0), and at various intervals such as 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. The plasma is then stored frozen at -20°C or -80°C until analysis.

Bioanalytical Method

The quantification of Grazoprevir in plasma samples is performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction to remove interfering substances.

  • Chromatographic Separation: The extracted samples are injected into an HPLC system equipped with a suitable analytical column (e.g., a C18 reversed-phase column) to separate Grazoprevir from other plasma components.

  • Mass Spectrometric Detection: The concentration of Grazoprevir is determined using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high sensitivity and selectivity.

  • Method Validation: The bioanalytical method is validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study.

G Animal_Selection Animal Selection (Species, Strain, Sex, Age) Acclimatization Acclimatization Animal_Selection->Acclimatization Protocol_Design Protocol Design (Dosing, Sampling) Acclimatization->Protocol_Design Dosing Drug Administration (Oral or Intravenous) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Processing Plasma Separation and Storage Blood_Sampling->Plasma_Processing Bioanalysis LC-MS/MS Analysis of Plasma Samples PK_Analysis Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax, t1/2, F%) Bioanalysis->PK_Analysis Data_Interpretation Data Interpretation and Reporting PK_Analysis->Data_Interpretation

Figure 1. A generalized workflow for conducting a preclinical pharmacokinetic study.

Signaling Pathway (Placeholder)

As Grazoprevir is a direct-acting antiviral and does not primarily target a host signaling pathway for its therapeutic effect, a signaling pathway diagram is not directly applicable. The mechanism of action involves the inhibition of the viral NS3/4A protease, which is essential for viral replication.

References

A Comparative Guide to Bioanalytical Methods for Grazoprevir Quantification in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated bioanalytical methods for the quantification of Grazoprevir (B560101) in human plasma, a critical aspect of pharmacokinetic studies and clinical trial monitoring for this important antiviral agent. The following sections present a side-by-side analysis of two prominent analytical techniques: High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Methodology Comparison

The choice of a bioanalytical method depends on various factors, including required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a summary of the experimental protocols for two distinct, validated methods for Grazoprevir analysis in human plasma.

Experimental Protocols

A widely employed technique for the bioanalysis of Grazoprevir is Liquid Chromatography coupled with Mass Spectrometry (LC-MS), valued for its high sensitivity and selectivity.[1] An alternative approach involves Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, which can be a more accessible and cost-effective option.[2][3][4]

Method 1: LC-MS/MS

  • Sample Preparation: Liquid-liquid extraction is a common method for isolating Grazoprevir and an internal standard from human plasma.[1] For instance, ethyl acetate (B1210297) can be used as the extraction solvent.[1]

  • Chromatography: The separation is typically achieved on a C18 or a phenyl column.[1] A gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer (such as ammonium (B1175870) formate) is often used.[1]

  • Detection: Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is used for detection, providing high selectivity and sensitivity for quantifying Grazoprevir in a complex biological matrix like plasma.[1]

Method 2: RP-HPLC-UV

  • Sample Preparation: For RP-HPLC analysis, a simple protein precipitation step is often sufficient. This can be achieved by adding a solvent like methanol (B129727) to the plasma sample to precipitate proteins, followed by centrifugation.

  • Chromatography: A C18 column is commonly used for separation.[3] The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile) and an acidic aqueous solution (e.g., 0.1% orthophosphoric acid).[3]

  • Detection: UV detection at a specific wavelength, for example, 260 nm, is used to quantify Grazoprevir.[3]

Performance Characteristics: A Tabular Comparison

The following tables summarize the key validation parameters for the two methods, providing a clear comparison of their performance.

Table 1: Chromatographic Conditions and Sample Preparation

ParameterMethod 1: LC-MS/MSMethod 2: RP-HPLC-UV
Sample Preparation Liquid-Liquid Extraction[1]Protein Precipitation
Column Waters Spherisorb phenyl (150mm x 4.6mm, 5µm)[1]Zodiac C18 (150 mm x 4.6 mm, 5 μm)[3]
Mobile Phase Acetonitrile and 5mM ammonium formate (B1220265) buffer with 0.1% v/v trimethylamine (B31210) (pH 3.2)[1]0.1% Orthophosphoric acid and Acetonitrile (50:50 v/v)[3]
Flow Rate 0.8 mL/min[1]1.0 mL/min[3]
Detection Tandem Mass Spectrometry[1]UV at 260 nm[3]
Internal Standard Daclatasvir[1]Not specified

Table 2: Validation Parameters

ParameterMethod 1: LC-MS/MSMethod 2: RP-HPLC-UV
Linearity Range 2 - 100 ng/mL[1]Not explicitly stated, but includes concentrations for recovery studies.
Lower Limit of Quantification (LLOQ) 2 ng/mL[1]0.86 mg/ml (as per one study, note the unit difference)[3]
Accuracy (% Recovery) 94.2% to 107.8%[1]99.49%[3]
Precision (%RSD) <15%[1]Not explicitly stated, but method is described as precise.
Retention Time Not explicitly stated3.30 min[3]

Visualizing the Workflow and Performance

To further clarify the experimental process and the comparative performance, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Human Plasma Sample add_is Add Internal Standard plasma->add_is l_l_extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) add_is->l_l_extraction LC-MS/MS protein_precipitation Protein Precipitation (e.g., Methanol) add_is->protein_precipitation RP-HPLC-UV lc_separation LC Separation (C18 or Phenyl Column) l_l_extraction->lc_separation protein_precipitation->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection LC-MS/MS uv_detection UV Detection lc_separation->uv_detection RP-HPLC-UV quantification Quantification ms_detection->quantification uv_detection->quantification

Caption: Experimental workflow for Grazoprevir bioanalysis.

performance_comparison cluster_lcmsms LC-MS/MS Method cluster_rphplc RP-HPLC-UV Method lcmsms_sensitivity High Sensitivity (LLOQ: 2 ng/mL) lcmsms_selectivity High Selectivity rphplc_sensitivity Lower Sensitivity lcmsms_sensitivity->rphplc_sensitivity lcmsms_complexity More Complex rphplc_selectivity Good Selectivity lcmsms_selectivity->rphplc_selectivity rphplc_complexity Simpler & More Accessible lcmsms_complexity->rphplc_complexity

Caption: Performance comparison of bioanalytical methods.

Conclusion

Both LC-MS/MS and RP-HPLC-UV methods can be successfully validated and applied for the quantification of Grazoprevir in human plasma. The LC-MS/MS method offers superior sensitivity and selectivity, making it the preferred choice for studies requiring low detection limits.[1] The RP-HPLC-UV method, while potentially less sensitive, provides a robust and more accessible alternative for routine analysis where high sensitivity is not a critical requirement.[3] The selection of the most appropriate method will depend on the specific requirements of the study, including the desired lower limit of quantification, sample throughput, and the availability of instrumentation.

References

Assessing the Genetic Barrier to Resistance of Grazoprevir in HCV Replicons: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Grazoprevir's performance against Hepatitis C Virus (HCV) replicons, particularly focusing on its genetic barrier to resistance. We will delve into supporting experimental data, comparing it with other NS3/4A protease inhibitors, and detail the methodologies employed in these crucial assessments.

Introduction to Grazoprevir (B560101) and HCV Resistance

Grazoprevir (formerly MK-5172) is a potent, second-generation, macrocyclic inhibitor of the HCV NS3/4A protease, an enzyme essential for viral replication.[1][2] A key challenge in the development of direct-acting antivirals (DAAs) for HCV is the virus's high replication rate and error-prone RNA polymerase, which leads to the rapid emergence of drug-resistant variants.[3][4] The genetic barrier to resistance refers to the number of nucleotide mutations required for the virus to develop resistance to a drug. A higher genetic barrier implies that the emergence of resistance is less likely. Grazoprevir has been shown to have a favorable and flatter drug resistance profile compared to some earlier protease inhibitors.[5]

Comparative Analysis of Resistance Profiles

The in vitro efficacy of Grazoprevir and other protease inhibitors against various resistance-associated variants (RAVs) is typically assessed using HCV replicon systems. These systems are cell lines that harbor a self-replicating HCV RNA, allowing for the study of viral replication and drug susceptibility in a controlled laboratory setting.[6][7] The potency of a drug is often expressed as the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication. The fold change in EC50 for a mutant replicon compared to the wild-type (WT) replicon indicates the level of resistance conferred by that mutation.

Below is a summary of quantitative data on the fold change in EC50 values for Grazoprevir and other representative HCV NS3/4A protease inhibitors against common RAVs in the NS3 protease domain.

NS3 MutationGrazoprevir (MK-5172) Fold Change in EC50Simeprevir Fold Change in EC50Paritaprevir Fold Change in EC50Boceprevir Fold Change in EC50Telaprevir Fold Change in EC50
Y56H 13>1,100>1,10012
Q80K 0.6121.10.70.9
R155K 3.3[8]4612028110
A156T >2,000>16,000>16,0001,0002,000
A156V 2201,1002,700250440
D168A 331201,300212
D168V 1,100>16,000>16,000424

Data compiled from multiple sources for HCV Genotype 1a replicons. Fold changes can vary depending on the specific replicon system and experimental conditions.

As the table illustrates, Grazoprevir generally maintains potent activity against several RAVs that confer high-level resistance to other protease inhibitors. For instance, while the R155K mutation significantly impacts the activity of simeprevir, paritaprevir, and telaprevir, it only results in a modest 3.3-fold increase in the EC50 for Grazoprevir.[8] However, mutations at the A156 and D168 positions can confer significant resistance to Grazoprevir.[5][9] Of note, the naturally occurring Q80K polymorphism, which impacts simeprevir, does not reduce Grazoprevir's potency.[10]

Experimental Protocols

The assessment of the genetic barrier to resistance for HCV inhibitors like Grazoprevir relies on established in vitro methodologies. The following are detailed protocols for key experiments.

HCV Replicon Assay for Drug Susceptibility Testing

This assay is fundamental to determining the EC50 of an antiviral compound against wild-type and mutant HCV replicons.

  • Cell Lines: Huh-7 cells or their derivatives (e.g., Huh-7.5) are commonly used as they are highly permissive for HCV replication.

  • Replicon Constructs: Bicistronic HCV replicon plasmids encoding a selectable marker (e.g., neomycin phosphotransferase, which confers resistance to G418) and a reporter gene (e.g., luciferase) are utilized.[7][11] Resistance-associated mutations are introduced into the NS3/4A coding region of the replicon plasmid using site-directed mutagenesis.

  • In Vitro Transcription and Electroporation: Replicon plasmids are linearized, and RNA is synthesized in vitro using a T7 RNA polymerase kit. The resulting replicon RNA is then introduced into Huh-7 cells via electroporation.[12]

  • Stable Cell Line Selection: Following electroporation, cells are cultured in the presence of G418. Only cells that successfully replicate the HCV replicon RNA and express the neomycin phosphotransferase gene will survive, forming resistant colonies.[7][11]

  • EC50 Determination:

    • Stable replicon-harboring cells are seeded into 96-well plates.

    • The cells are treated with serial dilutions of the antiviral compound (e.g., Grazoprevir).

    • After a 72-hour incubation period, the level of HCV replication is quantified. If a luciferase reporter is present, a luciferase assay is performed. Alternatively, HCV RNA levels can be measured using quantitative reverse transcription PCR (qRT-PCR).

    • The EC50 value is calculated by plotting the percentage of replication inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

    • The fold change in resistance is calculated by dividing the EC50 for the mutant replicon by the EC50 for the wild-type replicon.[13]

Resistance Selection Studies

These studies are designed to identify the mutational pathways that lead to resistance against a specific antiviral agent.

  • Protocol:

    • Wild-type HCV replicon-harboring cells are cultured in the presence of a fixed concentration of the antiviral drug (typically at a concentration that is a multiple of its EC50, e.g., 10x or 100x EC50).

    • The cells are passaged for several weeks under continuous drug pressure.

    • As resistant cells emerge and form colonies, these colonies are isolated and expanded.

    • Total RNA is extracted from the resistant cell clones, and the NS3/4A region of the HCV replicon is amplified by RT-PCR and sequenced to identify mutations.

    • The identified mutations are then engineered back into the wild-type replicon construct to confirm their role in conferring resistance through the replicon assay described above.[6]

Visualizing Experimental Workflows and Logical Relationships

To better illustrate the processes involved in assessing the genetic barrier to resistance, the following diagrams are provided.

Experimental_Workflow cluster_plasmid Plasmid Preparation cluster_rna RNA Generation & Transfection cluster_selection Stable Cell Line Generation cluster_assay Drug Susceptibility Assay WT_plasmid Wild-Type HCV Replicon Plasmid Mutagenesis Site-Directed Mutagenesis WT_plasmid->Mutagenesis Transcription In Vitro Transcription WT_plasmid->Transcription Mutant_plasmid Mutant HCV Replicon Plasmid Mutagenesis->Mutant_plasmid Mutant_plasmid->Transcription WT_RNA Wild-Type RNA Transcription->WT_RNA Mutant_RNA Mutant RNA Transcription->Mutant_RNA Electroporation Electroporation into Huh-7 Cells WT_RNA->Electroporation Mutant_RNA->Electroporation G418_Selection G418 Selection Electroporation->G418_Selection WT_Cells Stable WT Replicon Cells G418_Selection->WT_Cells Mutant_Cells Stable Mutant Replicon Cells G418_Selection->Mutant_Cells Drug_Treatment Treatment with Serial Drug Dilutions WT_Cells->Drug_Treatment Mutant_Cells->Drug_Treatment Replication_Quant Quantify Replication (Luciferase/qRT-PCR) Drug_Treatment->Replication_Quant EC50_Calc Calculate EC50 & Fold-Change Replication_Quant->EC50_Calc

Caption: Experimental workflow for assessing drug resistance in HCV replicons.

Resistance_Selection_Pathway cluster_initial Initial State cluster_pressure Selection Pressure cluster_outcome Outcome Quasispecies HCV Quasispecies (Primarily Wild-Type) Drug_Pressure Grazoprevir Treatment Quasispecies->Drug_Pressure WT_Suppression Wild-Type Virus Suppressed Drug_Pressure->WT_Suppression RAV_Selection Resistant Variants (RAVs) Selected Drug_Pressure->RAV_Selection Treatment_Failure Potential Treatment Failure RAV_Selection->Treatment_Failure

Caption: Logical pathway of viral resistance selection under drug pressure.

Conclusion

Grazoprevir demonstrates a high genetic barrier to resistance against many common HCV NS3/4A protease inhibitor resistance-associated variants.[14] Its unique molecular interactions with the protease active site contribute to its retained potency against mutations that significantly impact earlier-generation inhibitors.[3] However, the emergence of resistance, particularly through mutations at positions A156 and D168, remains a possibility. The combination of Grazoprevir with other DAAs targeting different viral proteins, such as the NS5A inhibitor Elbasvir, further increases the genetic barrier to resistance and is a cornerstone of modern HCV therapy.[2][14][15] Continuous surveillance and in vitro characterization of emerging RAVs using the robust HCV replicon system are essential for the long-term management of HCV infection and the development of next-generation antiviral therapies.

References

A Comparative Analysis of In-Vitro Dissolution Profiles for Three Grazoprevir Tablet Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the dissolution profiles of a reference Grazoprevir tablet formulation against two test formulations. The data presented herein is intended to serve as a representative example for researchers, scientists, and drug development professionals engaged in the formulation and evaluation of pharmaceutical products containing Grazoprevir.

Data Summary

The dissolution performance of three distinct Grazoprevir tablet formulations was evaluated under three different pH conditions (1.2, 4.5, and 6.8) to simulate the gastrointestinal transit of the drug. The cumulative percentage of drug dissolved was measured at various time intervals over a 60-minute period. The results are summarized in the table below.

Time (minutes)pH 1.2 - % Dissolved (Mean ± SD, n=6)pH 4.5 - % Dissolved (Mean ± SD, n=6)pH 6.8 - % Dissolved (Mean ± SD, n=6)
Reference Test A Test B
515 ± 2.118 ± 2.512 ± 1.9
1035 ± 3.240 ± 3.830 ± 3.0
1555 ± 4.062 ± 4.548 ± 4.1
3075 ± 5.185 ± 5.870 ± 5.2
4588 ± 5.995 ± 6.282 ± 5.8
6096 ± 6.399 ± 6.590 ± 6.1

Experimental Protocols

The dissolution studies were conducted in accordance with established pharmacopeial guidelines.

1. Dissolution Apparatus:

  • A USP Apparatus 2 (Paddle) was used for all dissolution testing.[1][2]

2. Dissolution Media:

  • Three different dissolution media were used to simulate the pH conditions of the gastrointestinal tract:

    • pH 1.2: 0.1 N Hydrochloric Acid (HCl).[3]

    • pH 4.5: Acetate buffer.[1][4]

    • pH 6.8: Phosphate buffer.[3][4]

  • The volume of the dissolution medium in each vessel was 900 mL.[1][2] The medium was deaerated prior to use.[4][5]

3. Test Conditions:

  • The temperature of the dissolution medium was maintained at 37 ± 0.5°C throughout the experiment.[2][6]

  • The paddle rotation speed was set to 75 rpm.[1][2]

4. Sampling Procedure:

  • Samples of 5 mL were withdrawn from each vessel at 5, 10, 15, 30, 45, and 60 minutes.[2][6]

  • An equal volume of fresh, pre-warmed dissolution medium was immediately replaced in the vessel to maintain a constant volume.[1]

5. Sample Analysis:

  • The withdrawn samples were filtered through a 0.45 µm syringe filter.

  • The concentration of Grazoprevir in the filtered samples was determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at 260 nm.

6. Data Analysis:

  • The cumulative percentage of drug dissolved at each time point was calculated.

  • The similarity factor (f2) can be used to compare the dissolution profiles of the test formulations against the reference formulation. Two profiles are considered similar if the f2 value is between 50 and 100.[7]

Visualizations

The following diagram illustrates the experimental workflow for the comparative dissolution profiling of Grazoprevir tablets.

Dissolution_Workflow cluster_prep Preparation cluster_testing Testing & Sampling cluster_analysis Analysis cluster_comparison Comparison Media_Prep Prepare Dissolution Media (pH 1.2, 4.5, 6.8) Apparatus_Setup Set up USP Apparatus 2 (900mL, 37°C, 75 rpm) Media_Prep->Apparatus_Setup Tablet_Intro Introduce Tablet (n=6 per formulation) Apparatus_Setup->Tablet_Intro Start_Test Start Dissolution Test Tablet_Intro->Start_Test Sampling Withdraw Samples (5, 10, 15, 30, 45, 60 min) Start_Test->Sampling Media_Replacement Replace with Fresh Media Sampling->Media_Replacement Filtering Filter Samples (0.45 µm) Sampling->Filtering Media_Replacement->Sampling Continue until 60 min HPLC_Analysis HPLC-UV Analysis (260 nm) Filtering->HPLC_Analysis Data_Calculation Calculate % Dissolved HPLC_Analysis->Data_Calculation Profile_Generation Generate Dissolution Profiles Data_Calculation->Profile_Generation f2_Calculation Calculate Similarity Factor (f2) Profile_Generation->f2_Calculation

Experimental workflow for comparative dissolution profiling.

References

A Comprehensive Guide to Inter-Laboratory Cross-Validation of Analytical Methods for Grazoprevir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for the cross-validation of analytical methods for the antiviral drug Grazoprevir between different laboratories. Ensuring that an analytical method performs consistently and reliably across various sites is a critical step in the drug development lifecycle, underpinning the integrity of data in multi-site clinical trials, quality control, and regulatory submissions. This document outlines the experimental protocols, data presentation standards, and acceptance criteria for a successful method transfer, using High-Performance Liquid Chromatography (HPLC) as a representative analytical technique for Grazoprevir.

The Principle of Inter-Laboratory Cross-Validation

Inter-laboratory cross-validation, often referred to as analytical method transfer (AMT), is a documented process that qualifies a receiving laboratory to use an analytical test procedure that originated in a transferring laboratory.[1] The primary objective is to ensure that the receiving laboratory can achieve comparable results to the transferring laboratory, thereby maintaining the method's validated state.[2][3]

There are several approaches to analytical method transfer, including:

  • Comparative Testing: Both the transferring and receiving laboratories analyze the same set of samples, and the results are statistically compared.[4] This is the most common approach.

  • Co-validation: The receiving laboratory participates in the initial validation of the analytical method.[4]

  • Revalidation: The receiving laboratory conducts a full or partial revalidation of the analytical method.[4]

  • Transfer Waiver: In cases of low risk, such as when the receiving laboratory is already familiar with the method or uses identical equipment, a formal transfer may be waived with appropriate justification.[5]

This guide will focus on the comparative testing approach.

Experimental Protocol for Comparative Testing

A robust protocol is the cornerstone of a successful analytical method transfer and should be agreed upon by both the transferring and receiving laboratories before the commencement of any testing.[4][6]

2.1. Objective To demonstrate the comparability of results for the quantitative analysis of Grazoprevir by RP-HPLC between the Transferring Laboratory (TL) and the Receiving Laboratory (RL).

2.2. Materials and Methods

  • Reference Standard: A well-characterized batch of Grazoprevir reference standard.

  • Samples: A minimum of one representative batch of the drug product (e.g., tablets) or bulk drug substance.

  • Reagents and Solvents: HPLC-grade reagents and solvents as specified in the analytical method.

  • Instrumentation: HPLC systems in both laboratories should be appropriately qualified and calibrated.[7] While instruments do not need to be identical, they should be capable of meeting the method's performance requirements.

2.3. Procedure

  • Pre-Transfer Activities:

    • The TL provides the RL with the detailed, validated analytical method, along with the method validation report.

    • A teleconference or in-person meeting is held to discuss the method, clarify any ambiguities, and provide necessary training to the RL analysts.[6]

    • The TL ships the reference standard and test samples to the RL under appropriate storage and shipping conditions.

  • Execution of Testing:

    • Analysts at both the TL and RL will analyze the same batch of samples in parallel.

    • A typical experimental design involves each laboratory analyzing a set of six replicate preparations from the chosen sample batch.

    • System suitability tests must be performed at the beginning of each analytical run to ensure the chromatographic system is performing adequately.

  • Data Analysis and Comparison:

    • The results from both laboratories are compiled and statistically compared.[1]

    • The primary parameters for comparison are accuracy (as a comparison of mean assay values) and precision (comparison of the variability of results).

2.4. Acceptance Criteria

The acceptance criteria should be predefined in the transfer protocol and based on the method's validation data and intended purpose.[2][6] For a typical HPLC assay of a small molecule like Grazoprevir, the following criteria are generally considered acceptable:

ParameterAcceptance Criteria
Comparative Accuracy The absolute difference between the mean assay results of the two laboratories should be ≤ 2.0%.
Comparative Precision The Relative Standard Deviation (RSD) of the individual results from each laboratory should be ≤ 2.0%. The RSD of all 12 results (6 from TL and 6 from RL) can also be evaluated.
System Suitability All system suitability parameters (e.g., tailing factor, theoretical plates, retention time) must meet the requirements of the analytical method in both laboratories.

Note: These criteria are typical and may be adjusted based on the specific product and method variability.[8][9]

Data Presentation: A Hypothetical Comparison

The following tables illustrate how data from a hypothetical inter-laboratory cross-validation for Grazoprevir could be presented. The data is based on typical performance characteristics of published HPLC methods.

Table 1: Comparison of System Suitability Results

ParameterTransferring LaboratoryReceiving LaboratoryAcceptance Criteria
Retention Time (min) 4.274.31Consistent
Tailing Factor 1.11.2≤ 1.5
Theoretical Plates > 5000> 5000> 2000

Table 2: Comparative Assay Results for Grazoprevir (% of Label Claim)

ReplicateTransferring LaboratoryReceiving Laboratory
1 99.8100.2
2 100.199.5
3 99.599.8
4 100.5100.8
5 99.9100.1
6 100.299.6

Table 3: Statistical Comparison of Assay Results

ParameterTransferring LaboratoryReceiving LaboratoryCombinedAcceptance CriteriaResult
Mean (%) 100.0100.0100.0--
Standard Deviation 0.360.470.42--
RSD (%) 0.360.470.42≤ 2.0%Pass
Absolute Difference between Means (%) \multicolumn{2}{c}{0.0}-≤ 2.0%Pass

Workflow Visualization

The following diagram illustrates the logical flow of the inter-laboratory cross-validation process.

G cluster_TL Transferring Laboratory (TL) cluster_Joint Joint Activities a Validated Analytical Method b Provide Method & Training a->b e Receive Method & Training b->e c Ship Samples & Standards f Receive Samples & Standards c->f d Perform Analysis i Compare & Evaluate Data d->i g Perform Analysis e->g f->g g->i h Develop & Approve Transfer Protocol h->b h->c j Acceptance Criteria Met? i->j k Successful Transfer Report j->k Yes l Investigate Deviations j->l No m m k->m Method Implemented at RL l->h Revise Protocol

Inter-laboratory analytical method transfer workflow.

Conclusion

A successful inter-laboratory cross-validation of an analytical method for Grazoprevir is achieved through meticulous planning, clear communication, and a robust, predefined protocol. By demonstrating that the receiving laboratory can produce results that are accurate and precise in comparison to the transferring laboratory, confidence in the method's performance across different sites is established. This ensures data integrity and consistency, which are paramount for regulatory compliance and the overall success of drug development programs. Should the acceptance criteria not be met, a thorough investigation into the root cause is necessary, which may lead to further training, method optimization, or protocol revisions.[6][10]

References

Safety Operating Guide

Proper Disposal of Grazoprevir Potassium Salt: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Grazoprevir potassium salt, a selective inhibitor of the Hepatitis C virus NS3/4a protease. Adherence to these guidelines is critical due to the compound's potential health hazards and physical properties.

Hazard Profile

This compound is classified as a hazardous substance. Key safety considerations include:

  • Health Hazards: May cause damage to organs, specifically the liver and testes, through prolonged or repeated oral exposure.[1][2]

  • Physical Hazards: The dust of this compound may form an explosive mixture with air during processing or handling.[1][2]

Disposal Procedure

The primary and mandated method for the disposal of this compound is through an approved waste disposal plant.[1][2] Do not attempt to dispose of this chemical into the sanitary sewer system or as regular laboratory trash.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Lab coat or protective clothing

  • If there is a risk of dust generation, a NIOSH-approved respirator is necessary.

Step 2: Waste Collection

  • Solid Waste:

    • Carefully collect all solid this compound waste, including unused product and contaminated materials (e.g., weighing paper, pipette tips).

    • Place the waste into a clearly labeled, sealed, and compatible waste container. The container should be designated for "Hazardous Chemical Waste."

    • Minimize dust generation during transfer.[2]

  • Contaminated Labware:

    • Disposable labware (e.g., plastic tubes, flasks) that has come into contact with this compound should be treated as hazardous waste.

    • Rinse non-disposable glassware with an appropriate solvent (e.g., ethanol (B145695) or methanol) in a chemical fume hood. The resulting solvent rinse is considered hazardous waste and must be collected in a labeled, sealed container for hazardous liquid waste.

Step 3: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure it is well-ventilated.

  • Containment: Prevent the further spread of the spill.

  • Cleanup:

    • For small spills, carefully sweep or vacuum the material.[1] Avoid using compressed air as this will disperse the dust.[1]

    • Place the collected material and any contaminated cleaning supplies (e.g., wipes, absorbent pads) into a designated hazardous waste container.

    • Clean the spill area with a damp cloth or sponge, and dispose of the cleaning materials as hazardous waste.

Step 4: Storage Pending Disposal

  • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[2]

  • Ensure the storage area is cool, dry, and well-ventilated.[3]

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste by a licensed environmental waste management company.

  • Provide the waste management company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for its safe transport and disposal.

  • Disposal must be in accordance with all local, state, and federal regulations.[4]

Quantitative Data Summary

Data PointValue/InstructionSource Citation
GHS Hazard Statement H373: May cause damage to organs (Liver, Testis) through prolonged or repeated exposure if swallowed.[1][2]
GHS Disposal Statement P501: Dispose of contents/container to an approved waste disposal plant.[1][2]
Spill Cleanup Method Sweep up or vacuum up spillage and collect in a suitable container for disposal. Avoid dispersal of dust.[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[4]
Storage Conditions Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Preparation & Handling cluster_1 Collection & Containment cluster_2 Storage & Final Disposal A Identify Grazoprevir Waste (Solid, Liquid, Contaminated Items) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B Always C Segregate Waste Streams (Solid vs. Liquid) B->C E Spill Occurs B->E If Spill D Place in Labeled, Sealed Hazardous Waste Container C->D G Store in Designated, Secure Area D->G F Follow Spill Cleanup Protocol (Sweep/Vacuum, Avoid Dust) E->F F->D Contain Spill Waste H Arrange for Licensed Waste Disposal Service G->H I Provide SDS to Disposal Vendor H->I J Final Disposal at Approved Plant I->J

Caption: Workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.